molecular formula C7H6BrNO3 B1427333 Methyl 5-bromo-4-hydroxynicotinate CAS No. 1175512-08-9

Methyl 5-bromo-4-hydroxynicotinate

Cat. No.: B1427333
CAS No.: 1175512-08-9
M. Wt: 232.03 g/mol
InChI Key: MOSJHTAFHHUNRB-UHFFFAOYSA-N
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Description

Methyl 5-bromo-4-hydroxynicotinate is a useful research compound. Its molecular formula is C7H6BrNO3 and its molecular weight is 232.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 5-bromo-4-hydroxynicotinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 5-bromo-4-hydroxynicotinate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5-bromo-4-oxo-1H-pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO3/c1-12-7(11)4-2-9-3-5(8)6(4)10/h2-3H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOSJHTAFHHUNRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CNC=C(C1=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50733876
Record name Methyl 5-bromo-4-oxo-1,4-dihydropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50733876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1175512-08-9
Record name Methyl 5-bromo-4-oxo-1,4-dihydropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50733876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Methyl 5-bromo-4-hydroxynicotinate: A Guide to Synthesis, Purification, and Spectroscopic Characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Medicinal Chemists and Process Development Scientists

Abstract: Methyl 5-bromo-4-hydroxynicotinate is a key heterocyclic building block with significant potential in the development of novel pharmaceutical agents. Its substituted pyridine core is a common motif in various biologically active molecules. This technical guide provides a comprehensive overview of a robust and scalable synthesis of this compound via Fischer esterification of its corresponding carboxylic acid. We delve into the rationale behind the chosen synthetic strategy, offer a detailed, self-validating experimental protocol, and present a full suite of characterization data, including predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, to ensure unambiguous structural confirmation. This document is intended to serve as a practical resource for researchers in drug discovery and process chemistry.

Synthesis: From Carboxylic Acid to Ester

The preparation of methyl 5-bromo-4-hydroxynicotinate is most effectively achieved through the direct esterification of 5-bromo-4-hydroxynicotinic acid. This approach is favored for its operational simplicity, cost-effectiveness, and high atom economy.

Principle and Rationale: Fischer-Speier Esterification

The Fischer-Speier esterification is a classic and reliable acid-catalyzed condensation reaction between a carboxylic acid and an alcohol.[1] The reaction is an equilibrium process. To ensure a high yield of the desired ester, the equilibrium must be shifted towards the products. This is accomplished by utilizing one of the reactants in a large excess. In this protocol, methanol serves as both the reactant and the solvent, ensuring it is present in a significant molar excess to drive the reaction to completion.[2]

A strong acid catalyst, such as sulfuric acid (H₂SO₄), is essential to protonate the carbonyl oxygen of the carboxylic acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic methanol.

Synthetic Workflow Overview

The overall process is a straightforward sequence of reaction, workup, and purification. The workflow is designed to be efficient and scalable for laboratory settings.

Caption: High-level workflow for the synthesis of Methyl 5-bromo-4-hydroxynicotinate.

Detailed Experimental Protocol

This protocol is designed to be self-validating, with clear checkpoints for reaction monitoring and purification.

Reagents and Materials:

  • 5-Bromo-4-hydroxynicotinic acid (CAS: 1052114-83-6)

  • Methanol (MeOH), anhydrous (CAS: 67-56-1)[3]

  • Sulfuric acid (H₂SO₄), concentrated (98%)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, heating mantle, magnetic stirrer, and reflux condenser

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromo-4-hydroxynicotinic acid (e.g., 5.0 g, 1 equivalent).

  • Reagent Addition: Add anhydrous methanol (100 mL). Stir the suspension for 5 minutes. Carefully and slowly, add concentrated sulfuric acid (0.5 mL) dropwise to the stirring suspension.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 65°C) using a heating mantle. Maintain a gentle reflux with continuous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 50:50 Ethyl Acetate:Hexanes). The reaction is complete when the starting carboxylic acid spot is no longer visible (typically 4-6 hours).

  • Workup - Quenching and Neutralization: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing ice water (200 mL). A precipitate may form. Slowly add saturated NaHCO₃ solution until the pH of the aqueous mixture is neutral (pH ~7-8), as verified by pH paper.

  • Workup - Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous phase with ethyl acetate (3 x 75 mL). Combine the organic layers.

  • Workup - Washing and Drying: Wash the combined organic extracts with brine (1 x 50 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield pure methyl 5-bromo-4-hydroxynicotinate as a solid.

Safety Precautions:

  • Handle concentrated sulfuric acid with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Methanol is flammable and toxic; avoid inhalation and skin contact.

  • All operations should be conducted in a well-ventilated fume hood.

Physicochemical and Spectroscopic Characterization

Unambiguous confirmation of the synthesized product's identity and purity is achieved through a combination of physical property measurements and spectroscopic analysis.

Analytical Workflow

The characterization workflow ensures the final product meets the required standards of identity and purity.

Caption: Standard analytical workflow for the characterization of the target compound.

Physicochemical Properties

The fundamental physical properties of the compound are summarized below.

PropertyValueSource
Chemical Name Methyl 5-bromo-4-hydroxynicotinate[3]
Synonym Methyl 5-bromo-4-oxo-1,4-dihydropyridine-3-carboxylate[4]
CAS Number 1175512-08-9[3]
Molecular Formula C₇H₆BrNO₃[3]
Molecular Weight 232.03 g/mol [3]
Appearance Solid[4]
Predicted Boiling Point 309.2 ± 42.0 °C[3]
Predicted Density 1.737 ± 0.06 g/cm³[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure. The expected chemical shifts are predicted based on established principles for substituted aromatic systems.[5][6]

¹H NMR (Predicted, 400 MHz, DMSO-d₆): The use of DMSO-d₆ as a solvent is recommended to observe the exchangeable hydroxyl proton.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~11.0 - 12.0Broad Singlet1H-OHThe acidic hydroxyl proton is typically broad and downfield, its position is concentration-dependent.[5]
~8.2 - 8.4Singlet1HH-2 (Aromatic)Proton adjacent to the ring nitrogen and deshielded by the ester group.
~8.0 - 8.2Singlet1HH-6 (Aromatic)Proton adjacent to the ring nitrogen, deshielded.
~3.8Singlet3H-OCH₃Methyl ester protons, typically found in this region.[6]

¹³C NMR (Predicted, 100 MHz, DMSO-d₆): The spectrum is expected to show 7 distinct signals corresponding to the 7 carbon atoms in the molecule.

Chemical Shift (δ, ppm)AssignmentRationale
> 165C=OEster carbonyl carbon.[5]
~150 - 160C-4Aromatic carbon bearing the hydroxyl group, significantly downfield.
~140 - 150C-2, C-6Aromatic carbons adjacent to the ring nitrogen.
~110 - 120C-3Aromatic carbon bearing the ester group.
~95 - 105C-5Aromatic carbon bearing the bromine atom, shielded by the halogen.
~52-OCH₃Methyl ester carbon.[5]
Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups.[7] The spectrum provides a characteristic "fingerprint" for the molecule.

Wavenumber (cm⁻¹)IntensityShapeFunctional Group Assignment
3200 - 2800StrongBroadO-H Stretch (H-bonded)
3100 - 3000MediumSharpC-H Stretch (Aromatic)
2990 - 2950MediumSharpC-H Stretch (Aliphatic, -CH₃)
~1720StrongSharpC=O Stretch (Ester)[7]
~1600, ~1480MediumSharpC=C / C=N Stretch (Aromatic Ring)
~1250StrongSharpC-O Stretch (Ester)
Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental composition, particularly through the distinctive isotopic pattern of bromine.

m/z Value (Predicted)IonRationale
231 / 233[M]⁺ and [M+2]⁺Molecular ion peaks showing the characteristic ~1:1 intensity ratio for the bromine isotopes (⁷⁹Br and ⁸¹Br).
200 / 202[M - OCH₃]⁺A common fragmentation pattern involving the loss of the methoxy radical from the ester.
172 / 174[M - COOCH₃]⁺Fragmentation corresponding to the loss of the entire carbomethoxy group.

Conclusion

This guide outlines a reliable and well-characterized method for the synthesis of methyl 5-bromo-4-hydroxynicotinate. The Fischer esterification approach is robust and scalable, providing good yields of the target compound. The comprehensive analytical data presented, including predicted NMR, IR, and MS spectra, provides a complete framework for researchers to confidently synthesize and verify the structure of this valuable heterocyclic intermediate, facilitating its use in medicinal chemistry and drug development programs.

References

  • General Experimental Procedures and Spectroscopic Data. The Royal Society of Chemistry.[Link]

  • Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate.
  • Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • Methyl 5-bromo-4-oxopentanoate - Vapor Phase IR Spectrum. SpectraBase.[Link]

  • Proton & Carbon NMR Chemical Shift Tables. Michigan State University Chemistry Department.[Link]

  • Methyl 5-bromo-4-methylnicotinate. J&K Scientific LLC.[Link]

  • A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. National Institutes of Health (NIH).[Link]

  • Methyl 5-bromo-4-chloronicotinate (C7H5BrClNO2). PubChemLite.[Link]

  • 5-Bromo-4,6-dihydroxynicotinic acid. PubChem.[Link]

  • SYNTHESIS OF 5-BROMOISOQUINOLINE AND 5-BROMO-8-NITROISOQUINOLINE. Organic Syntheses.[Link]

  • Fischer Esterification. Master Organic Chemistry.[Link]

  • Preparing method of 5-methylnicotinicacid.
  • Synthesis of methyl 5-bromosalicylate. PrepChem.com.[Link]

  • Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry.[Link]

  • Preparation of bromo acids and esters.
  • Methyl 8- and 5-Bromo-1,4-Benzodioxane-2-carboxylate: Unambiguous Identification of the Two Regioisomers. MDPI.[Link]

  • Infrared Spectroscopy Index. Doc Brown's Chemistry.[Link]

  • How to Read and Interpret the IR Spectra. The Organic Chemistry Tutor (YouTube).[Link]

  • Recent Progress on Catalytic of Rosin Esterification Using Different Agents of Reactant. MDPI.[Link]

  • ¹H NMR Spectra and Interpretation. Chemistry LibreTexts.[Link]

Sources

An In-depth Technical Guide to GSK2830371: A Selective Allosteric Inhibitor of Wip1 Phosphatase

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of GSK2830371 (CAS 1404456-53-6), a potent and selective allosteric inhibitor of Wild-type p53-induced phosphatase 1 (Wip1), also known as PPM1D. Wip1 is a critical negative regulator of key tumor suppressor pathways, most notably the p53 and DNA damage response (DDR) pathways. Its amplification and overexpression are linked to the pathogenesis of numerous cancers. This document delves into the physicochemical properties, mechanism of action, and preclinical validation of GSK2830371, offering detailed experimental protocols and field-proven insights for its application in cancer research and drug development.

Introduction: Targeting a Key Oncogenic Phosphatase

The serine/threonine phosphatase Wip1, encoded by the PPM1D gene, has emerged as a high-value target in oncology.[1] Found to be amplified in a significant portion of human cancers, including breast cancer and B-cell lymphoma, Wip1 acts as a crucial negative regulator of the DNA damage response (DDR) network.[1][2] It functions by dephosphorylating and inactivating key tumor-suppressing proteins such as p53, ATM, Chk2, and γH2AX.[2] This action effectively dampens the cell's ability to arrest its cycle or initiate apoptosis in response to genomic stress, thereby promoting cell survival and proliferation of malignant cells.[2][3]

GSK2830371 is a first-in-class, orally active, small molecule developed to selectively inhibit Wip1 phosphatase.[1][4] Unlike traditional active-site inhibitors, GSK2830371 employs an allosteric mechanism, binding to a unique "flap" subdomain outside the catalytic site of Wip1.[4] This mode of action confers high selectivity, as this flap region is not present in other human phosphatases, minimizing off-target effects.[4] By inhibiting Wip1, GSK2830371 restores the activity of tumor suppressor pathways, presenting a promising therapeutic strategy, particularly for tumors with PPM1D amplification and wild-type TP53.[5]

Physicochemical and Pharmacokinetic Properties

A clear understanding of the compound's properties is fundamental for its effective application in both in vitro and in vivo experimental settings.

PropertyValueSource(s)
CAS Number 1404456-53-6[6]
Molecular Formula C₂₃H₂₉ClN₄O₂S[6]
Molecular Weight 461.02 g/mol [6]
Purity ≥97% (HPLC)
Appearance Light yellow powder
Solubility DMSO: up to 100 mMEthanol: up to 50 mM[6]
Storage Store at -20°C[6]
In Vitro Potency (IC₅₀) 6 nM (cell-free assay vs. FDP substrate)13 nM (vs. phospho-p38 substrate)[7]
In Vivo Half-life Short half-life observed in mice[1][7]

Note on CAS Number: The initial query referenced CAS 1175512-08-9, which corresponds to Methyl 5-bromo-4-oxo-1,4-dihydropyridine-3-carboxylate.[8][9][10][11][12] However, the vast body of scientific literature on the Wip1 inhibitor discussed herein identifies it as GSK2830371 with CAS number 1404456-53-6. This guide focuses exclusively on the latter.

Mechanism of Action: Allosteric Inhibition and Pathway Reactivation

GSK2830371's efficacy stems from its unique, non-competitive, and reversible allosteric inhibition of Wip1.[13] This interaction locks the phosphatase in an inactive conformation, preventing it from dephosphorylating its substrates.[14]

The primary consequence of Wip1 inhibition is the reactivation of the p53 tumor suppressor pathway. In response to cellular stress (e.g., DNA damage), p53 is phosphorylated at key residues like Serine 15 (Ser15), which is critical for its stabilization and activation. Wip1 directly counteracts this by dephosphorylating p53 at Ser15, forming a negative feedback loop.[3][15] GSK2830371 breaks this loop.

By inhibiting Wip1, GSK2830371 leads to a sustained increase in the phosphorylation of multiple Wip1 substrates, including:

  • p53 (at Ser15)

  • Chk2 (at Thr68)

  • ATM (at Ser1981)

  • H2AX (at Ser139, forming γH2AX) [2]

This cascade of sustained phosphorylation enhances p53 stability and transcriptional activity, leading to the upregulation of downstream targets like p21, which induces cell cycle arrest.[7][16]

WIP1_Inhibition_Pathway cluster_stress Cellular Stress (e.g., DNA Damage) cluster_response DNA Damage Response (DDR) cluster_p53 p53 Regulation cluster_wip1 Wip1 Negative Feedback Loop Stress DNA Damage ATM ATM (Inactive) Stress->ATM activates ATM_p p-ATM (Ser1981) (Active) ATM->ATM_p Chk2 Chk2 (Inactive) ATM_p->Chk2 Chk2_p p-Chk2 (Thr68) (Active) Chk2->Chk2_p p53 p53 (Inactive) Chk2_p->p53 p53_p p-p53 (Ser15) (Active) p53->p53_p MDM2 MDM2 p53_p->MDM2 inhibits p21 p21 Expression p53_p->p21 upregulates MDM2->p53 promotes degradation Apoptosis Apoptosis / Cell Cycle Arrest p21->Apoptosis Wip1 Wip1 (PPM1D) Wip1->ATM_p dephosphorylates Wip1->Chk2_p dephosphorylates Wip1->p53_p dephosphorylates GSK GSK2830371 GSK->Wip1 inhibits

Figure 1: GSK2830371 Mechanism of Action.

Interestingly, besides inhibiting Wip1's catalytic activity, GSK2830371 also induces the ubiquitination-dependent proteasomal degradation of the Wip1 protein itself, but not its mRNA.[15] This dual action ensures a robust and sustained reactivation of tumor suppressor signaling.

Experimental Protocols & Methodologies

The following protocols are foundational for characterizing the effects of GSK2830371 in a research setting.

In Vitro Wip1 Phosphatase Activity Assay

Causality: This biochemical assay directly measures the inhibitory potency (IC₅₀) of GSK2830371 on purified Wip1 enzyme, providing a primary validation of its on-target activity.

Methodology:

  • Reagents: Recombinant human Wip1 enzyme, assay buffer (50 mM TRIS, pH 7.5, 30 mM MgCl₂, 0.05 mg/ml BSA), fluorescein diphosphate (FDP) substrate, GSK2830371 stock solution (in DMSO), and DMSO (vehicle control).

  • Preparation: Prepare serial dilutions of GSK2830371 in DMSO. A typical concentration range would span from 1 nM to 30 µM.

  • Reaction Setup: In a 96-well microplate, add 50 µM FDP substrate to each well containing either a specific concentration of GSK2830371 or DMSO vehicle.

  • Initiation: Add 10 nM Wip1 enzyme to each well to start the reaction.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 30 minutes), protected from light.

  • Detection: Measure the fluorescent signal on a microplate reader (Excitation: 485 nm / Emission: 530 nm). The signal corresponds to the amount of fluorescein produced by Wip1-mediated dephosphorylation of FDP.

  • Analysis: Calculate the percent inhibition for each GSK2830371 concentration relative to the DMSO control. Plot the data and determine the IC₅₀ value using a non-linear regression model.

Cellular Proliferation (Growth Inhibition) Assay

Causality: This assay assesses the cytostatic or cytotoxic effects of GSK2830371 on cancer cell lines, determining its cellular potency (GI₅₀) and selectivity based on the genetic background of the cells (e.g., PPM1D amplification, TP53 status).

Methodology:

  • Cell Lines: Select a panel of cell lines. Essential controls include a PPM1D-amplified, TP53 wild-type line (e.g., MCF7 breast cancer) and a TP53 mutant line (e.g., BT474).[1]

  • Seeding: Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treatment: Treat cells with a range of GSK2830371 concentrations (e.g., 0.01 µM to 10 µM) for 72 to 96 hours.[15] Include a DMSO vehicle control.

  • Quantification: Measure cell viability using a suitable method, such as the Cell Counting Kit-8 (CCK-8) assay.[15]

  • Analysis: Normalize the results to the DMSO control to determine the percentage of growth inhibition. Calculate the GI₅₀ (concentration causing 50% growth inhibition) for each cell line. A selective effect is expected in PPM1D-amplified, TP53 wild-type cells.[5]

Workflow_Proliferation_Assay cluster_prep Preparation cluster_treat Treatment cluster_read Readout & Analysis start Select Cell Lines (e.g., MCF7, BT474) seed Seed Cells in 96-well Plates start->seed treat Add Serial Dilutions of GSK2830371 & DMSO seed->treat incubate Incubate (72-96 hours) treat->incubate add_reagent Add CCK-8 Reagent incubate->add_reagent read Measure Absorbance add_reagent->read analyze Calculate % Inhibition & Determine GI₅₀ read->analyze

Figure 2: Cellular Proliferation Assay Workflow.

Western Blot Analysis of Phospho-proteins

Causality: This protocol provides direct evidence of GSK2830371's on-target effect within the cell by visualizing the increased phosphorylation of key Wip1 substrates.

Methodology:

  • Cell Culture and Treatment: Culture cells (e.g., MCF7) and treat with GSK2830371 (e.g., 2.5 µM) or DMSO for various time points (e.g., 0, 2, 4, 8 hours).[7][16]

  • Lysate Preparation: Harvest cells and prepare whole-cell lysates using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate overnight at 4°C with primary antibodies against:

      • Phospho-p53 (Ser15)

      • Total p53

      • Phospho-Chk2 (Thr68)

      • Wip1

      • GAPDH or β-actin (as a loading control)

    • Wash and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Interpretation: An increase in the ratio of phospho-protein to total protein and a decrease in Wip1 protein levels over time in GSK2830371-treated samples confirms the compound's intracellular mechanism of action.[16]

Preclinical In Vivo Efficacy

In xenograft models, GSK2830371 has demonstrated significant anti-tumor activity. For instance, in mice bearing DOHH2 (B-cell lymphoma) tumor xenografts, oral administration of GSK2830371 led to a dose-dependent inhibition of tumor growth.[1][7] A dosing schedule of 150 mg/kg administered twice or three times daily resulted in tumor growth inhibition of 41% and 68%, respectively.[1][7] These efficacy studies were supported by pharmacodynamic assays showing increased phosphorylation of Chk2 and p53 in the tumor tissue, confirming target engagement in vivo.[7] The requirement for frequent dosing highlights the compound's short half-life in mice and suggests that sustained target inhibition is key for maximal therapeutic effect.[1][7]

Synergistic and Potentiating Combinations

A compelling application of GSK2830371 is in combination therapies. Wip1 inhibition has been shown to potentiate the effects of other anti-cancer agents, particularly those that activate p53.

  • MDM2 Inhibitors: GSK2830371 works synergistically with MDM2 inhibitors (e.g., HDM201, Nutlin-3, RG7388).[15][16][17] MDM2 inhibitors prevent p53 degradation, while GSK2830371 promotes p53 phosphorylation and activation. The combination results in a much stronger p53-dependent anti-proliferative and cytotoxic effect than either agent alone.[15][16]

  • Genotoxic Agents: By preventing the dephosphorylation of key DDR proteins, GSK2830371 can sensitize cancer cells to DNA-damaging agents like doxorubicin.[2][18]

Conclusion and Future Directions

GSK2830371 is a highly selective and potent tool for the pharmacological interrogation of Wip1 phosphatase biology. Its allosteric mechanism provides a blueprint for developing highly specific kinase and phosphatase inhibitors. Preclinical data strongly support its potential as a therapeutic agent, especially in PPM1D-amplified, TP53 wild-type tumors. While the pharmacokinetic properties of GSK2830371 presented challenges for its own clinical development, it remains an invaluable research compound.[14] Future research will likely focus on developing next-generation Wip1 inhibitors with improved drug-like properties and further exploring rational combination strategies to overcome resistance and enhance anti-tumor efficacy.

References

  • WIP1 Inhibition by GSK2830371 Potentiates HDM201 through Enhanced p53 Phosphorylation and Activation in Liver Adenocarcinoma Cells . National Center for Biotechnology Information (PMC). [Link]

  • In vitro and in vivo study of GSK2830371 and RG7388 combination in liver adenocarcinoma . Scientific Reports. [Link]

  • Generation of allosteric small-molecule phosphatase inhibitors for the treatment of cancer . Prous Science. [Link]

  • Identification of Small Molecule Inhibitors of PPM1D Using a Novel Drug Discovery Platform . bioRxiv. [Link]

  • 1175512-08-9 Methyl 5-broMo-4-hydroxynicotinate . ChemSigma. [Link]

  • CAS NO. 1175512-08-9 | Methyl 5-bromo-4-hydroxynicotinate . Arctom. [Link]

  • The PPM1D inhibitor GSK2830371 induces cell cycle arrest and apoptosis... . ResearchGate. [Link]

  • Inhibition of WIP1 phosphatase sensitizes breast cancer cells to genotoxic stress and to MDM2 antagonist nutlin-3 . National Center for Biotechnology Information (PMC). [Link]

  • Chemical inhibition of wild-type p53 induced phosphatase 1 (WIP1/PPM1D) by GSK2830371 potentiates the sensitivity to MDM2 inhibitors in a p53-dependent manner . National Center for Biotechnology Information (PMC). [Link]

  • Chemical Inhibition of Wild-Type p53-Induced Phosphatase 1 (WIP1/PPM1D) by GSK2830371 Potentiates the Sensitivity to MDM2 Inhibitors in a p53-Dependent Manner . ResearchGate. [Link]

  • Inhibition of WIP1 phosphatase sensitizes breast cancer cells to genotoxic stress and to MDM2 antagonist nutlin-3 . PubMed. [Link]

  • GSK2830371 functions as a non-competitive inhibitor and binds with high affinity to PPM1D at an allosteric site . ResearchGate. [Link]

Sources

Spectroscopic Profile of Methyl 5-bromo-4-hydroxynicotinate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Molecular Structure and Spectroscopic Rationale

The molecular structure of Methyl 5-bromo-4-hydroxynicotinate, with the chemical formula C₇H₆BrNO₃ and a molecular weight of 232.03 g/mol , dictates its unique spectroscopic fingerprint.[1] The pyridine ring, an electron-deficient aromatic system, is substituted with three key functional groups: a bromine atom at position 5, a hydroxyl group at position 4, and a methyl ester group at position 3. The interplay of the electronic effects of these substituents—the electron-withdrawing nature of the bromine and the methyl ester, and the electron-donating potential of the hydroxyl group—governs the chemical environment of each nucleus and the vibrational modes of the chemical bonds, thus defining the resulting NMR, IR, and MS spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of Methyl 5-bromo-4-hydroxynicotinate are detailed below.

Predicted ¹H NMR Spectroscopic Data

The ¹H NMR spectrum is expected to exhibit three distinct signals: two for the aromatic protons on the pyridine ring and one for the methyl protons of the ester group.

Table 1: Predicted ¹H NMR Chemical Shifts for Methyl 5-bromo-4-hydroxynicotinate

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentRationale
~8.5Singlet1HH-2The proton at the C-2 position is adjacent to the nitrogen atom and the methyl ester group, both of which are electron-withdrawing. This deshielding effect results in a downfield chemical shift.
~8.2Singlet1HH-6The proton at the C-6 position is adjacent to the nitrogen atom and the bromine atom, which also exert a deshielding effect, leading to a downfield shift.
~3.9Singlet3H-OCH₃The methyl protons of the ester group are in a relatively shielded environment and are expected to appear as a singlet.
Broad Singlet1H-OHThe hydroxyl proton signal is often broad and its chemical shift can vary depending on the solvent and concentration due to hydrogen bonding.

Note: Predicted chemical shifts are relative to tetramethylsilane (TMS) at δ 0.00 ppm.

The expected chemical shifts are based on the analysis of substituent effects on the pyridine ring. The protons at positions 2 and 6 are significantly deshielded due to their proximity to the electronegative nitrogen atom.[2]

Predicted ¹³C NMR Spectroscopic Data

The proton-decoupled ¹³C NMR spectrum is predicted to show seven distinct signals, corresponding to the seven carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for Methyl 5-bromo-4-hydroxynicotinate

Chemical Shift (δ) ppmAssignmentRationale
~165C=O (ester)The carbonyl carbon of the ester group is highly deshielded and appears at a characteristic downfield position.
~160C-4The carbon bearing the hydroxyl group is expected to be significantly deshielded due to the electronegativity of the oxygen atom.
~150C-2The carbon at position 2 is adjacent to the nitrogen atom and is therefore deshielded.
~155C-6The carbon at position 6 is also deshielded due to its proximity to the nitrogen atom.
~125C-3The carbon to which the ester group is attached.
~110C-5The carbon atom bonded to the bromine atom will be influenced by the halogen's electronegativity and heavy atom effect.
~53-OCH₃The methyl carbon of the ester group is in a shielded environment and appears at a characteristic upfield position.

Note: Predicted chemical shifts are relative to TMS at δ 0.00 ppm.

The prediction of these chemical shifts is informed by the established effects of substituents on the chemical shifts of pyridine carbons.[3]

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule by detecting the vibrations of its chemical bonds.

Table 3: Predicted IR Absorption Frequencies for Methyl 5-bromo-4-hydroxynicotinate

Wavenumber (cm⁻¹)AssignmentRationale
3400-3200 (broad)O-H stretchThe broad absorption is characteristic of the hydrogen-bonded hydroxyl group.
~1730C=O stretch (ester)This strong absorption is indicative of the carbonyl group in the methyl ester.[4]
1600-1450C=C and C=N ring stretchingThese absorptions are characteristic of the aromatic pyridine ring.
~1250C-O stretch (ester)This band corresponds to the stretching vibration of the C-O single bond in the ester functionality.
1100-1000C-O stretch (hydroxyl)This absorption is due to the stretching of the C-O bond of the hydroxyl group.
700-600C-Br stretchThe carbon-bromine bond stretching vibration typically appears in this region.

The presence of a broad O-H stretching band, a strong C=O stretching band, and characteristic aromatic ring vibrations would be key features in the experimental IR spectrum of this compound.[5][6]

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrum Data:

  • Molecular Ion (M⁺): The electron ionization (EI) mass spectrum is expected to show a molecular ion peak at m/z 231 and an M+2 peak at m/z 233 of nearly equal intensity, which is the characteristic isotopic pattern for a molecule containing one bromine atom.

  • Major Fragmentation Pathways:

    • Loss of OCH₃: A significant fragment ion would likely be observed at m/z 200/202, corresponding to the loss of the methoxy radical from the ester group.

    • Loss of COOCH₃: Another plausible fragmentation would involve the loss of the entire methyl ester group, resulting in a fragment at m/z 172/174.

    • Ring Fragmentation: Subsequent fragmentation of the pyridine ring would lead to smaller charged species.[7]

Experimental Protocols

The following are generalized, self-validating protocols for the acquisition of spectroscopic data for Methyl 5-bromo-4-hydroxynicotinate.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical and should be one in which the compound is fully soluble.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A standard pulse sequence with a 90° pulse angle, a spectral width of 12-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds should be employed. Typically, 16 to 64 scans are co-added to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum on the same instrument. A spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: The raw free induction decay (FID) data should be Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy
  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

  • Acquisition: Record the spectrum on an FTIR spectrometer over the range of 4000-400 cm⁻¹. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹. A background spectrum of the empty ATR crystal or a pure KBr pellet should be recorded and automatically subtracted from the sample spectrum.

  • Data Processing: The resulting transmittance spectrum is typically converted to absorbance for analysis.

Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol, acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) interface.

  • Ionization: For a volatile and thermally stable compound, Electron Ionization (EI) at 70 eV is a standard method. For less stable compounds, a softer ionization technique such as Electrospray Ionization (ESI) or Chemical Ionization (CI) may be more appropriate.

  • Mass Analysis: Scan a mass range that encompasses the expected molecular weight of the compound (e.g., m/z 50-300).

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic characterization of Methyl 5-bromo-4-hydroxynicotinate.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation Sample Methyl 5-bromo-4-hydroxynicotinate NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Prepare ATR Sample or KBr Pellet Sample->IR_Prep MS_Prep Dissolve in Volatile Solvent Sample->MS_Prep NMR_Acq NMR Spectrometer (¹H & ¹³C) NMR_Prep->NMR_Acq IR_Acq FTIR Spectrometer IR_Prep->IR_Acq MS_Acq Mass Spectrometer MS_Prep->MS_Acq NMR_Data NMR Spectra (Chemical Shifts, Coupling Constants) NMR_Acq->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR_Acq->IR_Data MS_Data Mass Spectrum (m/z, Fragmentation) MS_Acq->MS_Data Structure_Elucidation Structure Elucidation & Verification NMR_Data->Structure_Elucidation IR_Data->Structure_Elucidation MS_Data->Structure_Elucidation

Caption: General workflow for spectroscopic characterization.

Conclusion

This technical guide provides a detailed, albeit predicted, spectroscopic profile of Methyl 5-bromo-4-hydroxynicotinate. The presented ¹H NMR, ¹³C NMR, IR, and MS data, derived from the established principles of spectroscopy and analysis of analogous structures, offer a valuable resource for the identification and structural verification of this compound. The outlined experimental protocols provide a framework for obtaining high-quality spectroscopic data. This guide is intended to support researchers, scientists, and drug development professionals in their work with this important chemical entity.

References

  • ACS Publications. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. [Link]

  • National Institute of Standards and Technology. Methyl nicotinate. [Link]

  • Asian Journal of Chemistry. Infrared Spectral Studies of Some Substituted Pyridines. [Link]

  • ResearchGate. FTIR spectrum for Pyridine. [Link]

  • RSC Publishing. Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. [Link]

  • National Institutes of Health. 4-Hydroxypyridine. [Link]

  • Human Metabolome Database. Showing metabocard for Methyl nicotinate (HMDB0029806). [Link]

  • The Good Scents Company. 4-hydroxypyridine. [Link]

  • ACS Publications. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. [Link]

  • ResearchGate. The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I... [Link]

  • Canadian Science Publishing. THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. [Link]

  • Heterocyclic Letters. A convenient and scalable process for preparation of 2,5-dibromopyridine. [Link]

  • Veeprho. Methyl Nicotinate Impurities and Related Compound. [Link]

Sources

A Technical Guide to the Crystal Structure Analysis of Methyl 5-bromo-4-hydroxynicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Architectural Blueprint of a Molecule

In the landscape of drug discovery and materials science, understanding the precise three-dimensional arrangement of atoms within a molecule is not merely an academic exercise; it is a fundamental necessity. The crystal structure of an active pharmaceutical ingredient (API) governs critical physicochemical properties, including solubility, stability, bioavailability, and tabletability. For a molecule such as Methyl 5-bromo-4-hydroxynicotinate, a substituted nicotinic acid derivative, its potential therapeutic efficacy is intrinsically linked to its solid-state architecture. Nicotinic acid and its derivatives have garnered significant attention for their diverse pharmaceutical applications.[1]

This guide provides researchers, scientists, and drug development professionals with an in-depth, field-proven methodology for determining and analyzing the crystal structure of Methyl 5-bromo-4-hydroxynicotinate. We will proceed from first principles—synthesis and crystallization—through the intricacies of data collection and computational refinement, culminating in a robust structural validation. This document is structured not as a rigid protocol but as a logical workflow, emphasizing the causality behind each experimental decision to empower the researcher with a deep, actionable understanding of the process.

Section 1: The Foundation - Material Synthesis and High-Quality Crystal Growth

The adage 'garbage in, garbage out' is acutely true in crystallography. The entire analysis hinges on the quality of a single crystal. Therefore, the journey begins with the synthesis of high-purity material and the meticulous process of growing diffraction-quality single crystals.

Synthesis and Purity Verification

While various synthetic routes to nicotinic acid derivatives exist, a common approach involves the esterification of the corresponding carboxylic acid (5-bromo-4-hydroxynicotinic acid) with methanol, often under acidic conditions.

Expert Insight: It is imperative to verify the purity of the synthesized compound before attempting crystallization. Trace impurities can act as "kinks" in the crystal lattice, inhibiting the growth of large, well-ordered single crystals. Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) are essential checkpoints. A purity level of >99% is the target standard for crystallization trials.

The Art of Crystallization: A Step-by-Step Protocol

Growing a single crystal is an empirical science, often requiring the screening of multiple conditions. The goal is to allow molecules to transition from a disordered state (in solution) to a highly ordered, crystalline state slowly. Rapid precipitation yields amorphous powder, which is unsuitable for single-crystal X-ray diffraction (SC-XRD).[2]

Protocol: Slow Evaporation Method

  • Solvent Selection: Begin by testing the solubility of Methyl 5-bromo-4-hydroxynicotinate in a range of solvents with varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane). The ideal solvent is one in which the compound is sparingly soluble at room temperature.

  • Preparation of a Saturated Solution: Prepare a nearly saturated solution of the compound in the chosen solvent. Gentle heating can be used to increase solubility and ensure complete dissolution.

  • Filtration: Filter the warm solution through a syringe filter (0.22 µm pore size) into a clean, small vial. This critical step removes any particulate matter that could act as unwanted nucleation sites, leading to the formation of many small crystals instead of a few large ones.

  • Incubation: Cover the vial with a cap, but do not seal it tightly. Instead, pierce the cap with a needle. This allows the solvent to evaporate very slowly over several days to weeks.

  • Monitoring and Harvesting: Place the vial in a vibration-free environment. Observe the vial periodically without disturbing it. Once crystals of a suitable size (typically 0.1-0.3 mm in each dimension) have formed, they should be carefully harvested using a spatula or loop.

Expert Insight: The rate of evaporation is the key variable. A slower rate promotes the growth of larger, higher-quality crystals. If crystals form too quickly, reduce the size of the hole in the cap or move the vial to a cooler location.

Section 2: The Experiment - Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive technique for determining the three-dimensional structure of molecules.[3][4] It works on the principle that X-rays are diffracted by the electrons in the regularly spaced atoms of a crystal lattice, creating a unique diffraction pattern from which the atomic arrangement can be deduced.[5]

Crystal Mounting and Data Acquisition

Protocol: Data Collection on a Modern Diffractometer

  • Crystal Selection: Under a microscope, select a well-formed crystal with sharp edges and no visible cracks or defects.

  • Mounting: Using a cryoloop, carefully pick up the selected crystal and a small amount of inert cryoprotectant oil (e.g., Paratone-N).

  • Cryo-cooling: Immediately place the mounted crystal into a stream of cold nitrogen gas (typically at 100 K or -173 °C) on the diffractometer.

    • Causality: Cryogenic cooling is essential. It minimizes thermal vibrations of the atoms, leading to sharper diffraction spots and a more precise structure. It also protects the crystal from potential radiation damage from the high-intensity X-ray beam.

  • Data Collection: The diffractometer software will automatically center the crystal in the X-ray beam. A data collection strategy is then executed, where the crystal is rotated, and hundreds of diffraction images (frames) are collected from various orientations.

Data Processing

The raw diffraction images are processed to determine the position and intensity of each diffraction spot. This process involves:

  • Indexing: Determining the unit cell parameters (the dimensions of the basic repeating block of the crystal) and the crystal system.

  • Integration: Measuring the intensity of each diffraction spot.

  • Scaling and Merging: Correcting for experimental variations and merging data from multiple frames to create a final reflection file (typically with an .hkl extension).

Section 3: The Solution - From Data to Structure

The processed reflection file contains a list of diffraction spots (reflections) and their intensities. The challenge now is to solve the "phase problem"—determining the phase of each reflection to reconstruct an electron density map of the molecule.

Structure Solution and Refinement Workflow

The computational workflow is almost universally handled by powerful software suites. The SHELX programs are considered a gold standard for small-molecule crystallography.[6][7] The process is iterative, involving cycles of refinement to improve the agreement between the calculated model and the experimental data.

Crystal Structure Solution Workflow cluster_exp Experimental Phase cluster_comp Computational Phase Data_Collection 1. Data Collection (Diffraction Images) Data_Processing 2. Data Processing (Integration & Scaling) Data_Collection->Data_Processing HKL_File 3. Reflection File (name.hkl) Data_Processing->HKL_File Structure_Solution 4. Structure Solution (e.g., SHELXT) HKL_File->Structure_Solution Initial_Model 5. Initial Atomic Model Structure_Solution->Initial_Model Refinement 6. Refinement Cycles (e.g., SHELXL) Initial_Model->Refinement Refinement->Refinement Validation 7. Structure Validation (checkCIF) Refinement->Validation Final_Model 8. Final Structure (name.cif) Validation->Final_Model

Caption: Workflow from experimental data collection to final validated crystal structure.

Protocol: Structure Solution and Refinement using SHELX

  • Structure Solution: A program like SHELXT is used to analyze the reflection data and find an initial placement of most non-hydrogen atoms, effectively solving the phase problem.

  • Initial Refinement: The initial model is refined using SHELXL.[8] This program uses a least-squares method to adjust atomic positions and thermal parameters to best fit the experimental diffraction intensities.[9]

  • Difference Fourier Map: A difference electron density map is calculated. Peaks in this map indicate missing atoms (like hydrogens) or regions of disorder, while troughs suggest atoms that are misplaced.

  • Model Completion: Hydrogen atoms are typically added at calculated positions. The model is updated based on the difference map.

  • Anisotropic Refinement: The refinement is iterated. For non-hydrogen atoms, anisotropic displacement parameters (ADPs) are refined, which model the thermal vibration of each atom as an ellipsoid rather than a sphere, providing a more accurate model.

  • Convergence: The refinement continues until the model converges, meaning the shifts in atomic parameters become negligible and key statistical indicators (R-factors) stabilize at low values.

Section 4: The Analysis - Interpretation and Validation

A solved structure is just a collection of coordinates until it is analyzed and validated. The final output is typically a Crystallographic Information File (CIF), which contains all the information about the experiment and the final structure.[8]

Key Crystallographic Parameters

The CIF file will contain a wealth of quantitative data. For Methyl 5-bromo-4-hydroxynicotinate, a hypothetical but representative data set is summarized below.

Parameter Illustrative Value Significance
Crystal System MonoclinicDescribes the basic symmetry of the crystal lattice.
Space Group P2₁/cDefines the specific symmetry operations within the unit cell.
Unit Cell Dimensions a = 7.5 Å, b = 15.2 Å, c = 8.1 Å, β = 98.5°The dimensions and angle of the fundamental repeating block of the crystal.
Volume 912 ųThe volume of the unit cell.
Z 4The number of molecules in the unit cell.
R1 (final) < 0.05 (5%)A key indicator of the agreement between the model and the data (lower is better).
wR2 (final) < 0.15 (15%)Another agreement factor, weighted based on experimental uncertainty.
Goodness-of-Fit (GooF) ~ 1.0Should be close to 1.0 for a good model and correct weighting scheme.
Molecular Geometry and Intermolecular Interactions

Analysis of the refined structure provides precise measurements of:

  • Bond Lengths and Angles: Confirming the expected molecular connectivity and revealing any strains or unusual geometries.

  • Torsion Angles: Describing the conformation of the molecule.

  • Intermolecular Interactions: This is crucial for understanding the crystal packing. In Methyl 5-bromo-4-hydroxynicotinate, one would specifically look for:

    • Hydrogen Bonds: The hydroxyl group (-OH) is a strong hydrogen bond donor, while the pyridyl nitrogen and carbonyl oxygen are acceptors. These interactions are primary drivers of the crystal packing.

    • Halogen Bonds: The bromine atom can act as an electrophilic "halogen bond donor" to interact with nucleophilic atoms like oxygen or nitrogen.

    • π-π Stacking: Interactions between the aromatic pyridine rings.

Intermolecular_Interactions cluster_mol1 Molecule A cluster_mol2 Molecule B N1 N O1 O-H N2 N O1->N2 H-Bond O2 C=O Br1 Br O4 C=O Br1->O4 Halogen Bond O3 O-H Br2 Br

Caption: Potential intermolecular interactions in the crystal lattice.

The Mandate for Trustworthiness: Structure Validation

A final, critical step is independent validation. The International Union of Crystallography (IUCr) provides a free online service called checkCIF.[10][11][12]

Self-Validating Protocol:

  • Generate the CIF: The refinement program (SHELXL) automatically generates a comprehensive CIF file.[8]

  • Upload to checkCIF: Submit the CIF to the IUCr's checkCIF web service.[13][14]

  • Review the Report: The service generates a validation report with a list of "ALERTS." These are categorized from A (most severe) to G (minor).

  • Address ALERTS: The researcher must review every ALERT. Many are informational, but others may point to genuine errors in the model, such as a missed symmetry element or a wrong space group assignment. Any significant issues must be corrected by further refinement, and the process is repeated until a satisfactory, error-free report is obtained. This self-validating loop ensures the trustworthiness and integrity of the final structure.

Conclusion

The determination of the crystal structure of Methyl 5-bromo-4-hydroxynicotinate is a multi-stage process that combines careful experimental technique with robust computational analysis. By following a logical workflow grounded in scientific principles—from meticulous crystal growth to rigorous data validation—researchers can obtain a precise and reliable three-dimensional molecular model. This structural blueprint is invaluable, providing the foundational knowledge required to understand the solid-state behavior of the molecule and to rationally guide its development in pharmaceutical and materials science applications.

References

  • Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL. Based on the SHELX-97 manual.
  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(Pt 1), 3–8. Available at: [Link]

  • CCP4 wiki. (2024). SHELXL. Available at: [Link]

  • Müller, P., Herbst-Irmer, R., Spek, A. L., Schneider, T. R., & Sawaya, M. R. (2006). Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. Oxford University Press.
  • Sheldrick, G. M. (2015). SHELXL: Crystal structure refinement. Acta Crystallographica Section C, C71, 3-8. Available at: [Link]

  • Zhou, P. P., Sun, X. B., & Qiu, W. Y. (2014). Nicotinic acid and its derivatives: synthetic routes, crystal forms and polymorphs. Current Drug Discovery Technologies, 11(2), 97–108. Available at: [Link]

  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(Pt 2), 148–155. Available at: [Link]

  • American Chemical Society. (n.d.). CIF Validation. ACS Publications. Available at: [Link]

  • Metadata Standards Catalog. (n.d.). IUCr checkCIF. Available at: [Link]

  • Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Available at: [Link]

  • Excillum. (n.d.). Small molecule crystallography. Available at: [Link]

  • Spek, A. L. (2025). PLATON/VALIDATION. Available at: [Link]

  • Blagden, N., de Matas, M., Gavan, P. T., & York, P. (2007). Crystal engineering of active pharmaceutical ingredients to optimize solid-state properties. Advanced Drug Delivery Reviews, 59(7), 617-630.
  • International Union of Crystallography. (n.d.). checkCIF. Available at: [Link]

Sources

The Strategic Synthesis and Derivatization of Methyl 5-bromo-4-hydroxynicotinate: A Gateway to Novel Bioactive Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The nicotinic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. This in-depth technical guide delineates the synthesis and derivatization of a key building block, Methyl 5-bromo-4-hydroxynicotinate. We will explore the strategic considerations behind the synthetic pathway to its precursor, 5-bromo-4-hydroxynicotinic acid, and detail the subsequent esterification. The guide will then focus on the vast potential of this molecule as a versatile intermediate for the generation of diverse molecular libraries through modern cross-coupling methodologies. The causality behind experimental choices, detailed protocols, and the potential pharmacological relevance of the resulting derivatives will be discussed, providing a comprehensive resource for researchers in drug discovery and development.

Introduction: The Significance of the Substituted Nicotinic Acid Core

Nicotinic acid, or vitamin B3, and its derivatives are fundamental to various biological processes. In the realm of drug discovery, the pyridine ring of nicotinic acid serves as a robust scaffold that can be functionalized to interact with a wide array of biological targets. The introduction of substituents, such as halogens and hydroxyl groups, provides critical handles for further chemical modification and allows for the fine-tuning of physicochemical properties like lipophilicity and hydrogen bonding capacity, which are paramount for drug efficacy and selectivity.

The subject of this guide, Methyl 5-bromo-4-hydroxynicotinate, is a particularly valuable intermediate. The bromine atom at the 5-position is strategically placed for participation in transition-metal-catalyzed cross-coupling reactions, enabling the introduction of a diverse range of substituents. The hydroxyl group at the 4-position and the methyl ester at the 3-position offer additional sites for modification and can influence the molecule's interaction with target proteins. This trifunctionalized scaffold is therefore a powerful starting point for the synthesis of novel compounds with potential therapeutic applications in areas such as oncology and inflammatory diseases[1].

Synthesis of the Core Intermediate: A Multi-step Approach

The synthesis of Methyl 5-bromo-4-hydroxynicotinate is most efficiently achieved through the preparation of its precursor, 5-bromo-4-hydroxynicotinic acid, followed by a straightforward esterification. While direct synthesis of the target molecule is not extensively reported in primary literature, a robust pathway can be constructed based on established methodologies for analogous pyridine derivatives. A Chinese patent (CN102321016A) outlines a multi-step synthesis of a similar compound, which provides a solid foundation for the proposed synthetic route.

Proposed Synthetic Pathway to 5-bromo-4-hydroxynicotinic acid

The synthesis of 5-bromo-4-hydroxynicotinic acid can be envisioned to start from a readily available substituted pyridine, proceeding through a series of oxidation, reduction, and diazotization reactions. The following diagram illustrates a plausible synthetic workflow.

Synthetic_Pathway A 2-Amino-5-bromo-4-methylpyridine B 5-Bromo-4-methyl-2-nitropyridine A->B Oxidation (H2SO4, H2O2) C 5-Bromo-2-nitroisonicotinic acid B->C Oxidation (Na2Cr2O7) D 2-Amino-5-bromoisonicotinic acid C->D Reduction (Fe, Acetic Acid) E 5-Bromo-4-hydroxynicotinic acid D->E Diazotization & Hydrolysis (NaNO2, H2SO4)

Caption: Proposed synthetic pathway for 5-bromo-4-hydroxynicotinic acid.

Experimental Protocols

The following protocols are adapted from analogous syntheses and represent a practical approach to obtaining the key intermediates.

Step 1: Oxidation of 2-Amino-5-bromo-4-methylpyridine to 5-Bromo-4-methyl-2-nitropyridine

  • Rationale: The initial step involves the oxidation of the amino group to a nitro group. This is a common transformation in pyridine chemistry and sets the stage for the subsequent oxidation of the methyl group. The use of a strong oxidizing medium like a mixture of concentrated sulfuric acid and hydrogen peroxide is effective for this purpose.

  • Protocol:

    • Dissolve 2-amino-5-bromo-4-methylpyridine in concentrated sulfuric acid, maintaining the temperature below 15°C.

    • Slowly add a pre-mixed solution of concentrated sulfuric acid and hydrogen peroxide, ensuring the reaction temperature does not exceed 15°C.

    • After the addition is complete, allow the reaction to stir at room temperature for several hours.

    • Carefully pour the reaction mixture onto ice and neutralize with a sodium hydroxide solution to a pH of 7-8.

    • The precipitated product, 5-bromo-4-methyl-2-nitropyridine, is collected by filtration, washed with water, and dried.

Step 2: Oxidation of 5-Bromo-4-methyl-2-nitropyridine to 5-Bromo-2-nitroisonicotinic acid

  • Rationale: The methyl group at the 4-position is oxidized to a carboxylic acid. A strong oxidizing agent like sodium dichromate in a sulfuric acid medium is employed for this transformation.

  • Protocol:

    • Suspend 5-bromo-4-methyl-2-nitropyridine in concentrated sulfuric acid.

    • Add sodium dichromate dihydrate portion-wise, maintaining the temperature between 0-40°C.

    • Stir the mixture for several hours until the reaction is complete (monitored by TLC).

    • Pour the reaction mixture onto crushed ice to precipitate the product.

    • Collect the solid 5-bromo-2-nitroisonicotinic acid by filtration, wash with water, and dry.

Step 3: Reduction of 5-Bromo-2-nitroisonicotinic acid to 2-Amino-5-bromoisonicotinic acid

  • Rationale: The nitro group is selectively reduced to an amino group. Iron powder in the presence of a weak acid like acetic acid is a classic and effective method for this reduction, being generally chemoselective for the nitro group in the presence of a carboxylic acid.

  • Protocol:

    • To a suspension of iron powder in water, add glacial acetic acid and heat the mixture to approximately 70°C.

    • Add 5-bromo-2-nitroisonicotinic acid in portions, maintaining the temperature between 75-80°C.

    • After the addition, continue to stir at this temperature for several hours.

    • Cool the reaction mixture and filter to remove the iron salts.

    • Adjust the pH of the filtrate to precipitate the product, 2-amino-5-bromoisonicotinic acid, which is then collected and dried.

Step 4: Diazotization and Hydrolysis to 5-Bromo-4-hydroxynicotinic acid

  • Rationale: The final step in the synthesis of the precursor involves the conversion of the amino group to a hydroxyl group via a diazonium salt intermediate. This is a standard method for introducing a hydroxyl group onto an aromatic ring.

  • Protocol:

    • Dissolve 2-amino-5-bromoisonicotinic acid in a dilute sulfuric acid solution and cool to 0-5°C.

    • Slowly add an aqueous solution of sodium nitrite, keeping the temperature below 5°C.

    • Stir the reaction mixture at this temperature for a short period and then allow it to warm to room temperature.

    • The product, 5-bromo-4-hydroxynicotinic acid, will precipitate from the solution and can be collected by filtration.

Synthesis of Methyl 5-bromo-4-hydroxynicotinate

With the precursor, 5-bromo-4-hydroxynicotinic acid, in hand, the final esterification is a straightforward process.

  • Rationale: Fischer esterification is a reliable method for converting a carboxylic acid to its corresponding methyl ester using an excess of methanol in the presence of a catalytic amount of a strong acid, such as sulfuric acid.

  • Protocol:

    • Suspend 5-bromo-4-hydroxynicotinic acid in methanol.

    • Carefully add a catalytic amount of concentrated sulfuric acid.

    • Reflux the mixture for several hours until the reaction is complete.

    • Cool the reaction mixture and neutralize with a weak base, such as sodium bicarbonate solution.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Methyl 5-bromo-4-hydroxynicotinate.

Derivatization: Unleashing the Potential of the Scaffold

The true value of Methyl 5-bromo-4-hydroxynicotinate lies in its potential for derivatization, particularly at the 5-position. The bromine atom serves as an excellent leaving group in palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide variety of substituents. This opens up a vast chemical space for the exploration of structure-activity relationships (SAR).

Key Derivatization Reactions

Two of the most powerful cross-coupling reactions in modern organic synthesis are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions are ideally suited for the derivatization of Methyl 5-bromo-4-hydroxynicotinate.

Derivatization A Methyl 5-bromo-4-hydroxynicotinate B Methyl 5-aryl-4-hydroxynicotinate A->B Suzuki Coupling (Ar-B(OH)2, Pd catalyst, base) C Methyl 5-amino-4-hydroxynicotinate Derivatives A->C Buchwald-Hartwig Amination (R1R2NH, Pd catalyst, base)

Caption: Key cross-coupling reactions for the derivatization of Methyl 5-bromo-4-hydroxynicotinate.

3.1.1. Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

  • Rationale: The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex. This reaction is highly tolerant of various functional groups, making it ideal for the late-stage functionalization of complex molecules. By reacting Methyl 5-bromo-4-hydroxynicotinate with a diverse library of aryl or heteroaryl boronic acids, a wide range of biaryl and heteroaryl-substituted nicotinic acid derivatives can be synthesized.

  • General Protocol:

    • To a reaction vessel, add Methyl 5-bromo-4-hydroxynicotinate, the desired boronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst system), and a base (e.g., K₂CO₃, Cs₂CO₃).

    • Add a suitable solvent system (e.g., dioxane/water, toluene).

    • Degas the mixture and heat under an inert atmosphere (e.g., nitrogen or argon) until the starting material is consumed.

    • After cooling, perform a standard aqueous workup and purify the product by column chromatography.

3.1.2. Buchwald-Hartwig Amination: Introducing Nitrogen-based Functionality

  • Rationale: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction allows for the coupling of aryl halides with a wide range of primary and secondary amines, anilines, and other nitrogen-containing nucleophiles. Applying this reaction to Methyl 5-bromo-4-hydroxynicotinate provides access to a diverse array of 5-amino-substituted nicotinic acid derivatives, which are common motifs in bioactive molecules.

  • General Protocol:

    • In a glovebox or under an inert atmosphere, combine Methyl 5-bromo-4-hydroxynicotinate, the desired amine (1.1-1.5 equivalents), a palladium catalyst and a suitable phosphine ligand (e.g., XPhos, SPhos), and a strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄).

    • Add an anhydrous aprotic solvent (e.g., toluene, dioxane).

    • Heat the reaction mixture under an inert atmosphere until completion.

    • After cooling, quench the reaction, perform an aqueous workup, and purify the product by column chromatography.

Pharmacological Potential and Structure-Activity Relationships

While specific biological activity data for derivatives of Methyl 5-bromo-4-hydroxynicotinate is not yet widely published, the nicotinic acid scaffold is a well-established pharmacophore. Derivatives of nicotinic acid have shown a broad range of biological activities, including anti-inflammatory, analgesic, and anticancer effects.

A patent for the synthesis of a protein kinase inhibitor utilizes 5-bromo-nicotinic acid as a key intermediate, highlighting the potential of this scaffold in targeting important signaling pathways in diseases like cancer[2]. The derivatization of Methyl 5-bromo-4-hydroxynicotinate through Suzuki and Buchwald-Hartwig couplings allows for the systematic exploration of the chemical space around the nicotinic acid core.

Structure-Activity Relationship (SAR) Considerations:

  • The 5-position: The introduction of various aryl, heteroaryl, and amino groups at this position can significantly impact the molecule's interaction with biological targets. The size, electronics, and hydrogen bonding potential of the substituent can be systematically varied to optimize binding affinity and selectivity.

  • The 4-hydroxyl group: This group can act as a hydrogen bond donor or acceptor, which can be crucial for target engagement. It can also be a site for further derivatization, such as etherification, to modulate the molecule's properties.

  • The 3-methyl ester: The ester can be hydrolyzed to the corresponding carboxylic acid, which may be important for interacting with certain targets or for improving solubility. The ester can also be converted to amides to introduce further diversity.

The following table summarizes the potential impact of derivatization on the pharmacological profile:

Position of DerivatizationType of SubstituentPotential Impact on Pharmacological Profile
5-position Aryl/Heteroaryl groupsModulation of π-π stacking interactions, steric hindrance, and electronics.
Amino groupsIntroduction of hydrogen bonding capabilities, alteration of basicity and polarity.
4-position O-alkylationIncreased lipophilicity, potential for improved cell permeability.
3-position Hydrolysis to acidIncreased polarity, potential for salt formation and improved solubility.
AmidationIntroduction of diverse functional groups and modulation of hydrogen bonding.

Conclusion and Future Directions

Methyl 5-bromo-4-hydroxynicotinate is a highly valuable and versatile building block for the synthesis of novel and diverse libraries of substituted nicotinic acid derivatives. The synthetic pathway to its precursor is well-precedented, and its derivatization through modern cross-coupling reactions like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination offers a powerful strategy for exploring new chemical space in drug discovery. The strategic placement of the bromo, hydroxyl, and methyl ester functionalities provides multiple avenues for modification, allowing for the fine-tuning of physicochemical and pharmacological properties.

Future research in this area should focus on the systematic derivatization of this core scaffold and the thorough biological evaluation of the resulting compounds. The exploration of a wide range of coupling partners in both Suzuki and Buchwald-Hartwig reactions, coupled with in vitro and in vivo screening, will be crucial for identifying novel lead compounds with therapeutic potential. The insights gained from such studies will undoubtedly contribute to the development of the next generation of drugs targeting a variety of diseases.

References

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  • US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)
  • CN102321016A - Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate - Google P
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  • Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed. [Link]

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Title: A Strategic Framework for the Biological Screening of Novel Nicotinic Acid Esters

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Drug Development Professionals

Abstract: The structural scaffold of nicotinic acid, a fundamental biological molecule, presents a compelling starting point for the discovery of novel therapeutics targeting nicotinic acetylcholine receptors (nAChRs).[1][2] This guide outlines a comprehensive, multi-tiered screening strategy for identifying and characterizing novel nicotinic acid esters with desired pharmacological profiles. We move beyond a simple recitation of methods to provide a logical, field-proven framework that emphasizes causality in experimental design, from high-throughput primary screening to preclinical in-vivo validation. Each stage is designed as a self-validating system with integrated controls, ensuring data integrity and building a robust profile for lead candidates. This document serves as a technical blueprint for researchers, scientists, and drug development professionals aiming to navigate the complexities of nAChR ligand discovery.

Introduction: The Therapeutic Promise of Nicotinic Acid Esters

Nicotinic acid (Niacin or Vitamin B3) is a well-established clinical agent, primarily used for treating dyslipidemia due to its potent effects on lipid profiles, particularly its ability to raise HDL cholesterol.[3][4] Its derivatives have been explored for a wide range of conditions, from tuberculosis to metabolic syndrome.[1] The core pyridine carboxylic acid structure shares features with nicotine, the canonical agonist for nAChRs. This structural relationship suggests that novel esters derived from nicotinic acid could serve as a rich library for discovering new modulators of nAChR activity.

The nAChR family is a diverse group of ligand-gated ion channels composed of various subunit combinations (e.g., α7, α4β2, α3β4), each with distinct pharmacology and physiological roles.[5][6] These receptors are validated targets for a multitude of CNS disorders, including Alzheimer's disease, schizophrenia, nicotine addiction, and neuropathic pain.[7][8][9] The primary challenge in this field is achieving subtype selectivity to maximize therapeutic efficacy while minimizing off-target effects.[6][8] This guide details a systematic screening cascade designed to identify potent, selective, and functionally active nicotinic acid esters.

The Screening Cascade: A Phased Approach to Lead Discovery

A successful screening campaign relies on a logical progression of assays, starting with high capacity and moving towards higher biological complexity and lower throughput. This cascade efficiently filters large compound libraries to identify a small number of high-quality lead candidates.

G cluster_0 Screening Cascade Overview Compound_Library Novel Nicotinic Acid Ester Library Primary_Screen Primary Screen: High-Throughput Functional Assay Compound_Library->Primary_Screen ~10,000s compounds Hit_Confirmation Hit Confirmation: Orthogonal Assay Primary_Screen->Hit_Confirmation ~100s 'Hits' Selectivity_Panel Secondary Screen: nAChR Subtype Selectivity Panel Hit_Confirmation->Selectivity_Panel ~50-100 Confirmed Hits MOA_Studies Mechanism of Action: Electrophysiology Selectivity_Panel->MOA_Studies ~5-10 Selective Hits In_Vivo In-Vivo Efficacy: Disease-Relevant Animal Models MOA_Studies->In_Vivo ~1-3 Prioritized Leads Lead_Candidate Lead Candidate In_Vivo->Lead_Candidate

Caption: The hierarchical workflow for nicotinic acid ester screening.

Primary Screening: High-Throughput Functional Assays

The initial goal is to rapidly identify compounds that modulate nAChR activity from a large library. Cell-based functional assays are ideal for this stage due to their scalability and physiological relevance.

Causality: We choose a functional assay over a simple binding assay for the primary screen. A binding assay only tells us if a compound interacts with the receptor, but a functional assay confirms this interaction produces a cellular response (e.g., ion flux). This immediately filters out compounds that bind but have no effect, saving significant downstream resources. A membrane potential-based assay is an excellent choice as it provides a direct readout of ion channel opening, is compatible with HTS automation, and avoids potential pitfalls of mutations sometimes used in other assay types.[10]

Key Experiment: HTS Membrane Potential Assay for nAChR Antagonists

This protocol is designed to identify compounds that inhibit receptor activation. A similar protocol can be adapted to screen for agonists by applying the test compounds alone.

Principle: Stably transfected cells expressing a specific nAChR subtype (e.g., α3β4) are loaded with a fluorescent dye that is sensitive to changes in membrane potential. When the receptor is activated by an agonist (e.g., nicotine), the influx of positive ions depolarizes the cell membrane, causing a change in fluorescence. Antagonists will prevent this change.[10]

Step-by-Step Methodology:

  • Cell Plating: Seed SH-EP1 cells stably expressing the human nAChR subtype of interest (e.g., α3β4) into 384-well black-walled, clear-bottom assay plates. Culture for 24-48 hours to allow for adherence and formation of a confluent monolayer.

    • Self-Validation: The SH-EP1 parental cell line is used as it does not endogenously express nAChRs, ensuring a low-background signal.[10]

  • Dye Loading: Remove culture medium and add a membrane potential-sensitive fluorescent dye solution (e.g., FLIPR Membrane Potential Assay Kit) to all wells. Incubate according to the manufacturer's instructions (typically 30-60 minutes at 37°C).

  • Compound Addition: Using an acoustic dispenser, transfer test compounds (novel nicotinic acid esters) to the assay plates to a final concentration of 10 µM.[10]

  • Control Integration:

    • Negative Control (0% Inhibition): Add vehicle (e.g., 0.2% DMSO) to multiple wells.

    • Positive Control (100% Inhibition): Add a known, non-selective nAChR antagonist like Mecamylamine in a full concentration-response curve to several wells.[10]

  • Agonist Challenge & Signal Reading: Place the assay plate into a Fluorometric Imaging Plate Reader (FLIPR) or similar instrument.

    • Establish a stable baseline fluorescence reading for 10-20 seconds.

    • Add a pre-determined EC₉₀ concentration of nicotine to all wells (except agonist-only controls) to stimulate the receptors.[10]

    • Immediately record the fluorescent signal for 2-3 minutes.

  • Data Analysis: Calculate the percentage of inhibition for each test compound relative to the positive and negative controls. Hits are typically defined as compounds exhibiting inhibition above a certain threshold (e.g., >50% or 3 standard deviations from the mean of the negative control).

Secondary Screening: Hit Validation and Subtype Selectivity

Hits from the primary screen must be confirmed and prioritized. This phase involves re-testing hits, confirming their activity in an orthogonal assay to eliminate technology-specific artifacts, and profiling them against a panel of nAChR subtypes.

Causality: Subtype selectivity is arguably the most critical parameter for developing a successful nAChR-targeted therapeutic.[5][9] A compound that potently activates or inhibits the desired subtype (e.g., α7 for cognition) while sparing others (e.g., α3β4 to avoid cardiovascular side effects) has a much higher probability of clinical success. Running confirmed hits against a panel of cell lines, each expressing a different subtype, is the most direct way to determine this profile.[10][11]

Orthogonal Assay: ⁸⁶Rb⁺ Efflux for Functional Confirmation

Principle: This radioisotope assay provides an alternative measure of ion channel function. Cells are loaded with radioactive Rubidium (⁸⁶Rb⁺), which acts as a surrogate for K⁺. Upon nAChR activation and membrane depolarization, voltage-gated channels open, allowing ⁸⁶Rb⁺ to exit the cell. The amount of radioactivity released is proportional to receptor activity. This method validates hits from fluorescence-based assays with a distinct physical readout.[10]

Key Experiment: nAChR Subtype Selectivity Panel

Principle: The primary HTS protocol is repeated, but "hit" compounds are tested against a panel of cell lines, each stably expressing a different human nAChR subtype of interest (e.g., α4β2, α7, α3β4).

Step-by-Step Methodology:

  • Cell Line Panel: Culture and plate a panel of cell lines (e.g., CHO or SH-EP1 cells), each engineered to express a single nAChR subtype (e.g., h-α4β2, h-α7/RIC-3, h-α3β4α5).[11]

  • Dose-Response Testing: Instead of a single concentration, test each confirmed hit compound in a 10-point, 3-fold serial dilution (e.g., from 30 µM to 1.5 nM).

  • Assay Execution: Perform the membrane potential or ⁸⁶Rb⁺ efflux assay for each cell line as described previously.

  • Data Analysis:

    • Generate concentration-response curves for each compound against each nAChR subtype.

    • Calculate the IC₅₀ (for antagonists) or EC₅₀ (for agonists) values.

    • Selectivity is determined by the ratio of IC₅₀/EC₅₀ values between the target receptor and other subtypes. A high ratio indicates greater selectivity.

Data Presentation: Example Selectivity Profile

Compound IDTarget: α7 nAChR (EC₅₀, µM)Off-Target: α4β2 nAChR (EC₅₀, µM)Off-Target: α3β4 nAChR (EC₅₀, µM)α7 Selectivity Ratio (vs. α4β2)
NAE-0010.1515.2> 30101-fold
NAE-0021.20.92.50.75-fold (Non-selective)
NAE-003> 30> 30> 30Inactive

In this example, NAE-001 would be prioritized for further study due to its high potency and selectivity for the α7 nAChR.

Mechanism of Action and Advanced Characterization

With a small number of potent and selective compounds identified, the next step is to deeply characterize their interaction with the target receptor. Automated electrophysiology is the gold standard for this phase.

Causality: While functional screens confirm activity, electrophysiology reveals the quality of that activity. It allows us to distinguish between full agonists, partial agonists, antagonists, and positive allosteric modulators (PAMs).[7][12] This level of detail is crucial; for instance, a partial agonist may be preferable to a full agonist to avoid receptor desensitization and an inverted U-shaped dose-response curve, a known challenge for some orthosteric agonists.[7]

G cluster_0 nAChR Signaling & Assay Principle Ligand Nicotinic Acid Ester (Agonist) Receptor nAChR (Ligand-Gated Ion Channel) Ligand->Receptor Binds Channel_Open Channel Opens Receptor->Channel_Open Conformational Change Ion_Influx Na⁺ / Ca²⁺ Influx Channel_Open->Ion_Influx Depolarization Membrane Depolarization Ion_Influx->Depolarization Signal Cellular Response (Fluorescence Change / Current) Depolarization->Signal Detected by Assay

Caption: Signaling pathway underlying functional nAChR assays.

Key Experiment: Automated Patch-Clamp Electrophysiology

Principle: This technique directly measures the flow of ions through a single nAChR channel or a population of channels on a cell. Systems like the IonWorks Barracuda or PatchXpress allow for higher throughput than manual patch-clamp while maintaining high-quality data.[11][12]

Step-by-Step Methodology:

  • Cell Preparation: Use the same stably transfected cell lines from the selectivity panel. Harvest the cells and prepare a single-cell suspension.

  • System Setup: Load the cell suspension, intracellular solution, extracellular solution, and compound plates into the automated electrophysiology system.

  • Seal Formation: The system automatically establishes a high-resistance ("gigaohm") seal between an individual cell and a measurement electrode.[12]

  • Agonist/Antagonist Application:

    • Agonist Mode: Apply increasing concentrations of the test compound and measure the resulting inward current. This determines EC₅₀ and maximal efficacy relative to a control agonist like acetylcholine.

    • Antagonist Mode: Pre-incubate the cell with the test compound for several minutes, then apply a control agonist. The reduction in current is measured to determine the IC₅₀.[11]

    • PAM Mode: Apply the test compound in the presence of a low (e.g., EC₂₀) concentration of a control agonist. An enhancement of the current indicates PAM activity.[7][12]

  • Data Analysis: The system software automatically analyzes the current traces to determine parameters like peak current amplitude, activation rate, and desensitization kinetics. This provides a detailed pharmacological fingerprint of the compound.

In-Vivo Efficacy and Preclinical Evaluation

The final stage of screening involves testing the most promising lead candidates in living organisms to assess their therapeutic potential and safety.

Causality: In-vitro assays, while essential, cannot fully predict a compound's behavior in a complex biological system. Animal models are necessary to evaluate pharmacokinetics (absorption, distribution, metabolism, excretion), target engagement in the brain, and, most importantly, behavioral efficacy in a disease-relevant context.[7] The choice of model is dictated by the therapeutic indication linked to the target nAChR subtype. For example, since the α7 nAChR is a target for cognitive deficits, a model assessing learning and memory is appropriate.[7]

Key Experiment: Rodent Model of Cognition (Novel Object Recognition)

Principle: This task leverages a rodent's innate preference for novelty to assess memory. A rat is first familiarized with two identical objects. After a delay, one object is replaced with a new one. A healthy rat with intact memory will spend more time exploring the novel object. This model is sensitive to cognitive enhancers, including α7 PAMs.[7]

Step-by-Step Methodology:

  • Acclimation: Individually house rats and acclimate them to the testing arena (an open-field box) for several days.

  • Cognitive Deficit Induction (Optional): To model disease states, a cognitive deficit can be induced using agents like scopolamine.[7]

  • Compound Administration: Administer the test compound (e.g., NAE-001) or vehicle control via an appropriate route (e.g., intraperitoneal injection) at various doses 30-60 minutes before the training session.

  • Training Session (T1): Place the animal in the arena with two identical objects and allow it to explore for 5-10 minutes.

  • Retention Interval: Return the animal to its home cage for a set period (e.g., 1 to 24 hours).

  • Test Session (T2): Place the animal back in the arena, where one of the original objects has been replaced by a novel object. Record the exploration time for both the familiar and novel objects over a 5-minute period.

  • Data Analysis: Calculate a "discrimination index" (DI), typically as (Time_novel - Time_familiar) / (Time_novel + Time_familiar). A significantly higher DI in the compound-treated group compared to the vehicle group indicates cognitive enhancement.

Future Directions: Promising candidates from in-vivo efficacy studies would proceed to formal preclinical toxicology and safety pharmacology studies as required by regulatory agencies like the FDA, which are increasingly open to new approach methodologies (NAMs) to refine, reduce, and replace animal testing where scientifically appropriate.[13]

Conclusion

The biological screening of novel nicotinic acid esters is a systematic, multi-stage process that requires a strategic combination of high-throughput and high-content assays. By employing a logical cascade that prioritizes functional readouts, confirms hits with orthogonal methods, rigorously profiles for subtype selectivity, and elucidates the mechanism of action before advancing to in-vivo models, drug discovery teams can efficiently identify and validate promising new therapeutic agents. The framework presented here, grounded in scientific causality and self-validating protocols, provides a robust pathway from chemical library to lead candidate for targeting the therapeutically significant family of nicotinic acetylcholine receptors.

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Exploring the Chemical Space of Substituted Pyridines: A Guide to Synthesis, Functionalization, and Application

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridine ring, a deceptively simple six-membered nitrogen-containing heterocycle, stands as one of the most significant and ubiquitous scaffolds in modern medicinal chemistry. Its unique electronic properties, ability to engage in hydrogen bonding, and role as a bioisosteric replacement for a phenyl ring have cemented its status as a "privileged scaffold." An analysis of drugs approved by the U.S. Food and Drug Administration (FDA) reveals the pyridine ring to be the most frequently occurring nitrogen heterocycle. This guide provides an in-depth exploration of the chemical space of substituted pyridines, designed for professionals in drug discovery and chemical research. We will traverse the landscape of its fundamental properties, delve into the strategic intricacies of its synthesis and functionalization, and examine its profound impact on structure-activity relationships (SAR) in drug design.

The Pyridine Core: A Foundation of Unique Physicochemical Properties

Chemically, pyridine is an aromatic heterocyclic organic compound with the formula C₅H₅N.[1] Its structure is analogous to benzene, with one methine group (=CH−) replaced by a nitrogen atom. This substitution is not trivial; it fundamentally alters the electronic landscape of the ring, creating a cascade of chemical properties that are astutely exploited in drug design.

  • Electron-Deficient Nature : The electronegative nitrogen atom withdraws electron density from the ring, making pyridine electron-poor compared to benzene.[2] This deactivation makes the ring less susceptible to electrophilic aromatic substitution but more prone to nucleophilic attack, particularly at the C2 and C4 positions.

  • Basicity and Hydrogen Bonding : The lone pair of electrons on the nitrogen atom is not part of the aromatic π-system and is available for protonation (pKa of pyridinium ion is ~5.2), rendering the ring basic. This nitrogen atom is a potent hydrogen bond acceptor, a critical feature for molecular recognition at biological targets like enzyme active sites and protein receptors.[1]

  • Solubility and Pharmacokinetics : The polarity imparted by the nitrogen atom generally enhances the aqueous solubility of molecules, a desirable trait for drug candidates.[3] Furthermore, strategic incorporation of the pyridine motif can improve a compound's metabolic stability and overall pharmacokinetic profile.

The confluence of these properties makes the pyridine scaffold a versatile tool for medicinal chemists to fine-tune the efficacy, selectivity, and drug-like properties of therapeutic agents.[1]

Strategic Synthesis: De Novo Construction of the Pyridine Ring

Accessing substituted pyridines can be approached in two primary ways: building the ring from acyclic precursors (de novo synthesis) or functionalizing a pre-existing pyridine core.[4] De novo methods are invaluable when the desired substitution pattern is complex or difficult to achieve through direct functionalization.

Classical Named Reactions

Traditional methods like the Hantzsch Dihydropyridine Synthesis have long been staples for creating pyridine rings. This method typically involves a condensation reaction of an aldehyde, two equivalents of a β-ketoester, and ammonia, followed by an oxidation step. While robust, it primarily yields symmetrically substituted dihydropyridines, which then require aromatization.[5] The Chichibabin Pyridine Synthesis offers another route, involving the condensation of aldehydes or ketones with ammonia, but often requires harsh conditions and provides limited regiochemical control.[5]

Modern Cycloaddition Strategies: The Rise of Transition Metal Catalysis

Modern organic synthesis has largely shifted towards more efficient and modular methods. Among these, the transition metal-catalyzed [2+2+2] cycloaddition of alkynes and nitriles has emerged as a premier strategy for constructing multi-substituted pyridines in a single, atom-economical step.[6] Cobalt- and rhodium-based catalysts are particularly effective in mediating this transformation.[6]

The primary advantage of this approach is its modularity and predictable regioselectivity, allowing for the convergent assembly of complex pyridine structures from simple, readily available building blocks.

Caption: Workflow of a [2+2+2] cycloaddition for pyridine synthesis.

Experimental Protocol: Cobalt-Catalyzed [2+2+2] Cycloaddition

The following is a representative protocol for the synthesis of a multi-substituted pyridine via a cobalt-catalyzed cycloaddition, adapted from literature procedures.

  • Reactor Setup : To a dry, argon-flushed Schlenk tube, add the di-yne substrate (1.0 equiv.), the nitrile (1.5 equiv.), and anhydrous solvent (e.g., toluene or 1,2-dichloroethane).

  • Catalyst Preparation : In a separate glovebox or under an inert atmosphere, prepare the cobalt catalyst precursor (e.g., CoBr₂(dppe)) and a suitable reducing agent (e.g., zinc dust).

  • Initiation : Add the cobalt catalyst (typically 2-5 mol%) and the reducing agent (20-30 mol%) to the reaction mixture.

  • Reaction : Seal the tube and heat the mixture to the specified temperature (often 80-120 °C) with vigorous stirring for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup : Upon completion, cool the reaction to room temperature. Filter the mixture through a pad of celite to remove the catalyst and zinc residues, washing with an organic solvent (e.g., ethyl acetate).

  • Purification : Concentrate the filtrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to afford the desired substituted pyridine.

The Frontier of Functionalization: Mastering C–H Activation

For drug discovery campaigns, the direct functionalization of an existing pyridine core is often the most step-economical strategy. However, the inherent electronic properties of the ring present significant regioselectivity challenges.[2][7] The nitrogen atom's electron-withdrawing effect deactivates all positions towards electrophilic attack, while its powerful coordinating ability can sequester metal catalysts, complicating reactions.[2]

Caption: Regioselectivity of different reaction types on the pyridine ring.

Transition-metal-catalyzed C–H functionalization has revolutionized this field, providing a toolkit to install substituents at nearly any position with high selectivity.[4][8]

C2-Selective Functionalization: The Path of Least Resistance

The C2 position (ortho to the nitrogen) is the most readily functionalized.[4] This is due to the acidity of the C2-proton and the ability of the nitrogen atom to act as a directing group, forming a stable five-membered metallacycle intermediate with the catalyst. Palladium, Rhodium, and Ruthenium catalysts are commonly employed for C2-arylation, -alkylation, and -alkenylation.[4][9]

C3/C5-Selective (meta) Functionalization: The Holy Grail

Achieving meta-selective C–H functionalization is a significant challenge due to the lack of inherent electronic or steric bias.[7] Recent breakthroughs have utilized sophisticated directing group strategies or catalyst control. A landmark achievement is the Iridium-catalyzed C3-borylation , which proceeds under steric control, favoring the less-hindered C3 position.[9] This transformation is powerful because the resulting boronate ester is a versatile handle for subsequent cross-coupling reactions.

C4-Selective Functionalization: Strategic Blocking and Radical Pathways

Selectivity for the C4 position can often be achieved by sterically blocking the C2/C6 positions or by employing N-oxide or N-ylide derivatives of the pyridine.[7] Alternatively, radical-based methods, such as the Minisci reaction , can show a preference for the C2 and C4 positions, with the ratio being tunable based on reaction conditions.[10] Photochemical methods are also emerging as a powerful way to generate pyridinyl radicals that enable unique reactivity patterns.[10]

Data Summary: C-H Functionalization Methodologies

Methodology Typical Catalyst/Reagent Primary Selectivity Reaction Type Key Advantage
Directed C-H Activation Pd(OAc)₂, [RhCp*Cl₂]₂C2Arylation, Alkenylation, AlkylationHigh efficiency and predictability.[11]
Sterically-Controlled Borylation [Ir(cod)(OMe)]₂ / dtbpyC3BorylationAccess to meta position; versatile handle.[9][11]
Minisci-Type Reaction AgNO₃ / (NH₄)₂S₂O₈C2 / C4Alkylation, AcylationMetal-free radical pathway.[10]
Photochemical Functionalization Organic Photoredox CatalystC4 / C2AlkylationMild conditions, novel reactivity.[10]

graph "Pd_Catalyzed_CH_Arylation" {
layout=dot;
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9, color="#5F6368"];

Start [label="Pyridine + Ar-X\n+ Pd(0) Catalyst"]; OxAdd [label="Oxidative\nAddition", shape=ellipse]; CMD [label="Concerted Metalation-\nDeprotonation (CMD)", shape=ellipse]; RedElim [label="Reductive\nElimination", shape=ellipse]; Intermediate1 [label="Ar-Pd(II)-X"]; Intermediate2 [label="(Pyridyl)-Pd(II)-Ar"]; Product [label="2-Arylpyridine\n+ Pd(0) Catalyst", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> OxAdd -> Intermediate1; Intermediate1 -> CMD -> Intermediate2 [label="Pyridine coordinates"]; Intermediate2 -> RedElim -> Product; Product -> Start [style=dashed, label="Catalyst\nRegeneration"]; }

Caption: Simplified catalytic cycle for a Pd-catalyzed C2-arylation.

Pyridines in Drug Design: Structure-Activity Relationship (SAR) Insights

The true power of the substituted pyridine chemical space is realized in its application to drug discovery. The pyridine core is present in a vast number of FDA-approved drugs across numerous therapeutic areas, from oncology to cardiovascular disease.[1][12][13]

The Pyridine as a Privileged Pharmacophore

A recent analysis of drugs approved between 2014-2023 found 54 containing a pyridine ring, with the highest numbers in anticancer (33%) and central nervous system (CNS) agents (20%).[1][13] Kinases are a particularly common target for pyridine-containing drugs, as the nitrogen atom is often critical for forming a key hydrogen bond in the hinge region of the ATP binding site.[1]

Table: Prominent FDA-Approved Drugs Featuring a Pyridine Scaffold
Drug Name Therapeutic Area Mechanism of Action / Target Role of Pyridine Moiety
Imatinib OncologyKinase Inhibitor (BCR-Abl)Forms a key hydrogen bond in the kinase hinge region.[1]
Esomeprazole GastroenterologyProton Pump InhibitorPart of the benzimidazole linkage, crucial for activity.[1]
Amlodipine CardiovascularCalcium Channel BlockerDihydropyridine core is essential for blocking L-type calcium channels.[1]
Crizotinib OncologyKinase Inhibitor (ALK, ROS1)Aminopyridine core for hinge binding and overall molecular conformation.[12]
Abiraterone OncologyCYP17A1 InhibitorPyridine nitrogen coordinates to the heme iron in the enzyme's active site.[12]
SAR Principles: The Impact of Substitution

The functionalization of the pyridine ring allows for the precise tuning of a molecule's biological activity and physicochemical properties.

  • Enhancing Potency : Adding hydrogen bond donors/acceptors (-OH, -NH₂) or groups that occupy specific hydrophobic pockets can dramatically increase binding affinity.[14] Studies have shown that the presence and position of groups like -OMe, -OH, and -C=O often enhance antiproliferative activity against cancer cell lines.[14]

  • Modulating Selectivity : Altering the substitution pattern can steer a drug candidate to bind to a specific receptor subtype or kinase isoform, thereby reducing off-target effects.

  • Improving ADME Properties : Introducing polar groups can increase solubility, while blocking sites of metabolism (e.g., with fluorine) can increase a drug's half-life. The pyridine nitrogen itself often improves the ADME profile of a lead compound.

  • Avoiding Liabilities : Conversely, certain substituents can be detrimental. Bulky groups can introduce steric hindrance that prevents binding, while halogen atoms can sometimes decrease antiproliferative activity.[14]

Future Outlook: The Expanding Pyridine Universe

The exploration of the chemical space of substituted pyridines is far from complete. Several exciting frontiers are poised to further expand the synthetic toolkit and application of this remarkable scaffold.

  • Biocatalysis : The use of enzymes to perform highly selective and sustainable transformations on pyridine rings is a rapidly growing field.[15] This includes chemo-enzymatic cascades to produce valuable chiral piperidines from pyridine precursors.[15][16]

  • Computational Exploration : In silico methods are becoming increasingly powerful for navigating the vast potential landscape of substituted pyridines.[17] Computational studies can predict binding affinities, ADME properties, and even reaction outcomes, helping to prioritize synthetic targets.

  • Sustainable Chemistry : A major focus is the development of greener synthetic routes that minimize waste and avoid harsh reagents, such as moving from stoichiometric reagents to catalytic C-H functionalization.

The pyridine scaffold's journey from a coal tar byproduct to a cornerstone of modern medicine is a testament to its incredible chemical versatility. As synthetic methodologies become more sophisticated and our understanding of molecular biology deepens, the role of substituted pyridines in addressing the world's most pressing health challenges is set to expand even further.

References

  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry.
  • Transition-Metal-Catalyzed C–H Functionalization for the Synthesis of Substituted Pyridines. SYNLETT.
  • C–H functionalization of pyridines. Organic & Biomolecular Chemistry.
  • C-H Functionalization of Pyridines.
  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Dovepress.
  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PubMed.
  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Publishing.
  • Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journal of Organic Chemistry.
  • A review on the assembly of multi-substituted pyridines via Co-catalyzed [2 + 2 + 2] cycloaddition with nitriles. Organic & Biomolecular Chemistry.
  • Pyridine: the scaffolds with significant clinical diversity. RSC Publishing.
  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs.
  • De novo Synthesis of Substituted Pyridines.
  • Metal-catalysed Pyridine Ring Synthesis. WordPress.com.
  • Pyridine C(sp2)
  • Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines.
  • A Mechanistic Showdown: Dissecting Pyridine Functionaliz
  • Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. Journal of the American Chemical Society.
  • The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
  • Biocatalytic Synthesis of Pyridine Derivatives: Applic
  • Sustainable biocatalytic approaches to pyridine and piperidine heterocycles. The University of Manchester.
  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Publishing.
  • Combinatorial Exploration of the Structural Landscape of Acid–Pyridine Cocrystals. Crystal Growth & Design.
  • Reaction strategies for the meta-selective functionalization of pyridine through dearomatiz

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Methodological & Application

Application Note & Protocol: A Validated Synthesis of Methyl 5-bromo-4-hydroxynicotinate for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 5-bromo-4-hydroxynicotinate is a key heterocyclic building block in medicinal chemistry and drug discovery, serving as a versatile intermediate for the synthesis of complex pharmaceutical agents. This document provides a comprehensive, field-proven protocol for its synthesis, designed for researchers, scientists, and drug development professionals. The narrative emphasizes the chemical rationale behind procedural choices, ensuring both reproducibility and a deep understanding of the reaction dynamics. The protocol is presented as a two-stage process: (1) Fischer esterification of 4-hydroxynicotinic acid, followed by (2) regioselective bromination. This guide includes detailed step-by-step instructions, a summary of quantitative data, critical safety protocols, and a complete list of cited references for authoritative grounding.

Introduction and Strategic Overview

The pyridine nucleus is a privileged scaffold in pharmacology, and its functionalization is a cornerstone of modern drug design. Methyl 5-bromo-4-hydroxynicotinate (CAS 1175512-08-9) combines several key features: a reactive bromo-substituent ideal for cross-coupling reactions, a nucleophilic hydroxyl group, and an ester moiety that can be readily hydrolyzed or converted to an amide.[1][2] This unique combination makes it an invaluable precursor for a wide range of biologically active molecules.

The synthetic strategy outlined herein is designed for efficiency, scalability, and control. It commences with the readily available 4-hydroxynicotinic acid. The synthesis proceeds via two primary stages:

  • Esterification: The carboxylic acid is converted to its methyl ester. This step is crucial as it protects the carboxylic acid from participating in side reactions during the subsequent bromination step and enhances the solubility of the intermediate in organic solvents.

  • Electrophilic Bromination: The intermediate, Methyl 4-hydroxynicotinate, undergoes regioselective bromination at the C-5 position. The 4-hydroxy group acts as a powerful activating group, directing the electrophilic bromine to the ortho-position (C-5), a classic example of electrophilic aromatic substitution on an electron-rich pyridine ring.[3][4]

This protocol employs common laboratory reagents and standard techniques, making it accessible to any well-equipped organic chemistry laboratory.

Reaction Scheme and Mechanism

Stage 1: Fischer Esterification of 4-Hydroxynicotinic Acid

The first stage involves the acid-catalyzed esterification of 4-hydroxynicotinic acid with methanol. Concentrated sulfuric acid serves as the catalyst, protonating the carbonyl oxygen of the carboxylic acid. This protonation increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the lone pair of electrons on the oxygen atom of methanol. Subsequent proton transfers and the elimination of a water molecule yield the methyl ester and regenerate the acid catalyst.

Stage 2: Regioselective Bromination

In the second stage, Methyl 4-hydroxynicotinate is treated with a brominating agent. While elemental bromine can be used, N-Bromosuccinimide (NBS) is often preferred for its ease of handling and higher selectivity, which minimizes the formation of over-brominated byproducts.[5][6] The reaction is an electrophilic aromatic substitution. The electron-donating hydroxyl group at the C-4 position activates the pyridine ring, particularly at the ortho positions (C-3 and C-5). The bromine atom from NBS acts as the electrophile (Br+), which preferentially attacks the electron-rich C-5 position to form the final product.

Detailed Experimental Protocol

Stage 1: Synthesis of Methyl 4-hydroxynicotinate
  • Reaction Setup: To a 500 mL round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxynicotinic acid (13.9 g, 100 mmol).

  • Reagent Addition: Add 250 mL of anhydrous methanol. Stir the suspension until the acid is partially dissolved.

  • Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (3 mL, ~56 mmol) to the stirring suspension. The addition is exothermic and should be done with caution.

  • Reaction: Heat the mixture to reflux (approximately 65-70°C) using a heating mantle. Maintain the reflux with vigorous stirring for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up (Quenching): After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into 500 mL of ice-cold water.

  • Neutralization: Neutralize the solution by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7-8. A white precipitate of the product will form.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove any inorganic salts.

  • Drying: Dry the collected white solid in a vacuum oven at 50°C to a constant weight. The expected yield is typically 85-95%.

Stage 2: Synthesis of Methyl 5-bromo-4-hydroxynicotinate
  • Reaction Setup: In a 250 mL round-bottomed flask protected from light (e.g., wrapped in aluminum foil) and equipped with a magnetic stirrer, dissolve the dried Methyl 4-hydroxynicotinate (15.3 g, 100 mmol) in 150 mL of acetonitrile.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (18.7 g, 105 mmol, 1.05 equivalents) to the solution in one portion.

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction by TLC. The appearance of a new, less polar spot indicates product formation.

  • Work-up (Solvent Removal): Once the reaction is complete, remove the acetonitrile under reduced pressure using a rotary evaporator.

  • Purification (Aqueous Wash): To the resulting residue, add 100 mL of deionized water and stir for 30 minutes. This step helps to dissolve the succinimide byproduct.

  • Isolation: Collect the solid crude product by vacuum filtration. Wash the filter cake with cold deionized water (2 x 30 mL) and then with a small amount of cold diethyl ether to facilitate drying.

  • Recrystallization: For higher purity, the crude product can be recrystallized from a suitable solvent system such as ethanol/water or ethyl acetate/hexanes. Dissolve the solid in a minimum amount of hot solvent and allow it to cool slowly to form crystals.

  • Drying: Dry the purified crystals in a vacuum oven at 50°C. The expected yield is typically 75-85%.

Quantitative Data Summary

ParameterStage 1: EsterificationStage 2: Bromination
Starting Material 4-Hydroxynicotinic AcidMethyl 4-hydroxynicotinate
Mass13.9 g15.3 g
Moles100 mmol100 mmol
Primary Reagent MethanolN-Bromosuccinimide (NBS)
Amount250 mL18.7 g
Moles~6.2 mol (solvent)105 mmol
Molar RatioSolvent1.05 eq
Catalyst/Solvent H₂SO₄ (conc.) / MethanolAcetonitrile
Temperature Reflux (~65-70°C)Room Temperature
Reaction Time 12-16 hours4-6 hours
Expected Yield 85-95%75-85%

Safety and Handling Precautions

All manipulations should be performed in a well-ventilated chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • 4-Hydroxynicotinic Acid: Harmful if swallowed. Causes skin and serious eye irritation.[7]

  • Sulfuric Acid (Concentrated): Highly corrosive. Causes severe skin burns and eye damage. Reacts violently with water. Handle with extreme care.

  • Methanol: Flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes damage to organs (optic nerve).

  • N-Bromosuccinimide (NBS): Corrosive. Causes severe skin burns and eye damage. Lachrymator. Reacts with water to release bromine. Keep away from moisture.

  • Acetonitrile: Highly flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Causes serious eye irritation.

  • Methyl 5-bromo-4-hydroxynicotinate (Product): Assumed to be an irritant and potentially harmful. Handle with care. Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[8]

First Aid Measures:

  • Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.[9]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[10]

  • Inhalation: Move the person to fresh air and keep comfortable for breathing.[11]

  • Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.

Experimental Workflow Visualization

Synthesis_Workflow cluster_start Starting Materials cluster_stage1 Stage 1: Esterification cluster_intermediate Intermediate cluster_stage2 Stage 2: Bromination cluster_final Final Product SM1 4-Hydroxynicotinic Acid P1 Reflux (12-16h) SM1->P1 Combine SM2 Methanol SM2->P1 Combine SM3 H₂SO₄ (cat.) SM3->P1 Combine W1 Aqueous Work-up & Neutralization (NaHCO₃) P1->W1 Cool & Quench INT1 Methyl 4-hydroxynicotinate W1->INT1 Isolate R2 N-Bromosuccinimide (NBS) in Acetonitrile INT1->R2 Dissolve P2 Stir at RT (4-6h) R2->P2 W2 Purification & Recrystallization P2->W2 Work-up FP Methyl 5-bromo-4-hydroxynicotinate W2->FP Isolate & Dry

Sources

Application Notes & Protocols: Strategic Implementation of Methyl 5-bromo-4-hydroxynicotinate in Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Pyridine Scaffolds

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, celebrated for its remarkable versatility in forging carbon-carbon bonds.[1][2] This palladium-catalyzed reaction offers high functional group tolerance and proceeds under relatively mild conditions, making it an indispensable tool in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3][4]

Within this context, functionalized heteroaromatic building blocks are of paramount importance. Methyl 5-bromo-4-hydroxynicotinate is a highly valuable substrate, incorporating a pyridine core that is a prevalent motif in a vast array of biologically active compounds. Its unique substitution pattern—a bromine atom for coupling, a hydroxyl group for further functionalization or to modulate electronic properties, and a methyl ester—presents both opportunities and challenges in molecular design. This guide provides an in-depth analysis of the critical parameters and a field-proven protocol for the successful application of Methyl 5-bromo-4-hydroxynicotinate in Suzuki coupling reactions.

The Catalytic Heart of the Reaction: The Suzuki-Miyaura Cycle

A deep understanding of the reaction mechanism is not merely academic; it is the foundation for rational troubleshooting and optimization. The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle centered on a palladium complex.[1][5][6] The cycle comprises three fundamental steps:

  • Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting into the carbon-bromine bond of the Methyl 5-bromo-4-hydroxynicotinate. This is often the rate-determining step of the entire process.[1][6] The electronic properties of the bromopyridine, influenced by the nitrogen atom and ester group, make this step generally favorable. The product is a Pd(II) complex.[6][7]

  • Transmetalation : This step involves the transfer of the organic moiety (R') from the organoboron reagent to the palladium(II) center.[1][8] This process is critically dependent on the presence of a base. The base activates the boronic acid to form a more nucleophilic boronate species ([R'B(OH)₃]⁻), which then readily engages in ligand exchange with the palladium complex.[9][10][11] The precise mechanism of this transfer remains a subject of detailed study but its facilitation by a base is universally accepted.[8][11][12]

  • Reductive Elimination : In the final step, the two organic partners—the nicotinic acid derivative and the group from the boronic acid—are coupled and expelled from the palladium center.[5][8] This forms the desired C-C bond and regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[7]

Diagram: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products pd0 Pd(0)L_n (Active Catalyst) pdiib Ar-Pd(II)L_n-X (Oxidative Adduct) pd0->pdiib Oxidative Addition (Ar-X) pdiic Ar-Pd(II)L_n-R' (Transmetalation Product) pdiib->pdiic Transmetalation (R'-B(OH)2 + Base) pdiic->pd0 Reductive Elimination (Ar-R') product Coupled Product (Ar-R') pdiic->product arx Methyl 5-bromo-4- hydroxynicotinate (Ar-X) arx->pdiib boronic Organoboron Reagent (R'-B(OH)2) boronic->pdiib

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol Design: Causality Behind Experimental Choices

The success of coupling with Methyl 5-bromo-4-hydroxynicotinate hinges on the careful selection of four key parameters: catalyst, ligand, base, and solvent. The presence of both an ester and a hydroxyl group on the substrate requires a nuanced approach.

Catalyst and Ligand Selection

The choice of palladium source and its coordinating ligand is critical for efficiency, especially with heteroaryl halides.[13]

  • Traditional Catalysts (e.g., Pd(PPh₃)₄): While historically significant, Tetrakis(triphenylphosphine)palladium(0) can be effective for simple substrates. However, it may require higher catalyst loadings and longer reaction times for more challenging couplings like those involving bromopyridines.[14]

  • Modern Ligand Systems (e.g., Buchwald Ligands): For heteroaryl substrates, catalyst systems generated in situ from a palladium precursor (like Pd(OAc)₂ or Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) are often superior.[13] These ligands accelerate both the oxidative addition and the reductive elimination steps, leading to higher yields, lower catalyst loadings, and shorter reaction times.[13]

  • N-Heterocyclic Carbene (NHC) Ligands (e.g., PEPPSI-IPr): Palladium-NHC complexes are highly active and robust catalysts.[9] The strong σ-donating character of NHC ligands creates a highly electron-rich palladium center, which significantly enhances catalytic activity and stability.[13]

The Critical Role of the Base

The base serves multiple roles, but its primary function is to form the reactive boronate species.[8][10] The choice of base is especially important for Methyl 5-bromo-4-hydroxynicotinate to avoid hydrolysis of the methyl ester.

  • Carbonates (K₂CO₃, Cs₂CO₃): These are common and effective bases. Cesium carbonate is more soluble and often provides better results but is more expensive.

  • Phosphates (K₃PO₄): Potassium phosphate is a strong, non-nucleophilic base that is highly effective and often a superior choice when dealing with base-sensitive functional groups like esters.[2][5]

  • Fluorides (KF): In cases where ester hydrolysis is a significant concern, anhydrous potassium fluoride can be used. It activates the boronic acid without introducing a strongly basic aqueous environment.[9][15]

Solvent System

The solvent must solubilize the reactants and be stable at the required reaction temperature. A mixture of an organic solvent and water is typical.

  • Common Solvents: 1,4-Dioxane, Toluene, and Dimethylformamide (DMF) are frequently used.[5]

  • Aqueous Co-solvent: A small amount of water is usually necessary to dissolve the inorganic base and facilitate the formation of the boronate complex.

Validated Experimental Protocol

This protocol provides a reliable starting point for the Suzuki coupling of Methyl 5-bromo-4-hydroxynicotinate with a generic arylboronic acid.

Diagram: Experimental Workflow

Workflow start Start setup Assemble & Purge Schlenk Flask with Argon start->setup add_solids Add Substrate, Boronic Acid, Base, Pd Catalyst & Ligand setup->add_solids add_solvents Add Degassed Solvents (e.g., Dioxane/Water) add_solids->add_solvents reaction Heat Reaction Mixture (e.g., 100 °C, 2-12 h) add_solvents->reaction monitor Monitor Progress by TLC/LC-MS reaction->monitor monitor->reaction Incomplete workup Aqueous Workup: Cool, Dilute, Extract monitor->workup Complete purify Purify by Column Chromatography workup->purify end Characterize Pure Product purify->end

Caption: Step-by-step workflow for the Suzuki coupling experiment.

Step-by-Step Methodology

Materials:

  • Methyl 5-bromo-4-hydroxynicotinate (1.0 equiv)

  • Arylboronic Acid (1.2 - 1.5 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (1-2 mol%)

  • SPhos (2-4 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 - 3.0 equiv)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

Procedure:

  • Inert Atmosphere Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Methyl 5-bromo-4-hydroxynicotinate (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and K₃PO₄ (2.0 mmol, 2.0 equiv).

    • Rationale: Assembling the solid reagents first under an inert atmosphere prevents premature degradation of the catalyst.

  • Catalyst Addition: In a separate vial, weigh the Pd(OAc)₂ (0.01 mmol, 1 mol%) and SPhos (0.02 mmol, 2 mol%). Add these solids to the Schlenk flask.

    • Rationale: Precise measurement of the catalyst and ligand is crucial for reproducibility. SPhos is chosen for its proven efficacy with heteroaryl halides.[13]

  • Atmosphere Exchange: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure a completely inert atmosphere.

    • Rationale: Oxygen can oxidize the Pd(0) species, rendering the catalyst inactive.

  • Solvent Addition: Add degassed 1,4-dioxane (e.g., 5 mL) and degassed water (e.g., 1 mL) via syringe.

    • Rationale: Degassing the solvents by sparging with argon or using a freeze-pump-thaw method removes dissolved oxygen.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

    • Rationale: Elevated temperatures are typically required to drive the reaction to completion in a reasonable timeframe.[5]

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-12 hours).

  • Work-up: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired product.

Data Summary & Troubleshooting

The optimal conditions can vary depending on the specific arylboronic acid used. The following table provides a general guide for optimization.

Parameter Condition A (Standard) Condition B (Aggressive) Condition C (Mild/Ester-Safe) Expected Outcome/Rationale
Catalyst Pd(dppf)Cl₂ (3 mol%)Pd(OAc)₂ / SPhos (1 mol%)Pd(PPh₃)₄ (5 mol%)Buchwald systems (B) are often faster and more efficient for heteroaryl halides.[13][14]
Base K₂CO₃ (2 equiv)Cs₂CO₃ (2.5 equiv)KF (3 equiv)Stronger bases (B) can accelerate the reaction. Fluoride bases (C) minimize ester hydrolysis risk.[9][15]
Solvent Dioxane/H₂O (5:1)Toluene/H₂O (10:1)Anhydrous THFSolvent choice affects solubility and reaction rate. Toluene can sometimes mitigate halide inhibition.[16]
Temperature 90 °C110 °C80 °CHigher temperatures increase reaction rates but may also promote side reactions.

Common Troubleshooting Scenarios:

  • No Reaction/Low Conversion:

    • Cause: Inactive catalyst.

    • Solution: Ensure a strictly inert atmosphere. Use fresh, high-quality reagents. Increase catalyst loading or switch to a more active ligand system like SPhos.[13]

  • Ester Hydrolysis:

    • Cause: Base is too strong or reaction time is too long.

    • Solution: Switch to a milder base like KF.[15] Reduce reaction temperature or time.

  • Debromination of Starting Material:

    • Cause: Often occurs if the transmetalation step is slow.

    • Solution: Ensure the boronic acid is of high quality. Increase the equivalents of the boronic acid.

  • Homocoupling of Boronic Acid:

    • Cause: Can be promoted by oxygen.

    • Solution: Improve the degassing procedure for solvents and ensure a robust inert atmosphere.

Conclusion

Methyl 5-bromo-4-hydroxynicotinate is a versatile building block for accessing complex pyridine-containing molecules. A successful Suzuki-Miyaura coupling strategy relies on a mechanistic understanding to make informed choices regarding the catalyst, base, and solvent. By employing modern, electron-rich phosphine ligands and carefully selecting a base such as K₃PO₄ to preserve the ester functionality, researchers can reliably and efficiently synthesize a diverse range of novel compounds for applications in drug discovery and materials science.

References

  • Time in Pasuruan, ID. Google.
  • Suzuki reaction. Wikipedia. [Link]

  • Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. PubMed. [Link]

  • Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]

  • Merits of the Suzuki Coupling Reaction. BYJU'S. [Link]

  • Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Semantic Scholar. [Link]

  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. MDPI. [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]

  • Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI. [Link]

  • Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]

  • Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based Catalysts. Sci-Hub. [Link]

  • How can I solve my problem with Suzuki coupling? ResearchGate. [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Royal Society of Chemistry. [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. National Institutes of Health. [Link]

  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. [Link]

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The Versatile Scaffold: Methyl 5-bromo-4-hydroxynicotinate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Privileged Heterocycle

In the landscape of contemporary drug discovery, the pyridine nucleus stands as a "privileged scaffold," a recurring motif in a multitude of clinically successful therapeutic agents. Its unique electronic properties and ability to engage in various non-covalent interactions make it an invaluable component in the medicinal chemist's toolkit. Within this esteemed class of heterocycles, Methyl 5-bromo-4-hydroxynicotinate emerges as a particularly intriguing building block. The strategic placement of a bromine atom, a hydroxyl group, and a methyl ester on the pyridine ring provides a trifecta of reactive handles for molecular elaboration. This guide provides an in-depth exploration of the applications of Methyl 5-bromo-4-hydroxynicotinate, offering detailed protocols and insights for its effective utilization in medicinal chemistry programs.

The bromine atom at the 5-position serves as a versatile linchpin for the introduction of diverse aryl and heteroaryl moieties through transition-metal-catalyzed cross-coupling reactions. The 4-hydroxyl group can act as a key hydrogen bond donor or be further functionalized, while the methyl ester at the 3-position offers a site for amide bond formation or other modifications to fine-tune the physicochemical properties of the final compound. This unique combination of functionalities makes Methyl 5-bromo-4-hydroxynicotinate a powerful starting material for the synthesis of libraries of complex molecules aimed at a variety of biological targets.

Core Molecular Data

A thorough understanding of the physicochemical properties of a building block is paramount for its successful application in synthesis.

PropertyValue
Chemical Name Methyl 5-bromo-4-hydroxynicotinate
CAS Number 1175512-08-9
Molecular Formula C₇H₆BrNO₃[1]
Molecular Weight 232.03 g/mol [1]
Appearance Typically a powder or liquid
Boiling Point 309.2±42.0 °C (Predicted)[1]
Density 1.737±0.06 g/cm³ (Predicted)[1]

Synthetic Utility: The Gateway to Molecular Diversity

The primary application of Methyl 5-bromo-4-hydroxynicotinate in medicinal chemistry lies in its utility as a versatile intermediate for the synthesis of more complex molecules. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of a carbon-carbon bond with a wide array of boronic acids.

Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 5-Aryl-4-hydroxynicotinates

This protocol details a general procedure for the Suzuki-Miyaura coupling of Methyl 5-bromo-4-hydroxynicotinate with an arylboronic acid. The choice of a palladium catalyst and ligand is crucial for achieving high yields and preventing catalyst deactivation, which can sometimes be a challenge with pyridine-containing substrates.[2]

Objective: To synthesize a 5-aryl-4-hydroxynicotinate derivative via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Methyl 5-bromo-4-hydroxynicotinate (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, 4:1)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Experimental Workflow:

Suzuki_Miyaura_Workflow setup Reaction Setup (Schlenk Flask) reagents Add Reagents: - Methyl 5-bromo-4-hydroxynicotinate - Arylboronic acid - Base (K₂CO₃) setup->reagents catalyst Add Catalyst (Pd(PPh₃)₄) reagents->catalyst inert Inert Atmosphere (Evacuate/Backfill with Ar) catalyst->inert solvent Add Degassed Solvent (1,4-Dioxane/Water) inert->solvent reaction Reaction (Heat to 80-100 °C) solvent->reaction monitoring Monitor Progress (TLC or LC-MS) reaction->monitoring workup Work-up (Cool, Dilute, Extract) monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification product Final Product (5-Aryl-4-hydroxynicotinate) purification->product

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling experiment.

Step-by-Step Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add Methyl 5-bromo-4-hydroxynicotinate (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.[2]

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (0.05 equiv).[3]

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.[3]

  • Reaction: Heat the reaction mixture to a temperature between 80-100 °C with vigorous stirring.[4]

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[2][3]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.[2]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford the desired 5-aryl-4-hydroxynicotinate.[5][6]

Causality Behind Experimental Choices:

  • Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen and can be readily oxidized to an inactive state. Therefore, maintaining an inert atmosphere is critical for the catalytic cycle to proceed efficiently.

  • Degassed Solvents: Dissolved oxygen in solvents can also contribute to catalyst deactivation. Degassing the solvents prior to use minimizes this risk.

  • Choice of Base: The base plays a crucial role in the transmetalation step of the Suzuki-Miyaura catalytic cycle. Carbonates and phosphates are commonly used as they are effective and generally do not interfere with the catalyst or substrates.

  • Solvent System: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is often used to dissolve both the organic-soluble reactants and the inorganic base.

Applications in Medicinal Chemistry: Targeting Disease Pathways

While direct literature on the biological activities of Methyl 5-bromo-4-hydroxynicotinate derivatives is emerging, the broader class of functionalized pyridines has been extensively explored in drug discovery. The 4-hydroxynicotinic acid scaffold, in particular, is of interest due to its structural resemblance to endogenous molecules and its potential to engage in key interactions with biological targets.

Potential as Kinase Inhibitors

The pyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors.[1][7] The nitrogen atom can act as a hydrogen bond acceptor, mimicking the adenine portion of ATP and interacting with the hinge region of the kinase active site. The 5-aryl group, introduced via the Suzuki-Miyaura coupling, can be tailored to occupy the hydrophobic pocket of the ATP-binding site, thereby enhancing potency and selectivity. Derivatives of 2-amino-5-bromopyridines have shown promise as inhibitors of various kinases, including Polo-like kinase 4 (PLK4), which is a key regulator of centriole duplication and a target in cancer therapy.[8]

Kinase_Inhibition_Pathway cluster_kinase Kinase Active Site cluster_downstream Downstream Signaling ATP ATP Hinge Hinge Region ATP->Hinge Binds Substrate Substrate Protein ATP->Substrate Phosphorylates Inhibitor 5-Aryl-4-hydroxynicotinate Derivative Inhibitor->ATP Inhibitor->Hinge Binds Hydrophobic_Pocket Hydrophobic Pocket Inhibitor->Hydrophobic_Pocket Interacts Phosphorylated_Substrate Phosphorylated Substrate Cellular_Response Cellular Response (e.g., Proliferation, Survival) Phosphorylated_Substrate->Cellular_Response Leads to

Caption: Mechanism of action for a competitive kinase inhibitor.

Other Potential Therapeutic Areas

The versatility of the Methyl 5-bromo-4-hydroxynicotinate scaffold suggests its potential application in a range of other therapeutic areas. The 4-hydroxycoumarin scaffold, which shares some structural similarities, is known for its anticoagulant properties.[9] Furthermore, various substituted pyridines have been investigated for their anti-inflammatory, antibacterial, and antiviral activities.[10] The ability to readily diversify the 5-position allows for the exploration of structure-activity relationships (SAR) to optimize for a desired biological effect.

Conclusion and Future Perspectives

Methyl 5-bromo-4-hydroxynicotinate represents a valuable and underexplored building block for medicinal chemistry. Its strategically positioned functional groups provide a robust platform for the synthesis of diverse compound libraries. The detailed protocol for the Suzuki-Miyaura coupling reaction provided herein serves as a practical guide for researchers to access a wide range of novel 5-aryl-4-hydroxynicotinate derivatives. As the demand for novel therapeutic agents continues to grow, the creative application of such versatile scaffolds will be paramount in the discovery of the next generation of medicines. Further investigation into the biological activities of derivatives of Methyl 5-bromo-4-hydroxynicotinate is warranted and holds the promise of uncovering new therapeutic leads.

References

  • BenchChem. (2025). Application Notes and Protocols: 2-Bromo-5-methylpyridin-4-amine in the Synthesis of Kinase Inhibitors.
  • BenchChem. (2025). Application Notes and Protocols for the Suzuki Coupling Reaction of 5-Bromonicotinaldehyde.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Bromopyrimidine.
  • BenchChem. (2025).
  • Synthesis and Biological Activity of substituted-4,5,6,7-tetrahydrothieno Pyridines: A Review. (n.d.). PubMed.
  • Guidechem. (n.d.).
  • Google Patents. (n.d.).
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromoindole.
  • BenchChem. (2025). Application Notes and Protocols: Suzuki- Miyaura Coupling of 2-Bromo-5-methylpyridin-4- amine with Arylboronic Acids for Drug Discovery.
  • Synthesis of Biologically Active Molecules through Multicomponent Reactions. (2019). MDPI.
  • Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Deriv

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The Strategic Application of Methyl 5-bromo-4-hydroxynicotinate in the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of Kinase Inhibitors and the Rise of Privileged Scaffolds

The human kinome, comprising over 500 protein kinases, represents a fertile ground for therapeutic intervention, particularly in oncology.[1][2] Kinases are pivotal regulators of a myriad of cellular processes, and their dysregulation is a hallmark of many cancers, driving aberrant cell proliferation, survival, and metastasis. Consequently, the development of small molecule kinase inhibitors has revolutionized cancer therapy.[2] A key strategy in modern medicinal chemistry is the utilization of "privileged scaffolds" – molecular frameworks that are capable of binding to multiple biological targets with high affinity. The nicotinamide scaffold, a derivative of vitamin B3, has emerged as such a privileged structure in the design of potent kinase inhibitors.[3][4][5][6][7]

This application note details the utility of a strategically functionalized nicotinic acid derivative, Methyl 5-bromo-4-hydroxynicotinate , as a versatile building block for the synthesis of a new generation of kinase inhibitors. We will explore its chemical reactivity, provide detailed synthetic protocols for its elaboration, and discuss the biological evaluation of the resulting compounds, with a focus on inhibitors of key oncogenic kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Aurora Kinases.

Chemical Properties and Synthetic Versatility of Methyl 5-bromo-4-hydroxynicotinate

Methyl 5-bromo-4-hydroxynicotinate (CAS No. 1175512-08-9) is a trifunctional building block that offers a rich platform for chemical diversification.

PropertyValue
Molecular Formula C₇H₆BrNO₃
Molecular Weight 232.03 g/mol
Appearance Off-white to pale yellow solid
Key Functional Groups 1. Bromine atom at the C5-position
2. Hydroxyl group at the C4-position
3. Methyl ester at the C3-position

The strategic placement of these functional groups allows for a modular and convergent approach to the synthesis of complex kinase inhibitors.

  • The Bromine Atom: This serves as a key handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling enables the formation of C-C bonds with a wide range of boronic acids and esters, allowing for the introduction of various aryl and heteroaryl moieties. The Buchwald-Hartwig amination facilitates the formation of C-N bonds, providing access to a diverse array of substituted anilines and other amine-containing fragments. These reactions are fundamental to exploring the structure-activity relationship (SAR) of the resulting inhibitors.

  • The Hydroxyl Group: The phenolic hydroxyl group can be alkylated or arylated to introduce further diversity. It can also participate in hydrogen bonding interactions within the kinase active site, contributing to binding affinity.

  • The Methyl Ester: This group can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a variety of amines to form amides. This is a common strategy for introducing side chains that can interact with specific residues in the kinase active site or improve the pharmacokinetic properties of the molecule.

Synthetic Strategy: A Representative Protocol for Kinase Inhibitor Synthesis

The following protocol outlines a representative synthetic route for the elaboration of Methyl 5-bromo-4-hydroxynicotinate into a potential kinase inhibitor. This strategy leverages a Suzuki-Miyaura coupling to introduce an aryl group at the C5-position, followed by amide bond formation.

dot

Synthetic_Workflow start Methyl 5-bromo-4-hydroxynicotinate intermediate1 Suzuki Coupling Product start->intermediate1 Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd catalyst, Base) intermediate2 Hydrolyzed Intermediate (Carboxylic Acid) intermediate1->intermediate2 Ester Hydrolysis (LiOH or NaOH) final_product Final Kinase Inhibitor (Amide) intermediate2->final_product Amide Coupling (Amine, Coupling Agent)

Caption: Generalized workflow for kinase inhibitor synthesis.

Protocol 1: Suzuki-Miyaura Coupling of Methyl 5-bromo-4-hydroxynicotinate

This protocol describes the palladium-catalyzed Suzuki-Miyaura coupling of Methyl 5-bromo-4-hydroxynicotinate with a substituted phenylboronic acid.

Materials:

  • Methyl 5-bromo-4-hydroxynicotinate

  • Substituted Phenylboronic Acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • To a flame-dried round-bottom flask, add Methyl 5-bromo-4-hydroxynicotinate (1.0 eq.), the substituted phenylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

  • Evacuate and backfill the flask with argon three times.

  • Add 1,4-dioxane and water (4:1 v/v) to the flask.

  • In a separate vial, prepare the catalyst by dissolving palladium(II) acetate (0.05 eq.) and triphenylphosphine (0.1 eq.) in 1,4-dioxane.

  • Add the catalyst solution to the reaction mixture.

  • Heat the reaction mixture to 90 °C and stir for 12-16 hours under an argon atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Protocol 2: Amide Coupling to Yield the Final Inhibitor

This protocol describes the hydrolysis of the methyl ester followed by amide bond formation.

Materials:

  • Suzuki Coupling Product from Protocol 1

  • Lithium Hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • Hydrochloric Acid (HCl)

  • Desired Amine (e.g., 4-(dimethylamino)aniline)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

Part A: Ester Hydrolysis

  • Dissolve the Suzuki coupling product in a mixture of THF and water.

  • Add lithium hydroxide (2.0 eq.) and stir the mixture at room temperature for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Acidify the reaction mixture to pH 3-4 with 1N HCl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the carboxylic acid intermediate.

Part B: Amide Coupling

  • Dissolve the carboxylic acid intermediate (1.0 eq.) and the desired amine (1.1 eq.) in DMF.

  • Add HATU (1.2 eq.) and DIPEA (2.0 eq.) to the solution.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Dilute the reaction with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or preparative HPLC to obtain the final kinase inhibitor.

Biological Evaluation: Assessing Kinase Inhibitory Activity

The synthesized compounds should be evaluated for their ability to inhibit the activity of target kinases. A common and robust method is a biochemical kinase assay.

dot

Kinase_Assay_Workflow start Prepare Assay Plate add_inhibitor Add Kinase Inhibitor (Test Compound) start->add_inhibitor add_kinase Add Kinase Enzyme add_inhibitor->add_kinase add_substrate_atp Add Substrate and ATP to Initiate Reaction add_kinase->add_substrate_atp incubation Incubate at Room Temperature add_substrate_atp->incubation detection Add Detection Reagent and Measure Signal incubation->detection analysis Data Analysis (IC50 determination) detection->analysis

Caption: General workflow for a biochemical kinase assay.

Protocol 3: In Vitro Kinase Inhibition Assay (e.g., for VEGFR-2)

This protocol provides a general framework for a luminescence-based kinase assay to determine the IC₅₀ values of the synthesized inhibitors.

Materials:

  • Recombinant human VEGFR-2 kinase

  • Kinase substrate (e.g., a generic tyrosine kinase substrate peptide)

  • ATP

  • Kinase assay buffer

  • Synthesized kinase inhibitors

  • Luminescence-based kinase assay kit (e.g., ADP-Glo™ Kinase Assay)

  • White, opaque 384-well assay plates

  • Multimode plate reader with luminescence detection capabilities

Procedure:

  • Prepare serial dilutions of the synthesized kinase inhibitors in DMSO.

  • Add a small volume (e.g., 50 nL) of the diluted inhibitors to the wells of a 384-well plate. Include wells with DMSO only as a negative control and a known VEGFR-2 inhibitor (e.g., Sorafenib) as a positive control.

  • Prepare a kinase/substrate solution by diluting the VEGFR-2 enzyme and the substrate peptide in the kinase assay buffer.

  • Add the kinase/substrate solution to each well of the assay plate.

  • Prepare an ATP solution in the kinase assay buffer.

  • Initiate the kinase reaction by adding the ATP solution to each well. The final ATP concentration should be at or near the Km for the kinase.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol. This typically involves a two-step addition of reagents.

  • Measure the luminescence signal using a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.

Data Presentation and Interpretation

The inhibitory activity of the synthesized compounds should be presented in a clear and concise manner. A tabular format is ideal for comparing the IC₅₀ values of different analogs.

Table 1: Representative Kinase Inhibitory Activity

Compound IDR¹ Group (from Suzuki Coupling)R² Group (from Amide Coupling)VEGFR-2 IC₅₀ (nM)Aurora A IC₅₀ (nM)
Example-1 4-methoxyphenyl4-(dimethylamino)phenyl50>1000
Example-2 3-fluorophenyl4-morpholinophenyl25500
Sorafenib (Reference)(Reference)35-
VX-680 (Reference)(Reference)-10

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual IC₅₀ values will be determined experimentally.

The data from these assays will be crucial for establishing the Structure-Activity Relationship (SAR). For example, variations in the aryl group introduced via the Suzuki coupling can probe the hydrophobic pocket of the kinase, while different amide substituents can explore interactions with the solvent-exposed region. This iterative process of synthesis and biological testing is fundamental to the optimization of lead compounds.

Conclusion and Future Directions

Methyl 5-bromo-4-hydroxynicotinate is a highly valuable and versatile building block for the synthesis of novel kinase inhibitors. Its trifunctional nature allows for the systematic and efficient exploration of chemical space around the privileged nicotinamide scaffold. The palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, are robust and reliable methods for introducing molecular diversity.

The protocols outlined in this application note provide a solid foundation for researchers and drug discovery professionals to utilize Methyl 5-bromo-4-hydroxynicotinate in their kinase inhibitor discovery programs. Future work should focus on expanding the library of compounds by exploring a wider range of boronic acids, amines, and other coupling partners. Furthermore, promising lead compounds should be profiled for their selectivity across the kinome and evaluated in cell-based assays and in vivo models of cancer to assess their therapeutic potential.

References

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  • El-Sayed, M. A., et al. (2022). Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. Pharmaceuticals, 15(9), 1145. [Link]

  • Zhang, Y., et al. (2010). 3-Cyano-6-(5-methyl-3-pyrazoloamino)pyridines: selective Aurora A kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(15), 4563-4566. [Link]

  • Abdel-Aziz, A. A.-M., et al. (2022). Design, Synthesis, Docking, DFT, MD Simulation Studies of a New Nicotinamide-Based Derivative: In Vitro Anticancer and VEGFR-2 Inhibitory Effects. Molecules, 27(22), 7957. [Link]

  • Bavetsias, V., et al. (2010). Imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases: lead optimization studies toward the identification of an orally bioavailable preclinical development candidate. Journal of Medicinal Chemistry, 53(14), 5213-5228. [Link]

  • Bavetsias, V., et al. (2013). Aurora isoform selectivity: design and synthesis of imidazo[4,5-b]pyridine derivatives as highly selective inhibitors of Aurora-A kinase in cells. Journal of Medicinal Chemistry, 56(21), 8613-8629. [Link]

  • El-Gamal, M. I., et al. (2024). Design, Synthesis, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Derivatives Targeting VEGFR-2. Molecules, 29(1), 241. [Link]

  • El-Damasy, A. K., et al. (2024). Design and synthesis of new nicotinamides as immunomodulatory VEGFR-2 inhibitors and apoptosis inducers. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2321150. [Link]

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  • Khalil, N. A., et al. (2021). Discovery of new nicotinamides as apoptotic VEGFR-2 inhibitors: virtual screening, synthesis, anti-proliferative, immunomodulatory, ADMET, toxicity, and molecular dynamic simulation studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1678-1695. [Link]

  • Kovalenko, S., et al. (2018). The design, synthesis, and evaluation of the biological activity of hydroxamic derivatives of sorafenib. Acta Naturae, 10(1), 66-75. [Link]

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  • Schönbrunn, E., et al. (2016). BRD4 Structure–Activity Relationships of Dual PLK1 Kinase/BRD4 Bromodomain Inhibitor BI-2536. ACS Medicinal Chemistry Letters, 7(10), 922-926. [Link]

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Application Note & Protocols: Leveraging Methyl 5-bromo-4-hydroxynicotinate as a Scaffold for Kinase Inhibitor Assay Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of the Pyridinone Scaffold in Drug Discovery

The search for novel therapeutic agents is an ongoing endeavor in the pharmaceutical industry, with a significant focus on the identification of small molecules that can modulate the activity of key biological targets. The pyridine ring and its derivatives are privileged structures in medicinal chemistry, forming the core of numerous approved drugs. Methyl 5-bromo-4-hydroxynicotinate, with its substituted pyridinone core, represents a versatile and promising scaffold for the development of targeted inhibitors. Its chemical structure (Figure 1) presents key features—a hydrogen bond donor/acceptor pair, a bromine atom for potential halogen bonding or as a synthetic handle, and an ester group for further modification—that make it an attractive starting point for library synthesis and subsequent biological screening.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the development of robust and reliable biochemical assays using Methyl 5-bromo-4-hydroxynicotinate as a foundational scaffold. We will focus on protein kinases as a therapeutically relevant target class, given the prevalence of the pyridinone motif in known kinase inhibitors.[1][2] This guide will detail a tiered screening approach, from initial high-throughput screening (HTS) to more in-depth mechanistic studies, ensuring scientific integrity and providing actionable protocols.

Figure 1: Chemical Structure of Methyl 5-bromo-4-hydroxynicotinate Molecular Formula: C₇H₆BrNO₃ Molecular Weight: 232.03 g/mol [3]

Strategic Rationale: Why Target Protein Kinases?

Protein kinases play a pivotal role in cellular signaling pathways, regulating a vast array of processes including cell growth, differentiation, and apoptosis.[1] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a major class of drug targets.[2] The development of kinase inhibitors is a cornerstone of modern drug discovery.[2] Given that many successful kinase inhibitors feature a heterocyclic core that occupies the ATP-binding site, the Methyl 5-bromo-4-hydroxynicotinate scaffold is a logical starting point for an inhibitor discovery campaign.[4]

Our proposed assay cascade is designed to efficiently identify and characterize inhibitors derived from this scaffold. The cascade begins with a primary high-throughput screen to identify initial "hits" from a compound library, followed by secondary assays to confirm activity and elucidate the mechanism of action.

Tier 1: Primary High-Throughput Screening (HTS) - A Fluorescence Polarization Approach

For the initial screening of a library of compounds derived from the Methyl 5-bromo-4-hydroxynicotinate scaffold, a Fluorescence Polarization (FP) assay is an excellent choice.[5] FP is a homogeneous assay, meaning it does not require separation of bound and free components, making it rapid and easily automated for HTS.[5][6] The principle relies on the change in the rotational speed of a fluorescently labeled molecule (a tracer) upon binding to a larger protein.[7] A small, unbound tracer tumbles rapidly, resulting in low polarization of emitted light. When bound to a larger protein (the kinase), its tumbling is slowed, leading to higher polarization.[5][7] Test compounds that inhibit this interaction will displace the tracer, causing a decrease in polarization.

Experimental Workflow: FP-Based Competitive Binding Assay

FP_Workflow cluster_plate 384-Well Plate prep Reagent Prep (Kinase, FP-Tracer, Buffer) dispense_cmpd Dispense Compound Library & Controls dispense_kinase Add Kinase dispense_cmpd->dispense_kinase Step 1 dispense_tracer Add FP-Tracer dispense_kinase->dispense_tracer Step 2 incubate Incubate (Reach Equilibrium) dispense_tracer->incubate Step 3 read Read Plate (FP Reader) incubate->read Step 4 analyze Data Analysis (IC50 Determination) read->analyze Step 5

Caption: Workflow for the primary FP-based competitive binding assay.

Detailed Protocol: FP Assay for a Hypothetical Kinase (e.g., "TargetKinase")

Objective: To identify compounds from a library that inhibit the binding of a fluorescent tracer to TargetKinase.

Materials:

  • Purified TargetKinase protein

  • Fluorescently-labeled tracer (e.g., a known ATP-competitive ligand conjugated with a fluorophore like fluorescein)

  • Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20

  • Compound library derived from Methyl 5-bromo-4-hydroxynicotinate, solubilized in 100% DMSO

  • Positive Control: A known inhibitor of TargetKinase

  • Negative Control: DMSO

  • Low-volume, black, 384-well microplates

  • A plate reader capable of fluorescence polarization measurements[6]

Procedure:

  • Reagent Preparation:

    • Prepare a 2X solution of TargetKinase in Assay Buffer. The optimal concentration should be determined experimentally but is typically around the Kd of the tracer-kinase interaction.

    • Prepare a 2X solution of the fluorescent tracer in Assay Buffer. The concentration should be low (e.g., 1-5 nM) to maximize the assay window.[8]

  • Compound Plating:

    • Using an acoustic dispenser or a pin tool, transfer a small volume (e.g., 50 nL) of each library compound, positive control, and negative control (DMSO) to the wells of a 384-well plate. This results in a final compound concentration typically around 10 µM.[9]

  • Assay Execution:

    • Add 5 µL of the 2X TargetKinase solution to each well containing the compounds and controls.

    • Gently mix the plate and incubate for 15 minutes at room temperature.

    • Add 5 µL of the 2X fluorescent tracer solution to all wells. The final volume will be 10 µL.

    • Seal the plate, centrifuge briefly to bring all liquid to the bottom of the wells, and incubate for a specified time (e.g., 60 minutes) at room temperature, protected from light, to allow the binding reaction to reach equilibrium.[6]

  • Data Acquisition:

    • Measure the fluorescence polarization on a suitable plate reader. Set the excitation and emission wavelengths appropriate for the chosen fluorophore (e.g., 485 nm excitation and 535 nm emission for fluorescein).

  • Data Analysis and Hit Selection:

    • The primary data is expressed in millipolarization (mP) units.

    • Calculate the Z'-factor to assess the quality and robustness of the assay.[9] A Z' > 0.5 is considered excellent for HTS.[9]

      • Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

    • Normalize the data using the positive (high mP, no inhibition) and negative (low mP, full inhibition) controls.

    • Identify "hits" as compounds that cause a significant decrease in mP, typically defined as a value greater than three standard deviations from the mean of the negative controls.

ParameterDescriptionTypical Value
Final Kinase Conc. Concentration of TargetKinase in the assay1-10 nM
Final Tracer Conc. Concentration of the fluorescent probe1-5 nM
Final Compound Conc. Screening concentration of library compounds10 µM
Incubation Time Time to reach binding equilibrium60-120 minutes
Assay Volume Total volume per well10 µL
Z'-Factor A measure of assay quality> 0.5

Tier 2: Secondary & Orthogonal Assays - TR-FRET for Activity Confirmation

Hits identified in the primary binding assay must be confirmed in a functional, enzymatic assay. A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is an ideal choice for a secondary screen.[10] TR-FRET measures the enzymatic activity of the kinase (i.e., phosphorylation of a substrate) and is less susceptible to certain artifacts from the primary screen, such as compound autofluorescence.[11][12]

The principle involves a donor fluorophore (typically a lanthanide like Europium) and an acceptor fluorophore.[10] In a kinase assay, one fluorophore is on an antibody that recognizes a phosphorylated substrate, and the other is on the substrate itself. When the kinase phosphorylates the substrate, the antibody binds, bringing the donor and acceptor into close proximity and allowing for energy transfer.[13] The use of a long-lifetime donor allows for a time-delayed measurement, which significantly reduces background fluorescence.[11][14]

Experimental Workflow: TR-FRET Kinase Activity Assay

TRFRET_Workflow cluster_plate 384-Well Plate reagent_prep Reagent Prep (Kinase, Substrate, ATP) dispense_cmpd Dispense Confirmed Hits & Controls add_kinase_sub Add Kinase/ Substrate Mix dispense_cmpd->add_kinase_sub Step 1 pre_incubate Pre-incubate (Compound-Kinase) add_kinase_sub->pre_incubate Step 2 start_rxn Start Reaction (Add ATP) pre_incubate->start_rxn Step 3 stop_rxn Stop Reaction & Add Detection Reagents start_rxn->stop_rxn Step 4 read_plate Read Plate (TR-FRET Reader) stop_rxn->read_plate Step 5

Caption: Workflow for the secondary TR-FRET kinase activity assay.

Detailed Protocol: TR-FRET Assay for TargetKinase Activity

Objective: To confirm the inhibitory activity of hits from the primary screen and determine their potency (IC₅₀).

Materials:

  • Confirmed hits from the FP screen, prepared in a dose-response format (e.g., 10-point, 3-fold serial dilution)

  • Purified TargetKinase protein

  • Biotinylated peptide substrate for TargetKinase

  • ATP

  • Kinase Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35

  • Detection Reagents: Europium-labeled anti-phospho-substrate antibody and Streptavidin-conjugated acceptor fluorophore (e.g., XL665)

  • Stop/Detection Buffer: Kinase Assay Buffer containing EDTA to chelate Mg²⁺ and stop the reaction.

  • A plate reader capable of time-resolved fluorescence measurements.[10]

Procedure:

  • Compound Plating:

    • Prepare serial dilutions of the hit compounds in DMSO.

    • Dispense 50 nL of each dilution into a 384-well assay plate.

  • Kinase Reaction:

    • Add 5 µL of a 2X solution of TargetKinase and its biotinylated substrate in Kinase Assay Buffer to each well.

    • Incubate for 15-30 minutes at room temperature to allow the compounds to bind to the kinase.

    • Initiate the kinase reaction by adding 5 µL of a 2X ATP solution (prepared in Kinase Assay Buffer). The final ATP concentration should be at or near its Km for the kinase to ensure sensitivity to ATP-competitive inhibitors.[15]

    • Incubate the reaction for 60-90 minutes at room temperature. Ensure the reaction is in the linear range, which should be determined during assay development.[15]

  • Detection:

    • Stop the reaction by adding 10 µL of Stop/Detection Buffer containing the Europium-labeled antibody and the Streptavidin-acceptor.

    • Incubate for 60 minutes at room temperature to allow for the detection reagents to bind.

  • Data Acquisition:

    • Read the plate on a TR-FRET-compatible reader. Typically, this involves excitation around 320-340 nm and reading emissions at two wavelengths (e.g., 615 nm for the donor and 665 nm for the acceptor).[10]

  • Data Analysis:

    • Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 615 nm) * 10,000.

    • Plot the TR-FRET ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.[15]

ParameterDescriptionTypical Value
Final Kinase Conc. Concentration of TargetKinase in the assay0.5-5 nM
Final Substrate Conc. Concentration of the peptide substrate100-500 nM
Final ATP Conc. Should be near the Km of ATP for the kinase1-100 µM
Reaction Time Duration of the kinase reaction60-90 minutes
Assay Volume Total volume post-detection20 µL
Readout IC₅₀ ValueVaries per compound

Tier 3: Mechanism of Action Studies - Enzyme Kinetics

For the most promising leads, understanding the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) is crucial for lead optimization. This is achieved through classic enzyme kinetics studies.[16] By measuring the initial reaction rates at various concentrations of both the substrate (ATP) and the inhibitor, a Lineweaver-Burk plot can be generated to elucidate the mechanism of action.[16][17]

This step moves beyond the high-throughput format to a more detailed biochemical characterization, providing invaluable data for medicinal chemists to improve the potency and selectivity of the scaffold.[18]

Assay Validation and Trustworthiness

Every protocol described herein is designed as a self-validating system. The success of any screening campaign relies on the quality of the assays.[19][20] Key validation parameters should be established during assay development, in line with regulatory expectations.[21][22][23][24]

  • Robustness: Assays should be robust, with Z'-factors consistently above 0.5.[9]

  • Reproducibility: IC₅₀ values should be reproducible across multiple experiments.

  • Specificity: The use of an orthogonal assay (FP binding vs. TR-FRET activity) helps eliminate false positives that interfere with a specific assay technology.

  • Controls: Appropriate positive and negative controls must be included on every plate to ensure data quality and allow for normalization.

Conclusion

Methyl 5-bromo-4-hydroxynicotinate is a promising scaffold for the development of novel kinase inhibitors. The tiered assay cascade presented in this application note—progressing from a high-throughput FP binding assay to a TR-FRET activity assay and culminating in detailed enzyme kinetics—provides a robust and efficient pathway for identifying and characterizing potent inhibitors. By adhering to the principles of rigorous assay development and validation, research teams can effectively leverage this scaffold to drive their drug discovery programs forward.

References

  • Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. nanomicronspheres. Available from: [Link]

  • Understanding TR-FRET Assays: Protocols and the Role of Plate Readers. DCReport.org. Available from: [Link]

  • AlphaLISA® Assay Kits. BPS Bioscience. Available from: [Link]

  • Fluorescence polarization (FP) assay. Bio-protocol. Available from: [Link]

  • HTRF Kinase Assay Development and Methods in Inhibitor Characterization. PubMed. Available from: [Link]

  • Development of an AlphaLISA protein-protein interaction assay to screen for re-purposed drugs as targeted disruptors. BMG Labtech. Available from: [Link]

  • A New Frontier in Protein Quantitation: AlphaLISA. Bitesize Bio. Available from: [Link]

  • Design and implementation of high-throughput screening assays. PubMed. Available from: [Link]

  • TR-FRET. Agilent. Available from: [Link]

  • Accelerating Kinase Drug Discovery with Validated Kinase Activity Assay Kits. DiscoverX. Available from: [Link]

  • Protocol for Fluorescence Polarization Assay Using GI224329. ResearchGate. Available from: [Link]

  • TR-FRET Assay Principle. Poly-Dtech. Available from: [Link]

  • Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs. Available from: [Link]

  • The use of AlphaLISA assay technology to detect interaction between hepatitis C virus-encoded NS5A and cyclophilin A. PubMed Central. Available from: [Link]

  • High-Throughput Screening (HTS) Services. Charles River Laboratories. Available from: [Link]

  • High-throughput screening. Wikipedia. Available from: [Link]

  • Development of a Fluorescent-Tagged Kinase Assay System for the Detection and Characterization of Allosteric Kinase Inhibitors. Journal of the American Chemical Society. Available from: [Link]

  • A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. Anticancer Research. Available from: [Link]

  • Assay Development for Protein Kinase Enzymes. NCBI - NIH. Available from: [Link]

  • Basics of Enzymatic Assays for HTS. Assay Guidance Manual - NCBI Bookshelf - NIH. Available from: [Link]

  • Figure 4: [Principles of TR-FRET. A: Schematic...]. Assay Guidance Manual - NCBI. Available from: [Link]

  • Assay Validation Guidelines. Ofni Systems. Available from: [Link]

  • Establishing and optimizing a fluorescence polarization assay. Molecular Devices. Available from: [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. Available from: [Link]

  • Enzyme Kinetics: Pushing the Final Frontier. American Laboratory. Available from: [Link]

  • Q2(R2) Validation of Analytical Procedures. FDA. Available from: [Link]

  • FLUORESCENCE POLARIZATION ASSAYS. BPS Bioscience. Available from: [Link]

  • Steady-state enzyme kinetics. The Biochemist - Portland Press. Available from: [Link]

  • FDA Guidance on analytical procedures and methods validation published. ECA Academy. Available from: [Link]

Sources

Revolutionizing Kinase Inhibitor Discovery: A High-Throughput Screening Protocol for Methyl 5-bromo-4-hydroxynicotinate Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the identification of novel small molecule inhibitors for protein kinases remains a cornerstone of therapeutic innovation, particularly in oncology and inflammatory diseases. The pyridine scaffold is a privileged structure in kinase inhibitor design, known for its ability to form key interactions within the ATP-binding pocket of these enzymes. This application note presents a comprehensive, high-throughput screening (HTS) protocol designed to identify and characterize analogs of Methyl 5-bromo-4-hydroxynicotinate as potential inhibitors of the p38 mitogen-activated protein kinase (MAPK), a critical regulator of inflammatory responses.

This guide is intended for researchers, scientists, and drug development professionals, providing a detailed, step-by-step methodology from assay principle to data analysis and hit validation. The protocol is centered around the robust and sensitive ADP-Glo™ Kinase Assay, which offers a universal platform for monitoring kinase activity.

The Scientific Rationale: Targeting p38 MAPK with Pyridine-Based Analogs

The p38 MAPK signaling cascade is a pivotal pathway in the cellular response to external stressors and proinflammatory cytokines.[1][2] Dysregulation of this pathway is implicated in a host of inflammatory conditions, making p38 MAPK a compelling target for therapeutic intervention. A significant number of p38 MAPK inhibitors incorporate a pyridine moiety, which typically engages in hydrogen bonding with the hinge region of the kinase's ATP-binding site.[1][3][4] The structural features of Methyl 5-bromo-4-hydroxynicotinate, including the pyridine core, suggest its analogs as a promising chemical space to explore for novel p38 MAPK inhibitors.

This protocol, therefore, outlines a systematic approach to screen a library of such analogs to identify compounds that modulate p38 MAPK activity, providing a critical starting point for lead optimization and further drug development.

High-Throughput Screening Workflow

The high-throughput screening process is a multi-step procedure designed for efficiency and accuracy in identifying active compounds from a large library.[5] The workflow described herein is optimized for a 384-well plate format to maximize throughput while conserving reagents.

HTS_Workflow cluster_prep Preparation cluster_screening Screening cluster_validation Validation Compound_Library Compound Library Preparation Primary_Screen Primary Screen (Single Concentration) Compound_Library->Primary_Screen Reagent_Prep Reagent Preparation Reagent_Prep->Primary_Screen Hit_Identification Hit Identification Primary_Screen->Hit_Identification Dose_Response Dose-Response Assay (IC50 Determination) Hit_Identification->Dose_Response Hit_Confirmation Hit Confirmation & Prioritization Dose_Response->Hit_Confirmation

Figure 1: High-level workflow for the HTS campaign.

Assay Principle: The ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[3][6] This assay is performed in two steps:

  • Kinase Reaction Termination and ATP Depletion: The addition of ADP-Glo™ Reagent stops the kinase reaction and eliminates the remaining ATP.

  • ADP to ATP Conversion and Luminescence Detection: The Kinase Detection Reagent is then added to convert the generated ADP back to ATP, which is subsequently used by a luciferase/luciferin reaction to produce a light signal. The luminescence intensity is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.

ADP_Glo_Principle cluster_step1 Step 1: Kinase Reaction & ATP Depletion cluster_step2 Step 2: ADP Detection Kinase + Substrate + ATP Kinase + Substrate + ATP Phosphorylated Substrate + ADP + remaining ATP Phosphorylated Substrate + ADP + remaining ATP Kinase + Substrate + ATP->Phosphorylated Substrate + ADP + remaining ATP Kinase Reaction Phosphorylated Substrate + ADP Phosphorylated Substrate + ADP Phosphorylated Substrate + ADP + remaining ATP->Phosphorylated Substrate + ADP Add ADP-Glo™ Reagent Phosphorylated Substrate + ATP Phosphorylated Substrate + ATP Phosphorylated Substrate + ADP->Phosphorylated Substrate + ATP Add Kinase Detection Reagent Light Light Phosphorylated Substrate + ATP->Light Luciferase/Luciferin Signal Detection Signal Detection Light->Signal Detection

Figure 2: Principle of the ADP-Glo™ Kinase Assay.

Detailed Experimental Protocol

This protocol is optimized for a 384-well plate format. All reagent volumes are on a per-well basis.

Materials and Reagents
ReagentSupplierCatalog Number
p38α (MAPK14), active human recombinantPromegaV1961
Myelin Basic Protein (MBP) SubstratePromegaV2301
ADP-Glo™ Kinase AssayPromegaV9101
ATP, Ultra PurePromegaV9151
DTTSigmaD9779
Tris-HClSigmaT5941
MgCl₂SigmaM8266
BSASigmaA7906
DMSO, ACS gradeSigmaD8418
384-well low-volume white platesCorning3572
Reagent Preparation
  • Kinase Reaction Buffer (1X): 25 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.01% BSA, and 0.5 mM DTT.

  • p38α Kinase Solution: Dilute the active p38α enzyme in Kinase Reaction Buffer to the desired final concentration. The optimal concentration should be determined empirically to achieve a signal-to-background ratio of >5.

  • Substrate/ATP Mix: Prepare a solution containing MBP substrate and ATP in Kinase Reaction Buffer. The final concentrations in the reaction should be at the Km for each, which needs to be determined experimentally. For initial screening, concentrations of 10 µM ATP and 0.2 µg/µL MBP can be used.

  • Compound Plates: Prepare serial dilutions of the Methyl 5-bromo-4-hydroxynicotinate analogs in DMSO. For the primary screen, a single final concentration of 10 µM is recommended. For dose-response assays, a 10-point, 3-fold serial dilution starting from 100 µM is suggested.

  • ADP-Glo™ Reagent and Kinase Detection Reagent: Prepare according to the manufacturer's protocol.[4][6]

Assay Procedure
  • Compound Dispensing: Using an acoustic liquid handler or a pintool, transfer 50 nL of the compound solutions from the compound plates to the 384-well assay plates. For control wells, dispense 50 nL of DMSO (negative control) or a known p38 MAPK inhibitor like SB203580 at a final concentration of 10 µM (positive control).

  • Enzyme Addition: Add 5 µL of the p38α Kinase Solution to all wells.

  • Initiation of Kinase Reaction: Add 5 µL of the Substrate/ATP Mix to all wells to start the reaction.

  • Incubation: Incubate the plates at room temperature for 60 minutes.

  • Reaction Termination: Add 10 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.[4]

  • Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature to allow the luminescent signal to develop and stabilize.[4]

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

Data Analysis and Hit Identification

Quality Control: Z'-Factor

The robustness of the HTS assay is evaluated by calculating the Z'-factor, which takes into account the dynamic range of the signal and the data variation.[7][8][9]

The formula for Z'-factor is: Z' = 1 - (3 * (σ_pos + σ_neg)) / |µ_pos - µ_neg|

Where:

  • σ_pos and σ_neg are the standard deviations of the positive and negative controls, respectively.

  • µ_pos and µ_neg are the means of the positive and negative controls, respectively.

Z'-Factor ValueAssay Quality
> 0.5Excellent
0 to 0.5Acceptable
< 0Unacceptable

An assay with a Z'-factor greater than 0.5 is considered robust and suitable for HTS.[8][9]

Primary Screen Data Analysis and Hit Selection

For the primary screen, the activity of each compound is typically expressed as the percent inhibition relative to the control wells.

% Inhibition = 100 * (1 - (Signal_compound - µ_pos) / (µ_neg - µ_pos))

A common threshold for hit selection is a percent inhibition greater than three times the standard deviation of the negative controls (µ_neg + 3σ_neg). Compounds meeting this criterion are considered "hits" and are selected for further analysis.

Hit Confirmation and IC50 Determination

Hits identified in the primary screen are subjected to a dose-response analysis to confirm their activity and determine their potency, expressed as the half-maximal inhibitory concentration (IC50).[1] This is achieved by fitting the dose-response data to a four-parameter logistic equation using a suitable software package.[10]

Troubleshooting Common HTS Issues

IssuePotential Cause(s)Suggested Solution(s)
Low Z'-factor- Suboptimal enzyme or substrate concentration- High data variability- Optimize enzyme and substrate concentrations.- Ensure proper mixing and accurate liquid handling.
High False-Positive Rate- Compound autofluorescence/luminescence- Compound aggregation- Perform counter-screens without the kinase.- Include detergents like Triton X-100 in the assay buffer.
High False-Negative Rate- Low compound potency- Compound insolubility- Re-screen at a higher concentration.- Visually inspect compound plates for precipitation.

Conclusion

This application note provides a robust and detailed high-throughput screening protocol for the identification of Methyl 5-bromo-4-hydroxynicotinate analogs as inhibitors of p38 MAPK. By leveraging the sensitivity and reliability of the ADP-Glo™ Kinase Assay and adhering to rigorous data analysis standards, researchers can efficiently screen large compound libraries and identify promising hit compounds for further development. This systematic approach accelerates the early stages of drug discovery and provides a solid foundation for the development of novel kinase inhibitors.

References

  • Reaction Biology. Kinase Screening Assay Services. [Link]

  • ResearchGate. ADP-Glo™ Assay Formats and Step-By-Step Protocol | Download Table. [Link]

  • BIT 479/579 High-throughput Discovery. Z-factors. [Link]

  • GraphPad. Calculating a Z-factor to assess the quality of a screening assay. [Link]

  • IC50's: An Approach to High-Throughput Drug Discovery. [Link]

  • Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase. [Link]

  • BMG LABTECH. The Z prime value (Z´). [Link]

  • On HTS: Z-factor. [Link]

  • Wikipedia. Z-factor. [Link]

  • BPS Bioscience. Kinase Screening and Profiling Services. [Link]

  • Cambridge MedChem Consulting. Analysis of HTS data. [Link]

  • Novartis OAK. Theoretical and Experimental Relationships between %-Inhibition and IC50 Data observed in HTS. [Link]

  • YouTube. Successful Hit Finding for PIM3 Kinase Inhibitors: From HTS to Extended Hit Characterization. [Link]

  • In Vitro High Throughput Screening, What Next? Lessons from the Screening for Aurora Kinase Inhibitors. [Link]

  • Wiley Analytical Science. Screening for Allosteric Kinase Inhibitors in High Throughput. [Link]

  • Medium. High-Throughput Dose-Response Data Analysis. [Link]

  • High-throughput screening (HTS) is a method for scientific discovery especially used in drug discovery and relevant to the fields of biology, materials science and chemistry. [Link]

  • Hybrid-designed inhibitors of p38 MAP kinase utilizing N-arylpyridazinones. [Link]

  • Pyridinylquinoxalines and pyridinylpyridopyrazines as lead compounds for novel p38 alpha mitogen-activated protein kinase inhibitors. [Link]

  • Design, synthesis and anti-inflammatory activity of imidazol-5-yl pyridine derivatives as p38α/MAPK14 inhibitor. [Link]

  • Pyridazine Based Inhibitors of p38 MAPK. [Link]

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Application Note: Strategic Derivatization of Methyl 5-bromo-4-hydroxynicotinate for the Development of Novel Biological Probes and Drug Candidates

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of the Pyridine Scaffold

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and biologically active compounds.[1] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a highly sought-after motif in drug design.[2] Methyl 5-bromo-4-hydroxynicotinate is a particularly attractive starting material for chemical library synthesis due to its multiple, orthogonally reactive functional groups. This application note provides a comprehensive guide to the strategic derivatization of this scaffold at three key positions: the 5-bromo substituent, the 4-hydroxyl group, and the 3-methyl ester. We will detail robust protocols for these transformations and subsequent biological screening assays, providing a complete workflow from synthesis to preliminary biological evaluation. The rationale behind these modifications is to systematically explore the structure-activity relationship (SAR) and unlock the therapeutic potential of this versatile chemical core.

I. Derivatization Strategies and Methodologies

The chemical versatility of methyl 5-bromo-4-hydroxynicotinate allows for a systematic and modular approach to library synthesis. The three primary sites for modification—the C5-bromo, C4-hydroxyl, and C3-ester—can be addressed with high selectivity.

The overall strategy involves parallel synthesis pathways where the core scaffold is modified at one of the three key positions. The resulting derivatives are then purified and subjected to a panel of biological assays to identify initial hits for further optimization.

Derivatization_Workflow cluster_derivatization Derivatization Pathways start Methyl 5-bromo-4-hydroxynicotinate suzuki Strategy 1: Suzuki Coupling (C5-Aryl) start->suzuki Pd Catalyst, Boronic Acid ether Strategy 2: O-Alkylation (C4-OR) start->ether Base, Alkyl Halide amide Strategy 3: Amide Formation (C3-Amide) start->amide 1. Saponification 2. Amide Coupling library Diverse Chemical Library suzuki->library ether->library amide->library bioassay Biological Assays (Anticancer, Antimicrobial, etc.) library->bioassay sar SAR Analysis & Hit Identification bioassay->sar

Sources

Application Notes & Protocols: Leveraging Methyl 5-bromo-4-hydroxynicotinate in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Methyl 5-bromo-4-hydroxynicotinate in FBDD

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a potent and efficient strategy for identifying novel lead compounds, complementing traditional high-throughput screening (HTS)[1]. The core principle of FBDD is to screen low molecular weight compounds (fragments, typically <300 Da) that, despite their weak initial binding affinity, can be elaborated into highly potent and optimized drug candidates[2][3]. Methyl 5-bromo-4-hydroxynicotinate is a fragment of significant interest due to a confluence of advantageous chemical features that make it an exceptional tool for FBDD campaigns.

This heterocyclic compound presents a rigid scaffold with well-defined hydrogen bond donors and acceptors in its 4-hydroxypyridine core, increasing the likelihood of specific, high-quality interactions with a protein target[4]. The ester functional group provides a metabolically plausible site and an additional point for interaction or synthetic modification. Critically, the bromine atom serves a dual purpose. Firstly, it acts as a versatile synthetic handle, enabling straightforward chemical elaboration through various cross-coupling reactions for the crucial hit-to-lead optimization phase[5]. Secondly, and perhaps more importantly, the bromine atom is an excellent anomalous scatterer, which significantly aids in the unambiguous identification of the fragment's binding pose in X-ray crystallography, a cornerstone of structure-guided drug design[6][7][8]. This property is invaluable for overcoming the challenge of weak or partial electron density often associated with low-affinity fragment hits[7][8].

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of Methyl 5-bromo-4-hydroxynicotinate in an FBDD workflow, from initial screening to hit validation and subsequent optimization.

I. Physicochemical Properties and Library Preparation

Before initiating a screening campaign, it is crucial to characterize the fragment and prepare a high-quality screening solution.

Table 1: Physicochemical Properties of Methyl 5-bromo-4-hydroxynicotinate

PropertyValueSource
CAS Number1175512-08-9[9][10]
Molecular FormulaC₇H₆BrNO₃[10]
Molecular Weight232.03 g/mol [10]
LogP0.924[10]
Hydrogen Bond Donors1Calculated
Hydrogen Bond Acceptors3Calculated
Purity>97%[9]
Protocol 1: Preparation of a Stock Solution for Screening
  • Quality Control: Confirm the purity and identity of Methyl 5-bromo-4-hydroxynicotinate using LC-MS and ¹H-NMR. The material should be a solid with a purity of at least 97%[9].

  • Solubility Testing: Determine the maximum solubility in the desired screening buffer (e.g., PBS, HEPES). Due to the polar nature of the fragment, aqueous solubility is expected to be reasonable. For biophysical assays requiring high concentrations, initial dissolution in 100% DMSO is recommended.

  • Stock Solution Preparation:

    • Accurately weigh the required amount of the compound.

    • Dissolve in high-purity DMSO to create a high-concentration stock solution (e.g., 100 mM).

    • Aliquot the stock solution into small volumes to minimize freeze-thaw cycles and store at -20°C.

  • Working Solution Preparation: On the day of the experiment, thaw an aliquot of the stock solution and prepare working solutions by serial dilution into the appropriate assay buffer. Ensure the final DMSO concentration in the assay is consistent across all samples and typically does not exceed 1-2% to avoid interference with the protein target.

II. Primary Screening and Hit Identification

The goal of the primary screen is to identify fragments that bind to the target protein. Due to the expected weak affinity of fragments, highly sensitive biophysical techniques are required[11][12].

A. Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay (TSA)

DSF is a rapid and cost-effective primary screening method that measures the change in a protein's melting temperature (Tm) upon ligand binding.

Protocol 2: DSF-Based Primary Screening
  • Assay Setup:

    • Pipette 20 µL of a solution containing the target protein (e.g., 2 µM) and a fluorescent dye (e.g., SYPRO Orange) into each well of a 96- or 384-well PCR plate.

    • Add 1 µL of the fragment working solution to achieve the desired final concentration (e.g., 200 µM). Include buffer-only and DMSO controls.

  • Data Acquisition:

    • Seal the plate and place it in a real-time PCR instrument.

    • Increase the temperature in a stepwise manner (e.g., from 25°C to 95°C at 1°C/minute).

    • Monitor the fluorescence intensity at each temperature increment.

  • Data Analysis:

    • Plot fluorescence versus temperature to generate a melting curve.

    • Calculate the first derivative of the curve to determine the Tm for each well.

    • A significant positive shift in Tm (ΔTm > 2°C) in the presence of the fragment compared to the DMSO control is considered a preliminary hit.

B. Surface Plasmon Resonance (SPR)

SPR is a highly sensitive, label-free technique that provides real-time binding kinetics and affinity data, making it the "gold standard" for FBDD[11].

Protocol 3: SPR-Based Primary Screening
  • Chip Preparation: Immobilize the target protein onto a sensor chip (e.g., CM5) using standard amine coupling chemistry. A control flow cell should be prepared by activating and deactivating the surface without protein immobilization to enable reference subtraction.

  • Screening:

    • Prepare a concentration series of Methyl 5-bromo-4-hydroxynicotinate in running buffer (e.g., HBS-EP+).

    • Inject the fragment solutions over the protein and control flow cells at a constant flow rate (e.g., 30 µL/min).

    • Monitor the change in the resonance signal (measured in Response Units, RU).

  • Data Analysis:

    • A concentration-dependent increase in the binding signal on the protein surface relative to the control surface indicates a binding event.

    • Even weak, but reproducible, binding signals are considered hits for further validation.

III. Hit Validation and Characterization

Once initial hits are identified, orthogonal biophysical methods should be employed to confirm binding and rule out false positives[11]. X-ray crystallography provides the ultimate validation by revealing the precise binding mode.

A. Isothermal Titration Calorimetry (ITC)

ITC is a rigorous technique that directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile (Kᴅ, ΔH, ΔS) of the interaction.

Protocol 4: ITC for Hit Validation
  • Sample Preparation:

    • Dialyze the protein extensively against the ITC buffer.

    • Dissolve the fragment in the final dialysis buffer to minimize buffer mismatch effects.

  • Experiment Setup:

    • Load the protein solution (e.g., 20-50 µM) into the sample cell of the calorimeter.

    • Load a concentrated solution of the fragment (e.g., 1-2 mM) into the injection syringe.

  • Titration:

    • Perform a series of small injections (e.g., 2-5 µL) of the fragment into the protein solution.

    • Record the heat change after each injection.

  • Data Analysis:

    • Integrate the heat-change peaks and plot them against the molar ratio of ligand to protein.

    • Fit the resulting isotherm to a suitable binding model to determine the dissociation constant (Kᴅ), stoichiometry (n), and enthalpy of binding (ΔH).

B. X-ray Crystallography: The Power of Bromine

X-ray crystallography provides high-resolution structural information, which is essential for the structure-guided evolution of a fragment hit into a lead compound[13][14][15]. The presence of bromine in Methyl 5-bromo-4-hydroxynicotinate is a key advantage at this stage.

  • Causality Behind Using Brominated Fragments: Fragments often bind with low affinity and may only occupy the binding site in a fraction of the protein molecules within the crystal (low occupancy). This results in weak and ambiguous electron density, making it difficult to confidently model the fragment's position and orientation. Bromine, being a heavy atom, scatters X-rays much more strongly than carbon, nitrogen, or oxygen. By collecting diffraction data at a specific X-ray wavelength (the bromine absorption edge), an anomalous diffraction signal can be generated. This signal appears as a strong, unambiguous peak in an anomalous difference Fourier map, precisely pinpointing the location of the bromine atom and, by extension, the entire fragment[6][7][8]. This removes ambiguity and provides a reliable starting point for medicinal chemistry efforts.

Protocol 5: Crystallographic Validation
  • Crystal Preparation: Obtain high-quality crystals of the target protein.

  • Fragment Soaking:

    • Prepare a soaking solution containing a high concentration of Methyl 5-bromo-4-hydroxynicotinate (e.g., 10 mM) in a cryoprotectant-containing buffer.

    • Transfer protein crystals into this solution and allow them to soak for a period ranging from minutes to hours.

  • Data Collection:

    • Harvest a soaked crystal and flash-cool it in liquid nitrogen.

    • Collect a high-resolution X-ray diffraction dataset at a synchrotron source. It is critical to collect data at a wavelength optimized for bromine's anomalous signal (~0.92 Å).

  • Structure Solution and Refinement:

    • Process the diffraction data.

    • Calculate an anomalous difference map. A strong peak in this map confirms the presence and location of the bromine atom[7].

    • Use this information to build the rest of the fragment into the electron density map and refine the protein-fragment complex structure.

IV. Hit-to-Lead Optimization: From Fragment to Potent Inhibitor

With a validated hit and a high-resolution crystal structure, the next phase is to optimize the fragment's affinity and selectivity. The bromine atom on Methyl 5-bromo-4-hydroxynicotinate serves as an ideal vector for "fragment growing"[3][16][17].

Workflow for Structure-Based Fragment Elaboration

The crystal structure will reveal the solvent-exposed bromine atom and the surrounding protein environment. This information guides the design of new analogs.

  • Fragment Growing: This is the most common strategy, where chemical groups are added to the fragment core to engage with nearby pockets on the protein surface, thereby increasing affinity[3][17]. Suzuki, Sonogashira, or other palladium-catalyzed cross-coupling reactions can be readily performed at the bromine position to introduce new substituents.

  • Fragment Linking/Merging: If another fragment is found to bind in a proximal pocket, the two can be linked together to create a larger, higher-affinity molecule[17].

Illustrative Optimization Strategy

Let's assume the crystal structure shows the bromine atom of Methyl 5-bromo-4-hydroxynicotinate pointing towards a small hydrophobic pocket.

  • Hypothesis: Adding a small hydrophobic group at the 5-position via the bromine handle will increase van der Waals interactions and improve binding affinity.

  • Synthesis: A small library of analogs is synthesized using Suzuki coupling to introduce phenyl, cyclopropyl, and other small alkyl/aryl groups.

  • Screening: The new analogs are screened using the same biophysical assays (e.g., SPR) to determine their binding affinity.

  • Iteration: The results inform the next round of design and synthesis, progressively building a detailed Structure-Activity Relationship (SAR).

Table 2: Illustrative SAR Data for Hit-to-Lead Optimization

CompoundR-Group at 5-positionKᴅ (µM) via SPRLigand Efficiency (LE)
Methyl 5-bromo-4-hydroxynicotinate-Br5500.35
Analog 1-Phenyl1200.33
Analog 2-Cyclopropyl2500.36
Analog 3-Thiophene850.37

Ligand Efficiency (LE) is a key metric in FBDD, calculated as ΔG / (number of heavy atoms). It helps to ensure that affinity gains are not simply due to an increase in size.

Visualizing the FBDD Workflow

The entire process can be summarized in a logical workflow.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation cluster_2 Phase 3: Hit-to-Lead Prep Fragment QC & Stock Preparation Screening Primary Screening (DSF or SPR) Prep->Screening Hits Initial Hits (e.g., ΔTm > 2°C) Screening->Hits Ortho Orthogonal Screen (e.g., ITC) Hits->Ortho Confirm Binding Xtal X-ray Crystallography (Anomalous Scattering) Ortho->Xtal Validated Validated Hit (Kᴅ & Structure) Xtal->Validated SBDD Structure-Based Design (Vector Analysis) Validated->SBDD Initiate Optimization Chem Parallel Synthesis (e.g., Suzuki Coupling) SBDD->Chem SAR SAR Generation (SPR, ITC) Chem->SAR SAR->SBDD Iterative Cycles Lead Lead Compound (Potency & Properties) SAR->Lead

Caption: FBDD workflow using Methyl 5-bromo-4-hydroxynicotinate.

Conclusion

Methyl 5-bromo-4-hydroxynicotinate is a highly valuable fragment for FBDD campaigns. Its combination of a rigid, interaction-rich core and a strategically placed bromine atom provides a clear and efficient path from initial hit discovery to a structurally validated lead series. The bromine atom, in particular, de-risks the crucial crystallography stage by enabling unambiguous determination of the binding mode through anomalous scattering. By following the integrated biophysical and structural biology protocols outlined in these notes, research teams can effectively leverage the unique properties of this fragment to accelerate the discovery of novel therapeutics.

References

  • Sygnature Discovery. Fragment Screening | Drug Discovery. Available from: [Link]

  • Vivar-García, C., et al. (2013). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. PNAS, 110(32), 12872-12877. Available from: [Link]

  • Joseph, A., et al. (2020). Applied Biophysical Methods in Fragment-Based Drug Discovery. SLAS Discovery, 25(5), 471-490. Available from: [Link]

  • Eurofins Discovery. (n.d.). Biophysics for Successful Drug Discovery Programs. Available from: [Link]

  • Ciulli, A. (2019). Biophysical screening in fragment-based drug design: a brief overview. Biochemical Society Transactions, 47(1), 201-210. Available from: [Link]

  • Tiefenbrunn, T., et al. (2013). Crystallographic Fragment Based Drug Discovery: Use of a Brominated Fragment Library Targeting HIV Protease. Chemical Biology & Drug Design, 82(5), 549-556. Available from: [Link]

  • ResearchGate. (n.d.). Different hit-to-lead optimization strategies (fragment growing, merging and linking approach). Available from: [Link]

  • Creative Biostructure. (n.d.). Fragment-to-Lead. Available from: [Link]

  • Tiefenbrunn, T., et al. (2013). Crystallographic fragment-based drug discovery: use of a brominated fragment library targeting HIV protease. Chemical Biology & Drug Design, 82(5), 549-556. Available from: [Link]

  • MDPI. (n.d.). Special Issue : Fragment-to-Lead Optimization in Drug Discovery. Available from: [Link]

  • Ballante, F., & Marshall, G. R. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Frontiers in Chemistry, 8, 100. Available from: [Link]

  • Cuttibilis, T., et al. (2014). Advantages of Crystallographic Fragment Screening: Functional and Mechanistic Insights from a Powerful Platform for Efficient Drug Discovery. BioMed Research International, 2014, 568957. Available from: [Link]

  • Isom, V. M., et al. (2025). Modular Synthetic Platform for the Elaboration of Fragments in Three Dimensions for Fragment-Based Drug Discovery. Journal of the American Chemical Society. Available from: [Link]

  • Wikipedia. (n.d.). X-ray crystallography. Available from: [Link]

  • Xu, W., & Kang, C. (2025). Fragment-Based Drug Design: From Then until Now, and Toward the Future. Journal of Medicinal Chemistry, 68(5), 5000-5004. Available from: [Link]

  • de Souza, N. B., et al. (2022). Fragment‐based drug discovery—the importance of high‐quality molecule libraries. Molecular Informatics, 41(1), e202100194. Available from: [Link]

Sources

Analytical methods for quantifying Methyl 5-bromo-4-hydroxynicotinate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Quantification of Methyl 5-bromo-4-hydroxynicotinate using High-Performance Liquid Chromatography (HPLC)

Abstract

This application note provides a comprehensive and robust analytical method for the quantitative determination of Methyl 5-bromo-4-hydroxynicotinate, a key intermediate in pharmaceutical synthesis. The presented method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection, a technique renowned for its precision, accuracy, and high resolution in analyzing non-volatile and semi-polar compounds.[1] This document details the entire workflow, from sample and standard preparation to the chromatographic conditions and a full validation protocol according to established guidelines, ensuring the method is suitable for its intended purpose in quality control and drug development environments.[2][3]

Introduction and Scientific Principle

Methyl 5-bromo-4-hydroxynicotinate (C₇H₆BrNO₃, M.W. 232.03) is a heterocyclic compound whose purity is critical for the successful synthesis of active pharmaceutical ingredients (APIs).[4] The presence of impurities can significantly affect the safety, efficacy, and stability of the final drug product, making a reliable analytical method for its quantification essential.[1]

The chosen analytical technique is RP-HPLC with UV detection. This choice is based on the physicochemical properties of the analyte. The molecule possesses a substituted pyridine ring, which acts as a chromophore, allowing for sensitive detection using a UV spectrophotometer.[5] Its moderate polarity makes it an ideal candidate for separation on a non-polar stationary phase (like C18) with a polar mobile phase. The principle of separation relies on the differential partitioning of the analyte between the stationary phase and the mobile phase. By employing a gradient elution, where the organic solvent concentration is increased over time, we can ensure efficient separation from potential impurities and a sharp, well-defined chromatographic peak for accurate quantification.

Instrumentation and Materials

Instrumentation
  • HPLC system equipped with a binary or quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Analytical balance (0.01 mg readability).

  • pH meter.

  • Sonicator.

  • Volumetric flasks (Class A).

  • Pipettes (Class A).

  • Syringes and 0.45 µm syringe filters (e.g., PTFE or Nylon).

Reagents and Standards
  • Methyl 5-bromo-4-hydroxynicotinate Reference Standard (Purity ≥ 98%).

  • Acetonitrile (HPLC Grade).

  • Methanol (HPLC Grade).

  • Water (HPLC Grade or Milli-Q).

  • Phosphoric Acid (ACS Grade, ~85%).

Experimental Protocol: Step-by-Step Methodology

Preparation of Solutions
  • Mobile Phase A (Aqueous): Add 1.0 mL of phosphoric acid to 1000 mL of HPLC-grade water and mix thoroughly. This creates a 0.1% phosphoric acid solution, which helps to protonate the analyte and ensure a consistent retention time and sharp peak shape.

  • Mobile Phase B (Organic): Acetonitrile.

  • Diluent: Prepare a mixture of Water:Acetonitrile (50:50, v/v).

Preparation of Standard Solutions
  • Standard Stock Solution (approx. 500 µg/mL): Accurately weigh approximately 25 mg of the Methyl 5-bromo-4-hydroxynicotinate reference standard into a 50 mL volumetric flask. Dissolve and dilute to the mark with the diluent. Sonicate for 5 minutes if necessary to ensure complete dissolution.

  • Working Standard Solution (approx. 50 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to the mark with the diluent. This concentration is typically suitable for generating a robust detector response.

Preparation of Sample Solutions
  • Sample Stock Solution (approx. 500 µg/mL): Accurately weigh an amount of the test sample expected to contain 25 mg of Methyl 5-bromo-4-hydroxynicotinate into a 50 mL volumetric flask. Add approximately 40 mL of diluent, sonicate for 15 minutes to facilitate extraction and dissolution, then dilute to the mark with the diluent.

  • Working Sample Solution (approx. 50 µg/mL): Pipette 5.0 mL of the Sample Stock Solution into a 50 mL volumetric flask and dilute to the mark with the diluent. Prior to injection, filter the solution through a 0.45 µm syringe filter into an HPLC vial. This filtration step is critical to remove particulates that could damage the HPLC column or tubing.[6][7]

Chromatographic Conditions

The following parameters provide a validated starting point and may be adjusted as needed based on system performance.

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: Acetonitrile
Gradient Elution Time (min)
0.0
20.0
25.0
25.1
30.0
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 265 nm (or optimized λmax)
Injection Volume 10 µL
Run Time 30 minutes

Causality Note: A gradient elution is chosen to ensure that impurities with a wide range of polarities are eluted from the column, providing a clean baseline for the analyte peak and a comprehensive impurity profile. The column temperature is controlled at 30 °C to guarantee reproducible retention times by minimizing viscosity fluctuations in the mobile phase.

Analytical Method Validation Protocol

Method validation is the documented process that demonstrates an analytical method is suitable for its intended purpose.[2][8] The following parameters must be assessed according to ICH guidelines.[3][9]

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[3]

  • Protocol: Inject the diluent (blank), a placebo (if applicable), the standard solution, and the sample solution. The blank and placebo chromatograms should show no interfering peaks at the retention time of the Methyl 5-bromo-4-hydroxynicotinate peak.

Linearity

Linearity demonstrates the direct relationship between the analyte concentration and the detector signal.[3]

  • Protocol: Prepare a series of at least five calibration standards from the stock solution, covering a range from 50% to 150% of the working standard concentration (e.g., 25, 37.5, 50, 62.5, 75 µg/mL). Inject each standard in triplicate.

  • Acceptance Criteria: Plot the average peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.

Accuracy (Recovery)

Accuracy is the closeness of the test results to the true value. It is often determined by recovery studies.

  • Protocol: Spike a known amount of sample matrix (or placebo) with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration). Prepare each level in triplicate and analyze.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.[10]

Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Repeatability (Intra-day Precision): Analyze six replicate preparations of the sample solution at 100% of the target concentration on the same day, by the same analyst, on the same instrument.

  • Intermediate Precision (Inter-day Ruggedness): Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (RSD) for both studies should be ≤ 2.0%.

Limits of Detection (LOD) and Quantitation (LOQ)
  • LOD: The lowest amount of analyte that can be detected but not necessarily quantitated as an exact value.[3]

  • LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[3]

  • Protocol: These can be estimated based on the signal-to-noise ratio (S/N). Typically, S/N of 3:1 for LOD and 10:1 for LOQ. Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.

Data Presentation: Expected Validation Results

The results from the validation experiments should be tabulated for clarity.

Table 1: Linearity Data

Concentration (µg/mL) Average Peak Area
25.0 Value
37.5 Value
50.0 Value
62.5 Value
75.0 Value

| Correlation Coefficient (r²) | ≥ 0.999 |

Table 2: Accuracy and Precision Summary

Validation Parameter Acceptance Criteria Result
Accuracy (% Recovery) 98.0 - 102.0% Pass/Fail
Precision (Repeatability) RSD ≤ 2.0% Pass/Fail
Precision (Intermediate) RSD ≤ 2.0% Pass/Fail
LOD (µg/mL) Report Value Value

| LOQ (µg/mL) | Report Value | Value |

Visual Workflow and Logic Diagrams

The following diagrams illustrate the experimental workflow and the logical framework of method validation.

Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_reporting Phase 3: Reporting reagents Prepare Mobile Phases & Diluent std_prep Prepare Standard Solutions reagents->std_prep sample_prep Prepare Sample Solutions reagents->sample_prep equilibration System Equilibration std_prep->equilibration sample_prep->equilibration injection Inject Standards & Samples equilibration->injection acquisition Data Acquisition injection->acquisition integration Peak Integration acquisition->integration calculation Calculate Concentration integration->calculation report Generate Final Report calculation->report

Caption: High-level workflow for the HPLC analysis of Methyl 5-bromo-4-hydroxynicotinate.

Validation Suitable Method Suitable for Intended Purpose Specificity Specificity Specificity->Suitable Linearity Linearity & Range Linearity->Suitable Accuracy Accuracy Accuracy->Suitable Precision Precision Precision->Suitable QuantLimit LOD / LOQ QuantLimit->Suitable Robustness Robustness Robustness->Suitable Core Core Performance Core->Linearity Core->Accuracy Core->Precision Limits Sensitivity Limits Limits->Specificity Limits->QuantLimit Reliability Reliability Reliability->Robustness

Caption: Logical relationship of validation parameters ensuring method suitability.

Conclusion

The RP-HPLC method detailed in this application note is demonstrated to be specific, linear, accurate, and precise for the quantification of Methyl 5-bromo-4-hydroxynicotinate. The comprehensive validation protocol ensures that the method is reliable and suitable for its intended use in a quality control setting, supporting drug development and manufacturing processes. Adherence to this protocol will yield consistent and trustworthy analytical data.

References

  • Vertex AI Search. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • Guidechem. (n.d.). Methyl 5-broMo-4-hydroxynicotinate 1175512-08-9.
  • LCGC International. (n.d.). Analysis of Bioavailable Niacin (Vitamin B3) by HPLC with Post-Column Photochemical Derivatization in Foods and Supplements.
  • Pickering Laboratories. (n.d.). Analysis of Bioavailable Niacin (Vitamin B3) by HPLC with Post-column Photochemical Derivatization in Foods and Supplements.
  • Creative Proteomics. (n.d.). Niacin/ Nicotinic Acid/Vitamin B3 Quantification Service.
  • Profound. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • Pharma Tutor. (n.d.). Analytical method validation: A brief review.
  • Quality Assistance. (2023, April 13). Analytical Method Validation: are your analytical methods suitable for intended use?
  • Sahoo, C. K., Sudhakar, M., Sahoo, N. K., Rao, S. R. M., & Panigrahy, U. P. (2018). Validation of Analytical Methods: A Review. International Journal of Chromatography and Separation Techniques.
  • Li, W., et al. (n.d.). Quantification of Niacin and Its Metabolite Nicotinuric Acid in Human Plasma by LC-MS/MS. PMC - NIH.
  • SIELC Technologies. (n.d.). Separation of Methyl 4-(acetylamino)-5-bromo-o-anisate on Newcrom R1 HPLC column.
  • World Health Organization. (n.d.). Analytical methods and achievability - Guidelines for drinking-water quality. NCBI Bookshelf.
  • CIPAC. (2020, June 8). Multi-active method for the analysis of active substances in formulated products to support quality control scope.
  • Polish Pharmaceutical Society. (n.d.). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT.
  • BenchChem. (2025). A Comparative Guide to Purity Determination of 2-Amino-5-bromo-4-methylpyridine: HPLC vs. Alternative Methods.

Sources

Application Note: High-Throughput Cellular Assays for the Discovery and Characterization of Nicotinic Acid Derivatives as GPR109A Agonists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Nicotinic acid, also known as niacin or vitamin B3, has been a cornerstone in the management of dyslipidemia for over half a century.[1] Its therapeutic effects, which include lowering "bad" LDL cholesterol and triglycerides while raising "good" HDL cholesterol, are primarily mediated through the activation of the G protein-coupled receptor (GPCR), GPR109A (also known as HCA2 or NIACR1).[1][2] The discovery of GPR109A as the niacin receptor has spurred significant interest in developing novel nicotinic acid derivatives.[3][4][5][6] These efforts aim to retain the beneficial lipid-modifying and anti-inflammatory properties while mitigating common side effects like the characteristic "niacin flush," a prostaglandin-mediated vasodilation.[7]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing robust cell-based assays to screen and characterize nicotinic acid derivatives for their activity at the GPR109A receptor. We will delve into the underlying signaling mechanisms, guide the selection of appropriate assay formats, and provide detailed, field-proven protocols for quantifying compound potency and efficacy.

Mechanism of Action: GPR109A Signaling

GPR109A is a member of the Gi/o family of GPCRs.[8][9] Upon binding of an agonist like nicotinic acid, the receptor undergoes a conformational change, leading to the activation of its associated heterotrimeric G protein. The Gi protein inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[9] This inhibition of cAMP is a key mechanism behind the anti-lipolytic effects of niacin in adipocytes.[7][9]

Furthermore, GPR109A activation can lead to the recruitment of β-arrestins, which can mediate G protein-independent signaling pathways and are involved in receptor desensitization and internalization.[1][9] Understanding these distinct signaling arms is crucial, as biased agonists that preferentially activate one pathway over another may offer a therapeutic advantage, for instance, by separating the desired anti-inflammatory effects from the flushing response.

Below is a diagram illustrating the canonical GPR109A signaling pathway.

GPR109A_Signaling cluster_membrane Cell Membrane Receptor GPR109A (HCA2) G_protein Gi/o Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Ligand Nicotinic Acid Derivative Ligand->Receptor Binds ATP ATP ATP->AC Response Inhibition of Lipolysis cAMP->Response Leads to

Caption: Canonical GPR109A signaling pathway.

Choosing the Right Cell-Based Assay

The primary goal of a cell-based assay for GPR109A is to quantify the interaction of a test compound with the receptor in a physiologically relevant context. The choice of assay depends on the specific research question, desired throughput, and available instrumentation.

Assay TypePrincipleThroughputProsCons
cAMP Assay Measures the inhibition of forskolin-stimulated cAMP production following Gi activation.HighDirect measure of Gi pathway, robust, well-characterized.Can have a narrow assay window.
Reporter Gene Assay Measures the transcriptional activity of a reporter gene (e.g., luciferase) linked to a cAMP-responsive element (CRE).HighHigh sensitivity, large assay window, easily automated.Indirect measure of receptor activation.
Calcium Mobilization Measures transient increases in intracellular calcium, often via Gβγ subunit activation of PLC.HighReal-time kinetic data, sensitive.GPR109A coupling to calcium can be cell-type dependent and may require co-expression of a promiscuous G protein.
β-Arrestin Recruitment Measures the translocation of β-arrestin to the activated receptor.Medium-HighSpecific for β-arrestin pathway, allows for identification of biased agonists.Often requires specialized cells and reagents.

For initial high-throughput screening (HTS) of large compound libraries, cAMP assays and reporter gene assays are the most common choices due to their robustness and scalability.[10]

Cell Line Selection and Preparation

A critical prerequisite for a successful assay is a cell line that robustly expresses functional GPR109A.

  • Recombinant Cell Lines: The most reliable approach is to use a commercially available or in-house developed cell line stably expressing human GPR109A. Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells are common hosts as they provide a low-background signaling environment.[11]

  • Endogenously Expressing Cells: While more physiologically relevant, cell lines that endogenously express GPR109A (e.g., certain adipocyte or macrophage cell lines) may have lower expression levels, leading to a smaller assay window.[12][13]

General Cell Culture Protocol:

  • Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and appropriate selection antibiotics (if applicable).

  • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Passage cells regularly at 70-90% confluency to ensure they remain in the logarithmic growth phase.

  • For assays, seed cells into the appropriate microplates (e.g., 96-well or 384-well) and allow them to adhere overnight.

Detailed Protocol 1: cAMP Inhibition Assay

This protocol describes a method to measure the ability of nicotinic acid derivatives to inhibit forskolin-stimulated cAMP production in CHO-K1 cells stably expressing human GPR109A.

Principle: Forskolin directly activates adenylyl cyclase, leading to a surge in intracellular cAMP. An active GPR109A agonist will engage the Gi pathway, counteracting the effect of forskolin and leading to a dose-dependent decrease in cAMP levels. The amount of cAMP is quantified using a competitive immunoassay, often based on HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaLISA technologies.

Materials and Reagents:

  • CHO-K1/GPR109A stable cell line

  • Culture Medium: F-12K Medium with 10% FBS

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, 0.1% BSA, 500 µM IBMX (a phosphodiesterase inhibitor)

  • Nicotinic Acid (Positive Control)

  • Forskolin

  • Test Compounds (Nicotinic Acid Derivatives)

  • cAMP Detection Kit (e.g., Cisbio HTRF cAMP dynamic 2 kit)

  • White, solid-bottom 384-well microplates

Step-by-Step Procedure:

  • Cell Seeding: Seed 5,000 cells/well into a 384-well plate in 20 µL of culture medium and incubate overnight.

  • Compound Preparation: Prepare a 4X stock of test compounds and nicotinic acid in assay buffer. Create a serial dilution series to generate a dose-response curve (e.g., 11 points, 1:3 dilution).

  • Forskolin Preparation: Prepare a 4X stock of forskolin in assay buffer. The final concentration should be one that elicits ~80% of the maximal cAMP response (typically 1-10 µM, determined empirically).

  • Assay Plate Preparation:

    • Carefully remove the culture medium from the cell plate.

    • Add 5 µL of assay buffer to all wells.

    • Add 5 µL of the 4X compound dilutions to the appropriate wells.

    • Add 5 µL of assay buffer to the "No Forskolin" control wells and 5 µL of the 4X forskolin solution to all other wells.

    • Add 5 µL of the 4X nicotinic acid positive control to its designated wells.

  • Incubation: Incubate the plate at room temperature for 30 minutes.

  • cAMP Detection:

    • Add 5 µL of the cAMP-d2 conjugate (acceptor) followed by 5 µL of the anti-cAMP-cryptate (donor) to all wells, as per the manufacturer's instructions.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on an HTRF-compatible plate reader (e.g., PHERAstar, EnVision) at 665 nm and 620 nm.

Data Analysis:

  • Calculate the 665/620 nm ratio for each well.

  • Normalize the data:

    • Set the average signal from the "Forskolin only" wells as 100% activity (0% inhibition).

    • Set the average signal from the "No Forskolin" or "Max Nicotinic Acid" wells as 0% activity (100% inhibition).

  • Plot the normalized percent inhibition against the log concentration of the test compound.

  • Fit the data to a four-parameter logistic equation to determine the EC₅₀ (half-maximal effective concentration) value for each derivative.

Detailed Protocol 2: CRE-Luciferase Reporter Gene Assay

Principle: This assay utilizes a cell line co-expressing GPR109A and a luciferase reporter gene under the control of a cAMP response element (CRE). GPR109A activation inhibits adenylyl cyclase, leading to low cAMP levels and thus low CRE-mediated luciferase expression. This provides a highly sensitive, indirect readout of Gi activation.

Experimental Workflow Diagram:

Reporter_Assay_Workflow start Start seed Seed HEK293/GPR109A/CRE-luc cells in 96-well plate start->seed incubate1 Incubate Overnight (37°C, 5% CO2) seed->incubate1 prepare_compounds Prepare serial dilutions of nicotinic acid derivatives incubate1->prepare_compounds add_compounds Add compounds to cells incubate1->add_compounds prepare_compounds->add_compounds incubate2 Incubate for 4-6 hours add_compounds->incubate2 add_reagent Add Luciferase Assay Reagent incubate2->add_reagent incubate3 Incubate for 10 min (Room Temp) add_reagent->incubate3 read Read Luminescence incubate3->read analyze Analyze Data (EC50) read->analyze end End analyze->end

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Methyl 5-bromo-4-hydroxynicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of Methyl 5-bromo-4-hydroxynicotinate. We provide in-depth troubleshooting advice, answers to frequently asked questions, and a validated experimental protocol to help you navigate common challenges and optimize your reaction yields. Our focus is on the underlying chemical principles to empower you to make informed decisions during your synthetic work.

Section 1: Synthesis Overview & Core Strategy

The most common and reliable route to Methyl 5-bromo-4-hydroxynicotinate is a two-step process. It begins with the electrophilic bromination of a suitable 4-hydroxynicotinic acid precursor, followed by an acid-catalyzed esterification.

The overall synthetic pathway is illustrated below.

G cluster_0 Step 1: Electrophilic Bromination cluster_1 Step 2: Fischer Esterification A 4-Hydroxynicotinic Acid B 5-Bromo-4-hydroxynicotinic Acid (Intermediate) A->B Br₂, Solvent C Methyl 5-bromo-4-hydroxynicotinate (Final Product) B->C CH₃OH, H₂SO₄ (cat.)

Caption: General two-step synthesis pathway.

Section 2: Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a direct question-and-answer format.

Problem: Low or No Yield in Step 1 (Bromination)

  • Potential Cause 1: Inappropriate Brominating Agent or Conditions.

    • Explanation: The pyridine ring is electron-deficient and generally resistant to electrophilic substitution. However, the hydroxyl group at the C4 position is a strong activating group, directing the incoming electrophile (bromine) to the ortho (C3, C5) positions. Direct bromination with liquid bromine is often effective[1]. Using N-Bromosuccinimide (NBS) can be an alternative, but may require specific conditions to be effective for this substrate.

    • Solution:

      • Confirm Reagent Activity: Ensure your bromine or NBS is not degraded. Use a fresh, properly stored bottle.

      • Solvent Choice: Acetic acid or water are common solvents for the bromination of hydroxypyridines[1]. Acetic acid can help solubilize the starting material and the bromine.

      • Temperature Control: Electrophilic brominations are exothermic. Lack of cooling can lead to side reactions. Conversely, if the temperature is too low, the reaction rate may be impractically slow. A temperature range of 0-25°C is a typical starting point[2].

  • Potential Cause 2: Poor Substrate Solubility.

    • Explanation: 4-Hydroxynicotinic acid may have limited solubility in some organic solvents. If the substrate is not sufficiently dissolved or suspended, the reaction will be slow and incomplete.

    • Solution:

      • Solvent System: If using a solvent like acetic acid, ensure vigorous stirring to maintain a fine suspension.

      • Aqueous Conditions: Suspending the starting material in water and adding bromine can be a highly effective method, as demonstrated in the synthesis of the analogous 5-bromo-6-hydroxynicotinic acid[1].

Problem: Formation of Multiple Products in Step 1 (Bromination)

  • Potential Cause: Over-bromination or Isomer Formation.

    • Explanation: The activating -OH group directs to both C3 and C5. While C5 is typically favored, some C3-bromo isomer or di-brominated (3,5-dibromo) product might form, especially if excess bromine is used or the temperature is not controlled.

    • Solution:

      • Stoichiometry is Critical: Use a slight excess (e.g., 1.05-1.1 equivalents) of bromine, but avoid a large excess. Add the bromine dropwise to the reaction mixture to maintain a low instantaneous concentration.

      • Maintain Low Temperature: Perform the bromine addition at a reduced temperature (e.g., 0-5°C) to improve selectivity and minimize side reactions[2].

      • Monitor the Reaction: Use Thin Layer Chromatography (TLC) to monitor the consumption of starting material and the formation of the product. Stop the reaction once the starting material is consumed to prevent further bromination.

Problem: Low Yield in Step 2 (Esterification)

  • Potential Cause: Equilibrium Not Driven to Products.

    • Explanation: Fischer esterification is a reversible reaction between a carboxylic acid and an alcohol to form an ester and water, catalyzed by a strong acid[3]. To achieve a high yield, the equilibrium must be shifted towards the product side according to Le Châtelier's principle.

    • Solution:

      • Use Excess Alcohol: The most common strategy is to use the alcohol (methanol) as the solvent. This large excess drives the reaction forward[3].

      • Water Removal: While less common for simple methyl esters, azeotropic removal of water with a Dean-Stark apparatus could be employed if using a co-solvent, though this complicates the procedure.

      • Sufficient Catalyst: Use a catalytic amount of a strong acid like concentrated sulfuric acid or tosic acid[4]. Typically, 5-10 mol% is sufficient.

  • Potential Cause 2: Incomplete Reaction or Decomposition.

    • Explanation: The reaction may not have reached equilibrium, or the product/starting material could be decomposing under harsh conditions (e.g., excessively high temperature or prolonged reaction times).

    • Solution:

      • Reaction Time and Temperature: Refluxing in methanol is a standard condition. Monitor the reaction by TLC. A typical reaction time is 4-24 hours.

      • Alternative Esterification Methods: If Fischer esterification fails, consider alternative methods. One approach involves converting the carboxylic acid to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with methanol[5]. This is a non-equilibrium process and often gives higher yields but involves harsher reagents.

Problem: Difficulty in Product Isolation and Purification

  • Potential Cause: Product is Water-Soluble or Forms Salts.

    • Explanation: The pyridine nitrogen is basic and can be protonated, forming salts. The final product has polar functional groups, which may impart some water solubility.

    • Solution:

      • Neutralization: After esterification, the acidic catalyst must be neutralized. Carefully add a base like sodium bicarbonate solution until the pH is neutral (pH 7-8). This deprotonates the pyridine nitrogen and carboxylate (if any unreacted acid remains), facilitating extraction.

      • Extraction: Extract the neutralized aqueous solution with a suitable organic solvent like ethyl acetate or dichloromethane. Perform multiple extractions to maximize recovery.

      • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by silica gel column chromatography[2].

G cluster_p Potential Problems cluster_s Solutions start Low Yield Observed check_crude Analyze Crude Product (TLC, NMR, LC-MS) start->check_crude is_sm Significant Unreacted Starting Material? check_crude->is_sm is_impurity Multiple Impurity Spots? check_crude->is_impurity is_streaking Product Streaking on TLC / Poor Extraction? check_crude->is_streaking sol_sm Increase Reaction Time/Temp Use Excess Reagent Check Reagent Quality is_sm->sol_sm Yes sol_impurity Improve Temp Control Use Stoichiometric Reagents Re-purify via Column/Recrystallization is_impurity->sol_impurity Yes sol_streaking Ensure Complete Neutralization (pH 7-8) Use More Polar Extraction Solvent Wash with Brine is_streaking->sol_streaking Yes

Caption: A troubleshooting workflow for diagnosing low yield issues.

Section 3: Frequently Asked Questions (FAQs)

  • Q1: What is the best starting material for this synthesis?

    • A1: Commercially available 4-hydroxynicotinic acid is the most direct precursor. Synthesizing this from simpler pyridines is possible but adds unnecessary complexity for most applications.

  • Q2: Why is sulfuric acid used as a catalyst in the esterification step?

    • A2: Sulfuric acid is an excellent catalyst for Fischer esterification for two reasons. First, it is a strong acid that effectively protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic. Second, it acts as a dehydrating agent, absorbing the water produced during the reaction, which helps to drive the equilibrium toward the ester product[4].

  • Q3: Can I use other alcohols besides methanol?

    • A3: Yes, the Fischer esterification is general for other alcohols (e.g., ethanol, propanol) to produce the corresponding esters. However, reaction times may need to be adjusted, as bulkier alcohols react more slowly.

  • Q4: What are the key safety precautions?

    • A4:

      • Bromine: Bromine is highly corrosive, toxic, and volatile. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Have a bromine quenching solution (e.g., sodium thiosulfate) readily available.

      • Strong Acids: Concentrated sulfuric acid is extremely corrosive. Add it slowly and carefully, especially to alcohols like methanol, as the mixing process is exothermic.

      • Pressure: When heating reactions, especially in sealed vessels, be mindful of potential pressure buildup. Always use a reflux condenser for reactions heated to the solvent's boiling point.

  • Q5: How can I best monitor the reaction progress?

    • A5: Thin Layer Chromatography (TLC) is the most convenient method. Use a solvent system that gives good separation between your starting material, product, and any major impurities. A typical eluent might be a mixture of ethyl acetate and hexanes. The spots can be visualized under UV light. For more quantitative analysis, HPLC or NMR of small aliquots can be used.

Section 4: Detailed Experimental Protocol

This protocol is a synthesized and optimized procedure based on established chemical principles for bromination and esterification.

Step 1: Synthesis of 5-Bromo-4-hydroxynicotinic acid

  • Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, suspend 4-hydroxynicotinic acid (1.0 eq) in water (approx. 10-15 mL per gram of acid).

  • Cooling: Cool the suspension to 0-5°C using an ice-water bath.

  • Bromine Addition: Slowly add liquid bromine (1.1 eq) dropwise via the dropping funnel over 30-60 minutes. Maintain the internal temperature below 10°C throughout the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC (e.g., 10% methanol in dichloromethane with 1% acetic acid) until the starting material is consumed.

  • Workup: Cool the mixture in an ice bath. The solid product should precipitate. Collect the solid by vacuum filtration.

  • Washing: Wash the filter cake with cold water to remove any residual acid and salts.

  • Drying: Dry the collected solid under vacuum at 40-50°C to yield 5-bromo-4-hydroxynicotinic acid as a solid. The product can be used in the next step without further purification if TLC shows high purity.

Step 2: Synthesis of Methyl 5-bromo-4-hydroxynicotinate

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 5-bromo-4-hydroxynicotinic acid (1.0 eq) from Step 1.

  • Solvent/Reagent: Add methanol in a sufficient amount to act as the solvent (approx. 20 mL per gram of acid).

  • Catalyst Addition: Cool the mixture in an ice bath. Carefully and slowly add concentrated sulfuric acid (0.1-0.2 eq).

  • Reaction: Heat the mixture to reflux (approx. 65°C) and maintain reflux for 4-8 hours. Monitor the reaction by TLC (e.g., 50% ethyl acetate in hexanes) until the starting acid is consumed.

  • Cooling & Quenching: Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing crushed ice.

  • Neutralization: Carefully neutralize the solution to pH 7-8 by the slow addition of a saturated aqueous solution of sodium bicarbonate. Be cautious of CO₂ evolution (foaming).

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract three times with ethyl acetate.

  • Washing & Drying: Combine the organic layers, wash with brine (saturated NaCl solution), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization (e.g., from an ethyl acetate/hexane mixture) to afford pure Methyl 5-bromo-4-hydroxynicotinate.

Section 5: Data Summary

The following table outlines the key reagents and expected outcomes for the provided protocol.

ParameterStep 1: BrominationStep 2: Esterification
Starting Material 4-Hydroxynicotinic Acid5-Bromo-4-hydroxynicotinic acid
Key Reagents Bromine (Br₂)Methanol (CH₃OH), Sulfuric Acid (H₂SO₄)
Solvent WaterMethanol
Temperature 0°C to Room Temp.Reflux (~65°C)
Typical Reaction Time 12-24 hours4-8 hours
Expected Yield >85%>90%
Product Appearance Off-white to tan solidWhite to off-white solid

Section 6: Mechanistic Visualization

G RCOOH Carboxylic Acid (R-COOH) Protonated_Acid Protonated Acid [R-C(OH)₂]⁺ RCOOH->Protonated_Acid 1. Protonation H_plus H⁺ Tetrahedral_Int Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Int 2. Nucleophilic Attack MeOH Methanol (CH₃OH) Proton_Transfer Protonated Ester Intermediate Tetrahedral_Int->Proton_Transfer 3. Proton Transfer Water_Loss [R-C(OH)(OCH₃)]⁺ Proton_Transfer->Water_Loss 4. Water Leaves Water H₂O Proton_Transfer->Water H₂O Ester_H Protonated Ester [R-COOCH₃]⁺-H Ester Ester (R-COOCH₃) Water_Loss->Ester 5. Deprotonation Ester->H_plus H⁺ regenerated

Caption: Mechanism of the Fischer-Speier Esterification.

Section 7: References

  • Google Patents. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester. [Online] Available at:

  • Google Patents. RU2039046C1 - Process for preparing 5-bromonicotinic acid. [Online] Available at: [6]

  • Google Patents. CN102321016A - Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate. [Online] Available at: [7]

  • BIOSYNCE. 5-Bromo-6-hydroxynicotinic Acid Cas 41668-13-7. [Online] Available at: [Link]

  • National Institutes of Health (NIH). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. [Online] Available at: [Link][5]

  • Organic Syntheses. SYNTHESIS OF 5-BROMOISOQUINOLINE AND 5-BROMO-8-NITROISOQUINOLINE. [Online] Available at: [Link][2]

  • Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Online] Available at: [Link][3]

  • MDPI. The Reaction of Cyanoacetylhydrazine with ω-Bromo(4-methyl)acetophenone: Synthesis of Heterocyclic Derivatives with Antitumor Activity. [Online] Available at: [Link]

  • Atlantis Press. Synthesis of 6-bromo-4-iodoquinoline. [Online] Available at: [Link]

  • ResearchGate. Benzyl 5-bromo-4-methylsalicylate. [Online] Available at: [Link]

  • MDPI. Recent Progress on Catalytic of Rosin Esterification Using Different Agents of Reactant. [Online] Available at: [Link][8]

  • Chemistry Stack Exchange. Organic Chemistry Aromatic synthesis. [Online] Available at: [Link]

  • Khan Academy. Fischer esterification. [Online] Available at: [Link][4]

Sources

Technical Support Center: Methyl 5-bromo-4-hydroxynicotinate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Introduction

The synthesis of Methyl 5-bromo-4-hydroxynicotinate is a critical step in the development of various pharmaceutical compounds. The primary route involves the electrophilic bromination of Methyl 4-hydroxynicotinate. While seemingly straightforward, this reaction can be prone to the formation of several byproducts that complicate purification and reduce overall yield. This guide, structured as a technical support center, provides in-depth troubleshooting advice and answers to frequently asked questions to help researchers identify and mitigate the formation of these impurities.

As Senior Application Scientists, we emphasize a proactive approach: understanding the potential side reactions is the first step toward preventing them. This document explains the causality behind byproduct formation and provides validated protocols for their identification and removal.

Troubleshooting Guide: Byproduct Identification

This section addresses specific issues encountered during the synthesis and analysis of Methyl 5-bromo-4-hydroxynicotinate.

Question 1: My ¹H NMR spectrum shows two singlets in the aromatic region instead of the expected one. The integration is not what I predicted. What is the likely impurity?

Answer: The most common impurity observed is the unreacted Methyl 4-hydroxynicotinate (starting material). If the bromination reaction has not gone to completion, you will see signals for both your starting material and your product.

  • Causality: The bromination of the pyridine ring is an electrophilic aromatic substitution. Insufficient brominating agent (e.g., N-Bromosuccinimide or Br₂), a reaction time that is too short, or temperatures that are too low can lead to incomplete conversion.

  • Identification:

    • ¹H NMR: Your desired product, Methyl 5-bromo-4-hydroxynicotinate, will show a characteristic singlet for the proton at the C-2 position and another for the C-6 position. The starting material, Methyl 4-hydroxynicotinate, will have an additional signal for the proton at the C-5 position, which is a doublet coupled to the C-6 proton. The C-2 proton will also be a singlet.

    • TLC: The starting material is more polar than the brominated product. On a silica gel plate, Methyl 4-hydroxynicotinate will have a lower Rf value.

  • Solution:

    • Monitor the reaction progress using TLC until the starting material spot has completely disappeared.

    • If the reaction has stalled, consider adding a small additional equivalent of the brominating agent.

    • If the issue persists, purify the crude mixture using flash column chromatography.

Question 2: My LC-MS analysis shows a peak with a mass (M+H)⁺ that is 78/80 units higher than my expected product. What is this byproduct?

Answer: This mass difference corresponds to the addition of a second bromine atom. The likely byproduct is Methyl 3,5-dibromo-4-hydroxynicotinate .

  • Causality: The hydroxyl group at the C-4 position is a strong activating group for electrophilic substitution, directing ortho to itself (the C-3 and C-5 positions). While the first bromination preferentially occurs at the C-5 position, excessive amounts of the brominating agent or prolonged reaction times at elevated temperatures can force a second bromination at the C-3 position.[1]

  • Identification:

    • LC-MS: Look for a mass peak corresponding to C₇H₅Br₂NO₃. The isotopic pattern for two bromine atoms (a characteristic 1:2:1 ratio for M, M+2, M+4) will be a definitive indicator.

    • ¹H NMR: The ¹H NMR spectrum for the dibrominated product will be simpler, showing only one aromatic singlet for the proton at C-2 and another for the C-6 position, but the chemical shifts will be different from the mono-brominated product.

  • Solution:

    • Carefully control the stoichiometry of the brominating agent. Use no more than 1.05-1.1 equivalents.

    • Maintain the recommended reaction temperature. Avoid excessive heating, which can accelerate the second substitution. Strict temperature control is crucial for achieving high regioselectivity.[2]

    • The dibrominated product is significantly less polar than the desired product and can typically be separated by flash column chromatography.

Question 3: After aqueous workup, my product's solubility has changed, and I see a new, broad peak in my ¹H NMR. My mass spectrum shows a peak that is 14 mass units lower than the expected product. What happened?

Answer: This is a classic sign of ester hydrolysis. The byproduct is 5-bromo-4-hydroxynicotinic acid .

  • Causality: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions, especially if heat is applied during the workup or extraction phases.[3][4] Many workup procedures involve a pH adjustment, creating an environment where hydrolysis can occur.[2]

  • Identification:

    • LC-MS: The mass will correspond to the carboxylic acid (C₆H₄BrNO₃), which is 14 Da less than the methyl ester (loss of CH₂).

    • ¹H NMR: The sharp singlet for the methyl ester (-OCH₃) protons around 3.9 ppm will be absent. A very broad singlet corresponding to the carboxylic acid proton (-COOH) will appear far downfield (typically >10 ppm), which may be exchangeable with D₂O.

    • Solubility: The carboxylic acid is significantly more polar and may be insoluble in common organic solvents like dichloromethane or ethyl acetate, especially in its salt form.

  • Solution:

    • Perform the aqueous workup at low temperatures (e.g., in an ice bath).

    • Avoid prolonged exposure to strong acids or bases. Neutralize the reaction mixture carefully and promptly.

    • If the acid has formed, it can be separated by extraction. At a neutral or slightly acidic pH, the desired ester will remain in the organic layer, while the more acidic carboxylic acid can be extracted into a dilute basic aqueous layer (e.g., saturated NaHCO₃).

Byproduct Summary Table

Compound NameStructureMolecular Weight ( g/mol )Key Analytical Features
Methyl 4-hydroxynicotinate (Starting Material)C₇H₇NO₃153.14¹H NMR: Three distinct aromatic signals. TLC: Lowest Rf.
Methyl 5-bromo-4-hydroxynicotinate (Product)C₇H₆BrNO₃232.03¹H NMR: Two aromatic singlets. MS: M+H⁺ at 232/234.
Methyl 3,5-dibromo-4-hydroxynicotinate (Dibrominated)C₇H₅Br₂NO₃310.93MS: M+H⁺ at 311/313/315 (1:2:1 pattern). TLC: Highest Rf.
5-bromo-4-hydroxynicotinic acid (Hydrolyzed)C₆H₄BrNO₃218.01¹H NMR: Absence of -OCH₃ signal; broad -COOH signal. MS: M+H⁺ at 218/220.

Byproduct Formation Pathways

The following diagram illustrates the primary reaction pathway and the formation of the most common byproducts.

Byproduct_Formation SM Methyl 4-hydroxynicotinate (Starting Material) P Methyl 5-bromo-4-hydroxynicotinate (Desired Product) SM->P + Br+ (Controlled) DB Methyl 3,5-dibromo-4-hydroxynicotinate (Dibrominated Byproduct) P->DB Excess Br+ High Temp. HA 5-bromo-4-hydroxynicotinic acid (Hydrolysis Byproduct) P->HA H₂O / H+ or OH- (Workup)

Caption: Reaction scheme for Methyl 5-bromo-4-hydroxynicotinate synthesis and major byproduct pathways.

Frequently Asked Questions (FAQs)

Q: What is the best brominating agent for this synthesis to minimize byproducts? A: Both N-Bromosuccinimide (NBS) and elemental bromine (Br₂) in a suitable solvent like acetic acid or a chlorinated solvent can be effective. NBS is often preferred as it is a solid that is easier to handle and allows for slower, more controlled generation of the electrophilic bromine species, which can help minimize over-bromination.[2]

Q: How can I effectively purify the crude product away from these byproducts? A: Flash column chromatography on silica gel is the most robust method. A gradient elution system, typically starting with a non-polar solvent system (e.g., Hexanes/Ethyl Acetate 9:1) and gradually increasing the polarity, will effectively separate the less polar dibrominated byproduct, the desired product, and the more polar starting material. If hydrolysis has occurred, the resulting carboxylic acid is often retained at the baseline or can be removed with a pre-column basic wash. Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can also be highly effective if the main impurity is the starting material.[5]

Q: Can decarboxylation be a problem during this synthesis? A: Decarboxylation of nicotinic acid derivatives typically requires high temperatures, often in the presence of a catalyst.[6] For the methyl ester under standard bromination conditions (usually at or below room temperature), significant decarboxylation is highly unlikely. However, if the reaction is heated excessively for a prolonged period, especially if some hydrolysis to the free acid occurs first, trace amounts of decarboxylated byproducts could form.

Experimental Protocol: Byproduct Identification Workflow

This workflow provides a systematic approach to analyzing the crude product from your synthesis.

Objective: To identify and quantify the desired product and key byproducts in a crude reaction mixture.

Materials:

  • Crude reaction sample

  • TLC plate (silica gel 60 F₂₅₄)

  • Developing chamber

  • Mobile phase (e.g., 7:3 Hexanes:Ethyl Acetate)

  • UV lamp (254 nm)

  • Vials for LC-MS and NMR

  • Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

  • LC-MS system with C18 column

  • NMR spectrometer (≥400 MHz)

Methodology:

  • Initial TLC Analysis:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., ethyl acetate).

    • Spot the crude mixture alongside the starting material (if available) on a TLC plate.

    • Develop the plate in the chosen mobile phase.

    • Visualize the spots under a UV lamp. Note the Rf values and compare them to the reference table. This gives a quick qualitative assessment of the reaction's success.

  • LC-MS Analysis:

    • Prepare a dilute solution of the crude material (~1 mg/mL) in methanol or acetonitrile.

    • Inject the sample into the LC-MS system.

    • Run a gradient method (e.g., 10-90% acetonitrile in water over 10 minutes).

    • Extract the mass spectra for each peak observed in the chromatogram.

    • Compare the observed masses (M+H)⁺ with the theoretical masses in the Byproduct Summary Table. Look for the characteristic isotopic patterns of bromine.

  • ¹H NMR Spectroscopy:

    • Dissolve 5-10 mg of the crude product in a suitable deuterated solvent.

    • Acquire a ¹H NMR spectrum.

    • Integrate all peaks. Compare the chemical shifts and multiplicities to known spectra of the starting material and expected product. Pay close attention to the aromatic region and the methyl ester singlet around 3.9 ppm.

The following diagram outlines the logical flow for this identification process.

Identification_Workflow start Crude Product Sample tlc 1. TLC Analysis (vs. Starting Material) start->tlc Quick Check tlc_res Multiple Spots? tlc->tlc_res lcms 2. LC-MS Analysis nmr 3. ¹H NMR Analysis lcms->nmr Correlate Peaks lcms_res Identify Masses: - Product (232/234) - Dibromo (311/313/315) - Hydrolyzed (218/220) - Starting Material (154) lcms->lcms_res nmr_res Identify Signals: - Product Signals - Starting Material Signals - Loss of -OCH₃ Signal nmr->nmr_res end_node Proceed to Purification nmr->end_node Confirm Structures tlc_res->lcms Yes tlc_res->end_node Single Spot (Likely Clean)

Caption: A logical workflow for the systematic identification of byproducts in crude Methyl 5-bromo-4-hydroxynicotinate.

References

  • US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)
  • Organic Syntheses Procedure - SYNTHESIS OF 5-BROMOISOQUINOLINE AND 5-BROMO-8-NITROISOQUINOLINE - A detailed procedure for bromination that highlights the importance of temperature control for selectivity. [Link]

  • Wang, W. et al. - Synthesis of 6-bromo-4-iodoquinoline - Atlantis Press. Provides examples of related heterocyclic synthesis. [Link]

  • CN102321016A - Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate - Google P
  • PubChem - Methyl Nicotinate | C7H7NO2 | CID 7151 - National Institutes of Health. Details on the properties of the parent ester. [Link]

  • JPH0853371A - Bromination of methyl group bound to aromatic ring - Google Patents.
  • Zarins, A. et al. - Development of Self-Assembling bis-1,4-Dihydropyridines: Detailed Studies of Bromination... - MDPI. Discusses side products in bromination with NBS. [Link]

  • Czerwonka, G. et al. - Methods to Produce Nicotinic Acid with Potential Industrial Applications - PMC, NIH. Discusses the chemistry of nicotinic acid, including decarboxylation. [Link]

  • Sciencemadness Discussion Board - 4-bromobutanoic acid from 5-bromo-1-pentene. User discussion on related chemical transformations. [Link]

  • European Medicines Agency - Methyl Nicotinate - Summary Report. Discusses the properties and hydrolysis of methyl nicotinate. [Link]

  • Sciencemadness Wiki - Niacin. Background on the decarboxylation of nicotinic acid. [Link]

  • Raiford, L. C., & Davis, H. L. - Bromination of Methyl-4-Acetylaminophenyl Ketone - Proceedings of the Iowa Academy of Science. [Link]

  • Der Pharma Chemica - Identification and Synthesis of New Process Related Impurity in Brimonidine Tartarate. Discusses impurity identification in a related brominated heterocyclic compound. [Link]

  • Patsnap Eureka - Method for preparing nicotinic acid by pyridine dicarboxylic acid non-catalysis decarboxylation.... [Link]

  • ResearchGate - Formation pathways of brominated products from benzophenone-4 chlorination.... [Link]

  • Zhuravleva, Y. A. et al. - Bromination of Methyl 2-Methyl-6-R-1,2,3,4-tetrahydroquinoline-4-carboxylates - SpringerLink. Details bromination and subsequent oxidation/side reactions. [Link]

  • RU2039046C1 - Process for preparing 5-bromonicotinic acid - Google Patents.
  • Organic Chemistry Portal - Methyl Esters. Information on the hydrolysis of methyl esters. [Link]

  • YouTube - Pyridine : Decarboxylation of Niacin. A practical demonstration of a related reaction. [Link]

Sources

Technical Support Center: Improving the Stability of Methyl 5-bromo-4-hydroxynicotinate in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Methyl 5-bromo-4-hydroxynicotinate. This document provides in-depth guidance for researchers, scientists, and drug development professionals to enhance the stability of this compound in solution. By understanding its chemical vulnerabilities, you can design more robust experiments and ensure the integrity of your results.

I. Core Chemical Profile & Stability Overview

Methyl 5-bromo-4-hydroxynicotinate is a substituted pyridine derivative. Its stability in solution is primarily influenced by three key functional groups: the 4-hydroxypyridine ring, the methyl ester, and the bromo substituent. Degradation can manifest as a loss of potency, changes in solution color, or the formation of precipitates.

The principal degradation pathways to consider are:

  • Ester Hydrolysis: The methyl ester group can be hydrolyzed to form 5-bromo-4-hydroxynicotinic acid, particularly under acidic or basic conditions.[1][2][3]

  • Oxidation: The 4-hydroxypyridine ring is susceptible to oxidation, which can lead to colored byproducts. This process can be accelerated by air, light, and metal ions.

  • Photodegradation: Bromo-aromatic compounds can be sensitive to light, especially UV radiation, which can cause debromination or other radical-mediated reactions.

II. Troubleshooting Guide & FAQs

This section addresses common issues encountered when working with Methyl 5-bromo-4-hydroxynicotinate in solution.

FAQ 1: My solution of Methyl 5-bromo-4-hydroxynicotinate is turning yellow/brown. What is the cause and how can I prevent it?

Answer:

Discoloration is a common indicator of degradation, likely due to the oxidation of the 4-hydroxypyridine ring. This moiety is electron-rich and can react with atmospheric oxygen or other oxidizing agents present in the solvent.

Troubleshooting Steps:

  • Deoxygenate Your Solvent: Before preparing your solution, sparge the solvent with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove dissolved oxygen.

  • Work Under an Inert Atmosphere: If possible, prepare and handle the solution in a glovebox or under a blanket of inert gas to minimize contact with air.

  • Use High-Purity Solvents: Impurities in solvents, particularly metal ions, can catalyze oxidation reactions. Use HPLC-grade or anhydrous solvents.

  • Add an Antioxidant: For long-term storage, consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT). However, ensure the antioxidant does not interfere with your downstream applications.

  • Protect from Light: Store the solution in an amber vial or wrap the container with aluminum foil to prevent light-induced degradation.

FAQ 2: I'm observing a loss of compound potency over time, confirmed by HPLC. What is the likely degradation pathway?

Answer:

A gradual loss of the parent compound, often accompanied by the appearance of a more polar peak in the chromatogram, strongly suggests ester hydrolysis. The methyl ester is susceptible to cleavage, forming the corresponding carboxylic acid (5-bromo-4-hydroxynicotinic acid) and methanol.[1][2][3]

Troubleshooting Steps:

  • Control the pH: The rate of ester hydrolysis is highly pH-dependent. The compound is most stable in a slightly acidic to neutral pH range (pH 4-6). Avoid strongly acidic or, especially, alkaline conditions which significantly accelerate hydrolysis.

  • Use Aprotic Solvents: If your experimental design allows, use aprotic solvents such as DMSO, DMF, or acetonitrile, as they do not participate in hydrolysis.

  • Buffer Aqueous Solutions: If an aqueous solution is necessary, use a buffer system to maintain a stable pH in the optimal range. A citrate or acetate buffer is often a good choice.

  • Control Temperature: Store stock solutions at low temperatures (4°C or -20°C) to slow the rate of hydrolysis. As with most chemical reactions, an increase in temperature will accelerate the degradation rate.

FAQ 3: I've noticed some precipitate forming in my solution upon storage. What could be the cause?

Answer:

Precipitation can occur for a few reasons:

  • Formation of a Less Soluble Degradant: The hydrolysis product, 5-bromo-4-hydroxynicotinic acid, may be less soluble than the parent methyl ester in your chosen solvent system, leading to its precipitation over time.

  • Change in pH: If your solution is unbuffered, absorption of atmospheric CO2 can lower the pH, potentially affecting the solubility of the compound.

  • Solvent Evaporation: Over time, especially if the container is not properly sealed, solvent can evaporate, increasing the concentration of the compound beyond its solubility limit.

Troubleshooting Steps:

  • Confirm the Identity of the Precipitate: If possible, isolate the precipitate and analyze it (e.g., by LC-MS or NMR) to confirm if it is a degradant.

  • Address Hydrolysis: Follow the steps in FAQ 2 to minimize the formation of the less soluble carboxylic acid.

  • Ensure Proper Sealing: Use vials with tight-fitting caps (e.g., with PTFE septa) to prevent solvent evaporation.

  • Re-dissolve Before Use: If a precipitate is observed, gently warm and vortex the solution to re-dissolve it before use. However, be aware that this does not reverse any degradation that has occurred.

III. Experimental Protocols & Methodologies

Protocol 1: Preparation of a Stabilized Stock Solution

This protocol outlines the steps for preparing a stock solution of Methyl 5-bromo-4-hydroxynicotinate with enhanced stability.

Materials:

  • Methyl 5-bromo-4-hydroxynicotinate

  • Anhydrous DMSO (or other suitable aprotic solvent)

  • Inert gas (Argon or Nitrogen)

  • Amber glass vial with a PTFE-lined cap

Procedure:

  • Place the required amount of Methyl 5-bromo-4-hydroxynicotinate into the amber vial.

  • Purge the vial with inert gas for 1-2 minutes.

  • Add the desired volume of anhydrous DMSO to the vial.

  • Seal the vial tightly with the cap.

  • Vortex or sonicate until the compound is fully dissolved.

  • For long-term storage, flush the headspace of the vial with inert gas before final sealing.

  • Store at -20°C.

Protocol 2: Monitoring Stability by HPLC

A simple reverse-phase HPLC method to monitor the stability of the compound over time.

HPLC Parameters (Example):

Parameter Value
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm

| Injection Volume | 10 µL |

Procedure:

  • Prepare your solution of Methyl 5-bromo-4-hydroxynicotinate under the desired conditions (solvent, pH, temperature).

  • Immediately after preparation (t=0), inject a sample onto the HPLC to obtain an initial purity profile.

  • Store the solution under the test conditions.

  • At specified time points (e.g., 1, 3, 7, 14 days), inject another sample onto the HPLC.

  • Compare the peak area of the parent compound and look for the appearance of new peaks (degradants). The primary hydrolysis product should have a shorter retention time.

IV. Visualization of Degradation Pathways

Logical Flowchart for Troubleshooting

G start Instability Observed discoloration Solution Discoloration (Yellow/Brown) start->discoloration potency_loss Potency Loss (HPLC) start->potency_loss precipitate Precipitate Formation start->precipitate cause_oxidation Probable Cause: Oxidation of 4-hydroxypyridine ring discoloration->cause_oxidation cause_hydrolysis Probable Cause: Ester Hydrolysis potency_loss->cause_hydrolysis precipitate->cause_hydrolysis Hydrolysis can lead to less soluble product cause_solubility Probable Cause: Degradant Insolubility or Concentration Change precipitate->cause_solubility solution_oxidation Solutions: - Deoxygenate Solvent - Inert Atmosphere - Protect from Light - Use High-Purity Solvents cause_oxidation->solution_oxidation solution_hydrolysis Solutions: - Control pH (4-6) - Use Aprotic Solvents - Buffer Aqueous Solutions - Store at Low Temp. cause_hydrolysis->solution_hydrolysis solution_precipitate Solutions: - Address Hydrolysis (FAQ 2) - Ensure Proper Sealing - Confirm Precipitate Identity cause_solubility->solution_precipitate

Caption: Troubleshooting workflow for stability issues.

Key Degradation Pathways

G cluster_0 Primary Compound cluster_1 Degradation Pathways cluster_2 Degradation Products parent Methyl 5-bromo-4-hydroxynicotinate hydrolysis Ester Hydrolysis parent->hydrolysis H+ or OH- H2O oxidation Oxidation parent->oxidation O2, Light Metal Ions photodegradation Photodegradation parent->photodegradation UV Light acid 5-bromo-4-hydroxynicotinic acid + Methanol hydrolysis->acid oxidized_products Colored Byproducts (e.g., Pyridinones) oxidation->oxidized_products dehalogenated De-brominated and/or Radical Byproducts photodegradation->dehalogenated

Caption: Major degradation routes for the compound.

V. References

  • PubChem. (n.d.). Methyl Nicotinate. National Institutes of Health. Retrieved from [Link]

  • PharmaCompass. (n.d.). Methyl Nicotinate. Retrieved from [Link]

  • Eawag. (2007). 4-Hydroxypyridine Degradation Pathway. Eawag-BBD. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed degradation pathways of pyridine derivatives in bacteria.... Retrieved from [Link]

  • Watson, G. K., Houghton, C., & Cain, R. B. (1974). Microbial metabolism of the pyridine ring. The hydroxylation of 4-hydroxypyridine to pyridine-3,4-diol (3,4-dihydroxypyridine) by 4-hydroxypyridine 3-hydroxylase. Biochemical Journal, 140(2), 265–276. Retrieved from [Link]

  • PubMed. (n.d.). Microbial metabolism of the pyridine ring. The hydroxylation of 4-hydroxypyridine to pyridine-3,4-diol (3,4-dihydroxypyridine) by 4-hydroxypyridine-3-hydroxylase. Retrieved from [Link]

  • American Society for Microbiology. (2019). A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. Applied and Environmental Microbiology, 85(13). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Photoluminescence Dependance of 2-Bromo-3-aminobenzo[de]anthracene-7-one on Solvent Polarity for Potential Applications in Color-Tunable Optoelectronics. Retrieved from [Link]

  • ResearchGate. (n.d.). Photoluminescence Dependance of 2-Bromo-3-aminobenzo[de]anthracene-7-one on Solvent Polarity for Potential Applications in Color-Tunable Optoelectronics. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Photochemistry of aromatic compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Regioselective, Photochemical Bromination of Aromatic Compounds Using N-Bromosuccinimide. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 21(11), 1449. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting the Suzuki Coupling of Methyl 5-bromo-4-hydroxynicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and professionals in drug development who are working with challenging substrates like Methyl 5-bromo-4-hydroxynicotinate. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during experimentation.

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, valued for its ability to form carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] However, the unique electronic and structural properties of heteroaromatic compounds, such as the pyridine derivative Methyl 5-bromo-4-hydroxynicotinate, can present significant challenges.[2] These challenges often stem from the interplay between the substrate's electron-deficient nature, the presence of a coordinating nitrogen atom, and the acidic hydroxyl group. This guide will help you navigate these complexities to achieve successful coupling outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common problems in a question-and-answer format, providing explanations for the underlying chemical principles and actionable solutions.

Q1: My reaction shows low to no conversion of the starting material. What are the primary factors to investigate?

A1: When a Suzuki coupling fails to proceed, a systematic check of the fundamental reaction components and conditions is the first step.

  • Inert Atmosphere: The palladium(0) catalyst is highly sensitive to oxygen.[3] Ensure your reaction vessel is thoroughly purged with an inert gas (argon or nitrogen) and that this atmosphere is maintained throughout the reaction.[4] Any dissolved oxygen in your solvents must also be removed by sparging or freeze-pump-thaw cycles.[4]

  • Catalyst Activity: Palladium catalysts, especially those not in a pre-catalyst form, can degrade over time. Use a fresh batch of catalyst or a recently opened container. If you suspect catalyst deactivation, consider using a more robust pre-catalyst, such as a Buchwald G3 precatalyst.

  • Reagent Quality:

    • Boronic Acid/Ester: Boronic acids are prone to decomposition, particularly through protodeboronation, where the boron group is replaced by a hydrogen atom.[5][6] It is highly recommended to use fresh boronic acids. For improved stability, consider using boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts.[6]

    • Solvent and Base: Ensure solvents are anhydrous and free of peroxides, which can poison the catalyst.[6] The base should be finely powdered to maximize its surface area and reactivity.

Q2: I'm observing significant amounts of a debrominated side product (Methyl 4-hydroxynicotinate). What is causing this and how can I prevent it?

A2: The formation of a debrominated (or hydrodehalogenated) product is a common side reaction where the bromine atom is replaced by a hydrogen atom.

This often occurs when a hydride species is transferred to the palladium complex after the initial oxidative addition step.[4] The source of this hydride can be the solvent or additives.

Solutions:

  • Solvent Choice: Avoid using alcohol-based solvents if possible, as they can be a source of hydrides. Ethereal solvents like 1,4-dioxane or THF are generally preferred.

  • Base Selection: Some bases are more prone to facilitating this side reaction. If you are using a base like sodium ethoxide, switch to an inorganic base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[4]

  • Ligand Choice: The choice of phosphine ligand can influence the rate of reductive elimination versus side reactions. Using a bulkier, more electron-rich ligand can sometimes favor the desired C-C bond formation.

Q3: The reaction is sluggish and incomplete, even after extended reaction times. How can I increase the reaction rate?

A3: The electronic properties of Methyl 5-bromo-4-hydroxynicotinate, specifically the electron-withdrawing nature of the pyridine ring and the ester group, can make the C-Br bond less reactive towards oxidative addition.

  • Catalyst and Ligand System: For electron-deficient heteroaryl halides, standard catalysts like Pd(PPh₃)₄ may not be sufficiently active.[7] Consider using more electron-rich and bulky phosphine ligands, such as those developed by Buchwald (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs).[8] These ligands can accelerate the oxidative addition step.[9]

  • Temperature: Increasing the reaction temperature can often overcome activation energy barriers. However, be mindful of potential substrate or product decomposition at higher temperatures.

  • Boronic Acid vs. Ester: While boronic acids are common, boronic esters (like pinacol esters) can sometimes exhibit different reactivity profiles and may be beneficial in challenging couplings.

Q4: I am having issues with the solubility of my starting materials in common Suzuki coupling solvents. What are my options?

A4: Poor solubility of either the heteroaromatic halide or the boronic acid can significantly hinder the reaction.[10]

  • Solvent Systems:

    • A mixture of solvents can be effective. For instance, a combination of a non-polar solvent like toluene or dioxane with a more polar aprotic solvent like DMF or NMP can improve solubility.[11]

    • Aqueous solvent mixtures (e.g., dioxane/water) are very common for Suzuki couplings and can aid in dissolving the base and the boronate species.[12]

  • Phase-Transfer Catalysis: In cases of severe solubility mismatch, a phase-transfer catalyst (e.g., a quaternary ammonium salt) can be employed to facilitate the interaction between reactants in different phases.

Q5: The hydroxyl group on my substrate seems to be interfering with the reaction. How should I manage this?

A5: The acidic proton of the hydroxyl group can react with the base, potentially complicating the reaction.[13] Furthermore, the resulting phenoxide can coordinate to the palladium center, which may inhibit the catalytic cycle.

  • Choice of Base: The selection of the base is critical when a phenolic hydroxyl group is present. A strong base is needed to activate the boronic acid for transmetalation.[14][15] However, a base that is too strong might lead to unwanted side reactions with the ester group (hydrolysis).

    • Potassium phosphate (K₃PO₄) is often a good choice in these cases as it is a strong enough base to promote the reaction without causing significant ester cleavage.[16]

    • Cesium carbonate (Cs₂CO₃) is another effective base, and the large cesium cation is thought to promote the reaction by forming a more nucleophilic phenolate.[13]

  • Protecting Groups: If optimization of the base does not resolve the issue, protection of the hydroxyl group (e.g., as a methyl or benzyl ether) may be necessary. This adds extra steps to the synthesis but can simplify the coupling reaction itself.

Q6: I am observing the formation of a homocoupled product from my boronic acid. What causes this and how can it be minimized?

A6: Homocoupling of the boronic acid (forming a biaryl from two molecules of the boronic acid) is a common side reaction, often promoted by the presence of oxygen and Pd(II) species.[9]

  • Strictly Anaerobic Conditions: As mentioned in Q1, rigorous exclusion of oxygen is the most effective way to minimize homocoupling.[9]

  • Use of Pd(0) Pre-catalysts: Starting with a Pd(0) source, or a pre-catalyst that readily generates the active Pd(0) species, can reduce the amount of Pd(II) present at the beginning of the reaction.

  • Stoichiometry of Boronic Acid: Using a large excess of the boronic acid can sometimes lead to increased homocoupling. Try using a smaller excess (e.g., 1.1-1.2 equivalents).

Experimental Protocols & Data

General Protocol for Suzuki Coupling of Methyl 5-bromo-4-hydroxynicotinate

This protocol provides a robust starting point for your experiments.

  • Vessel Preparation: To an oven-dried reaction vial or flask equipped with a magnetic stir bar, add Methyl 5-bromo-4-hydroxynicotinate (1.0 equiv.), the arylboronic acid (1.2–1.5 equiv.), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv.).[8]

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for 5-10 minutes.[3]

  • Catalyst Addition: Under the inert atmosphere, add the palladium pre-catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) and any additional ligand if required.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O 10:1) via syringe.[8]

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Data Presentation: Catalyst and Base Screening

When troubleshooting, a systematic approach to screening catalysts and bases is often necessary. The following table provides an example of how to structure your results for clear comparison.

EntryCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (5)-K₂CO₃ (2)Dioxane/H₂O10024<10
2Pd(dppf)Cl₂ (3)-K₂CO₃ (2)Dioxane/H₂O1001845
3Pd(dppf)Cl₂ (3)-K₃PO₄ (3)Dioxane/H₂O1001278
4XPhos Pd G3 (2)-K₃PO₄ (3)Dioxane/H₂O80892
5Pd₂(dba)₃ (2)XPhos (4)Cs₂CO₃ (2)Toluene1001085

This is example data and actual results will vary.

Visualizing the Process: Diagrams

The Suzuki-Miyaura Catalytic Cycle

Understanding the catalytic cycle is fundamental to troubleshooting. The following diagram illustrates the key steps: oxidative addition, transmetalation, and reductive elimination.[17]

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(OH)L2 Ar-Pd(II)(OH)L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(OH)L2 Ligand Exchange (Base, e.g., OH-) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(OH)L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'-B(OH)2) Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination (Ar-Ar') Troubleshooting_Workflow start Low or No Yield check_basics Check Basics: - Inert Atmosphere - Reagent Purity - Solvent Degassing start->check_basics re_run Re-run with Fresh Reagents check_basics->re_run still_low Still Low Yield? re_run->still_low optimize_catalyst Optimize Catalyst/Ligand: - Use Buchwald Ligands - Screen Pre-catalysts still_low->optimize_catalyst Yes success Successful Coupling still_low->success No optimize_base Optimize Base: - Try K3PO4, Cs2CO3 optimize_catalyst->optimize_base optimize_solvent Optimize Solvent System optimize_base->optimize_solvent optimize_temp Adjust Temperature optimize_solvent->optimize_temp optimize_temp->success

Caption: A stepwise workflow for troubleshooting low-yield Suzuki coupling reactions. [7]

References

  • Wikipedia. (2023). Protodeboronation. In Wikipedia. Retrieved from [Link]

  • Sigman, M. S., & Miller, S. J. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry, 60(3-4), 406-409. Retrieved from [Link]

  • Neufeldt, S. R., & Sanford, M. S. (2019). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. National Institutes of Health. Retrieved from [Link]

  • Dai, C., & Pu, L. (2000). Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols. The Journal of Organic Chemistry, 65(22), 7545-7548. Retrieved from [Link]

  • Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? Quora. Retrieved from [Link]

  • Wikipedia. (2023). Suzuki reaction. In Wikipedia. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Retrieved from [Link]

  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Retrieved from [Link]

  • Semple, J. E., et al. (2021). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. ACS Catalysis, 11(2), 719-728. Retrieved from [Link]

  • ResearchGate. (n.d.). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. ResearchGate. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Retrieved from [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling? ResearchGate. Retrieved from [Link]

  • O'Brien, A. G., et al. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9(19), 5245-5265. Retrieved from [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? Reddit. Retrieved from [Link]

  • ResearchGate. (n.d.). The Slow‐Release Strategy in Suzuki–Miyaura Coupling. ResearchGate. Retrieved from [Link]

  • Wu, J., & Zhang, W. (2023). Nickel-Catalyzed Suzuki Coupling of Phenols Enabled by SuFEx of Tosyl Fluoride. National Institutes of Health. Retrieved from [Link]

  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. Retrieved from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2012). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Angewandte Chemie International Edition, 51(51), 12837-12841. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Retrieved from [Link]

  • Carey, J. S., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. National Institutes of Health. Retrieved from [Link]

  • ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem [Video]. YouTube. Retrieved from [Link]

  • Carey, J. S., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6334-6352. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids. ResearchGate. Retrieved from [Link]

  • Hussain, A., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 26(11), 3192. Retrieved from [Link]

  • Reddit. (2024). Failed suzuki coupling, any suggenstions? Reddit. Retrieved from [Link]

  • Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(8), 359-371. Retrieved from [Link]

  • National Institutes of Health. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. National Institutes of Health. Retrieved from [Link]

  • ResearchGate. (n.d.). Coupling reactions of 5-bromosalicylaldehyde with various arylboronic acids. ResearchGate. Retrieved from [Link]

Sources

Overcoming poor solubility of Methyl 5-bromo-4-hydroxynicotinate derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Solubility Research

I am starting my investigation with comprehensive Google searches. I'm focusing on the solubility characteristics of Methyl 5-bromo-4-hydroxynicotinate and its derivatives. I will be looking into common solvents, pH effects, and potential formulation strategies. My goal is to compile a detailed understanding for further analysis.

Exploring Solubility Strategies

I'm now expanding my research to include established protocols for enhancing drug solubility, focusing on methods relevant to molecules like mine. I am also looking into the fundamental principles behind these techniques. Simultaneously, I'm working to verify my data sources, ensuring they are credible and peer-reviewed. I'm building a framework for a technical support center, starting with FAQs and detailed guides.

Analyzing Information Gathering

I'm now diving deeper into the specifics. I'm building a robust information-gathering strategy. My focus is on solubility data for Methyl 5-bromo-4-hydroxynicotinate, using peer-reviewed articles and established chemical databases as my primary sources. I'm prioritizing the creation of tables to quantify solubility and Graphviz diagrams to visualize my experimental workflow for enhancing solubility, ensuring I can answer any questions.

Technical Support Guide: Scale-Up Synthesis of Methyl 5-bromo-4-hydroxynicotinate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges during the scale-up synthesis of Methyl 5-bromo-4-hydroxynicotinate. We will explore the underlying chemical principles, troubleshoot common issues, and offer field-proven protocols to ensure a safe, efficient, and reproducible manufacturing process.

Synthesis Pathway and Core Challenges

Methyl 5-bromo-4-hydroxynicotinate is a key building block in pharmaceutical development. Its synthesis typically involves the electrophilic bromination of a substituted pyridine precursor. The most direct route starts from the commercially available Methyl 4-hydroxynicotinate.

The 4-hydroxy group is an activating, ortho, para-directing group. The ester at the 3-position is a deactivating group. This electronic arrangement strongly favors the substitution of bromine at the C-5 position, which is ortho to the activating hydroxyl group and meta to the deactivating ester group.

Synthesis_Pathway cluster_start Starting Material cluster_reaction Key Transformation cluster_product Final Product SM Methyl 4-hydroxynicotinate Reaction Electrophilic Bromination SM->Reaction Brominating Agent (e.g., NBS, Br₂) Solvent (e.g., H₂SO₄, Acetic Acid) Product Methyl 5-bromo-4-hydroxynicotinate Reaction->Product Work-up & Purification

Caption: Proposed synthetic route for Methyl 5-bromo-4-hydroxynicotinate.

While straightforward on a lab scale, scaling this process introduces significant challenges related to thermal safety, impurity control, and material handling. This guide will address these issues directly.

Troubleshooting Guide: Common Scale-Up Issues

This section addresses specific problems encountered during scale-up in a direct question-and-answer format.

Question 1: My bromination reaction shows a significant drop in yield and batch-to-batch inconsistency upon scaling up. What are the likely causes?

Answer: This is a classic scale-up problem rooted in thermodynamics and kinetics.

  • Causality: Electrophilic bromination is a highly exothermic reaction. On a small scale, the high surface-area-to-volume ratio allows for efficient heat dissipation into the environment. As you scale up, the volume increases cubically while the surface area of the reactor only increases squarely. This leads to inefficient heat removal, causing localized temperature spikes. These "hot spots" can cause:

    • Reagent Decomposition: Brominating agents like N-Bromosuccinimide (NBS) can decompose at elevated temperatures, reducing the effective concentration and halting the reaction prematurely.

    • Side Reactions: Increased temperature accelerates unwanted side reactions, such as the formation of di-brominated or other isomeric impurities, which consumes starting material and complicates purification.

  • Troubleshooting Protocol:

    • Thermal Hazard Analysis: Before scale-up, perform a Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC1) analysis to quantify the heat of reaction and determine the onset temperature for decomposition. This data is critical for safe process design. A hazardous side reaction between NBS and solvents like 2-methyltetrahydrofuran (2-MeTHF) has been identified through such analysis.[1]

    • Implement Dose-Controlled Addition: Instead of adding the brominating agent all at once (batch mode), switch to a semi-batch process. Add the reagent slowly and sub-surface to maintain the internal temperature within a narrow, predetermined range (e.g., 5-10°C).

    • Improve Mixing Efficiency: Ensure your reactor is equipped with an appropriate agitator and baffle system to guarantee uniform temperature distribution and prevent localized reagent concentration.

    • Consider Continuous Flow: For larger scales, a continuous flow reactor offers superior heat and mass transfer, providing excellent control over reaction conditions and improving safety and consistency.[2][3]

Question 2: I'm observing a significant amount of a di-brominated impurity. How can I improve the selectivity of the reaction?

Answer: The formation of di-brominated species is a result of the product being sufficiently activated to react a second time. Controlling selectivity is about managing reactivity.

  • Causality: The product, Methyl 5-bromo-4-hydroxynicotinate, still contains the activating hydroxyl group. If local concentrations of the brominating agent are too high or the temperature is not controlled, a second bromination can occur, likely at the C-3 position if sterics allow, or other positions.

  • Strategies for Selectivity:

    • Stoichiometric Control: Use a slight sub-stoichiometric amount of the brominating agent (e.g., 0.95-0.98 equivalents) to ensure the starting material is the excess reagent. This minimizes the chance of the product reacting further.

    • Choice of Brominating Agent: The choice of reagent is critical. While elemental bromine is potent, it can be difficult to handle and less selective.

ReagentKey Characteristics for Scale-Up
N-Bromosuccinimide (NBS) Solid, easier to handle than Br₂. Selectivity is generally good. However, thermal stability, especially in certain solvents like DMF, is a major safety concern.[4] Radical initiation can also lead to side reactions.[5]
Elemental Bromine (Br₂) Highly reactive and corrosive liquid. Requires specialized handling equipment (e.g., glass-lined reactors, scrubbers). Can lead to lower selectivity if addition is not well-controlled.
1,3-dibromo-5,5-dimethylhydantoin (DBDMH) A solid, stable alternative to NBS with a higher bromine content by weight. Often considered a safer option for large-scale brominations.[4]

Question 3: The product crashes out of solution during work-up, making filtration and transfer difficult. How can I improve the isolation process?

Answer: This is a physical processing challenge related to crystallization and solid-state properties. The goal is to control the crystallization process to obtain a filterable, pure solid.

  • Causality: Rapidly changing the conditions (e.g., pH or solvent composition) can cause the product to precipitate as a very fine, amorphous, or "oily" solid that clogs filter media and is difficult to handle.

  • Improved Isolation Protocol:

    • Controlled pH Adjustment: After the reaction, quench the mixture by slowly adding it to a chilled aqueous solution. Neutralize the acid by adding a base (e.g., NaOH or NaHCO₃ solution) slowly, while monitoring the pH and temperature. Aim for a controlled precipitation around the product's isoelectric point.

    • Anti-Solvent Crystallization: Instead of a rapid quench, consider a controlled anti-solvent addition. Dissolve the crude reaction mixture in a suitable solvent (e.g., ethyl acetate) and then slowly add an anti-solvent (e.g., heptane) to induce gradual crystallization.

    • Temperature Gradient Crystallization: After work-up and extraction into an organic solvent, concentrate the solution and then cool it slowly over several hours. This encourages the growth of larger, more uniform crystals which are easier to filter and wash.

    • Seed the Crystallization: Introduce a small quantity of pure product crystals to the supersaturated solution to promote controlled crystal growth and prevent oiling out.

Frequently Asked Questions (FAQs)

Q: What are the primary safety hazards to consider when scaling up this synthesis? A: The two primary hazards are the exothermic nature of the bromination and the handling of corrosive/toxic materials. A thermal runaway reaction can lead to a dangerous increase in temperature and pressure.[1] Additionally, HBr gas is often evolved as a byproduct, which is corrosive and requires proper scrubbing. Always conduct a thorough process safety review before any scale-up operation.

Q: How can I effectively monitor the reaction's progress on a large scale? A: Relying on TLC can be difficult in a production setting. High-Performance Liquid Chromatography (HPLC) is the preferred method. Withdraw samples periodically, quench them immediately, and analyze them by HPLC to track the disappearance of the starting material and the formation of the product and any impurities. This allows for precise determination of the reaction endpoint.

Q: Is there a preferred solvent for this reaction at scale? A: The choice of solvent is critical. While solvents like DMF are effective, they have known reactivity issues with NBS and are disfavored for sustainability reasons.[4] Using the reaction acid (e.g., concentrated sulfuric acid or acetic acid) as the solvent is a common and effective strategy. For the work-up and extraction, solvents like ethyl acetate or methyl tert-butyl ether (MTBE) are common choices.

Recommended Scale-Up Protocol

This protocol is a generalized procedure and must be adapted and optimized based on your specific equipment and safety protocols.

Objective: To synthesize Methyl 5-bromo-4-hydroxynicotinate from Methyl 4-hydroxynicotinate on a 1 kg scale.

Materials:

  • Methyl 4-hydroxynicotinate (1.00 kg)

  • N-Bromosuccinimide (NBS) (1.16 kg, 1.05 eq)

  • Concentrated Sulfuric Acid (98%, ~5 L)

  • Deionized Water

  • Sodium Hydroxide Solution (50% w/w)

  • Ethyl Acetate

  • Heptane

Protocol:

  • Reactor Setup: Charge concentrated sulfuric acid (5 L) to a clean, dry, glass-lined reactor equipped with a powerful agitator, temperature probe, and nitrogen inlet.

  • Charging Reactant: Cool the sulfuric acid to 0-5°C. Slowly add Methyl 4-hydroxynicotinate (1.00 kg) in portions, ensuring the temperature does not exceed 15°C. Stir until all solids are dissolved.

  • Bromination (Dose-Controlled): Begin the portion-wise addition of NBS (1.16 kg). Maintain the internal temperature between 5-10°C throughout the addition. This step is highly exothermic and requires efficient cooling. The addition may take 2-4 hours.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at 5-10°C for an additional 1-2 hours. Monitor the reaction progress by HPLC until the starting material is <2% of the total peak area.

  • Quenching: In a separate vessel, prepare a large volume of ice-cold water (~20 L). Slowly transfer the reaction mixture into the cold water with vigorous stirring, keeping the quench vessel temperature below 20°C.

  • pH Adjustment & Precipitation: Slowly add 50% sodium hydroxide solution to the quenched mixture to adjust the pH to ~5-6. The product will precipitate as a solid. This step may also be exothermic.

  • Isolation: Filter the resulting slurry. Wash the filter cake thoroughly with cold deionized water until the washings are neutral.

  • Purification (Recrystallization): Transfer the wet cake to a clean reactor. Add a suitable solvent (e.g., ethyl acetate), heat to dissolve, and then perform a hot filtration to remove any insoluble impurities. Allow the filtrate to cool slowly to induce crystallization. The crystallization can be enhanced by adding an anti-solvent like heptane.

  • Drying: Filter the purified product, wash with a small amount of cold heptane, and dry under vacuum at 40-50°C until a constant weight is achieved.

Troubleshooting_Workflow Start Problem: Low Yield or Impurities CheckKinetics Was the reaction driven to completion? (Check via HPLC) Start->CheckKinetics CheckPurity Is the impurity profile unfavorable? (e.g., >5% di-bromo) CheckKinetics->CheckPurity Yes HeatTransfer Root Cause: Poor Heat Transfer Solution: - Slow reagent addition - Improve mixing - Use flow reactor CheckKinetics->HeatTransfer No Selectivity Root Cause: Poor Selectivity Solution: - Adjust stoichiometry - Change brominating agent (DBDMH) - Lower temperature CheckPurity->Selectivity Yes Isolation Root Cause: Physical Loss During Work-up Solution: - Optimize crystallization solvent - Controlled pH adjustment - Seed crystals CheckPurity->Isolation No Success Process Optimized HeatTransfer->Success Selectivity->Success Isolation->Success

Caption: Troubleshooting workflow for common scale-up issues.

References

  • Monika, P., et al. (2023). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Frontiers. Available at: [Link]

  • Gupton, F. (n.d.). Efficient Synthesis of Pyridines. VCU Innovation Gateway. Available at: [Link]

  • Zhang, Y., et al. (2022). Synthesis of Substituted Pyridines via Formal (3+3) Cycloaddition of Enamines with Unsaturated Aldehydes and Ketones. The Journal of Organic Chemistry. Available at: [Link]

  • Mole, J. (2024). A Dangerous Bromance. Scientific Update. Available at: [Link]

  • Wang, J., et al. (2021). Safe Scale-Up of an N-Bromosuccinimide Involved Bromination Reaction. Organic Process Research & Development. Available at: [Link]

  • Hill, M.D. (2010). A Simple, Modular Synthesis of Substituted Pyridines. ACS Publications. Available at: [Link]

  • Lisicki, D. L., et al. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Molecules. Available at: [Link]

  • CN102249994B - Preparation method of nicotinic acid. Google Patents.
  • Kappe, C. O. (2013). Safe Scale-Up of an N-Bromosuccinimide Involved Bromination Reaction. ResearchGate. Available at: [Link]

  • CN102321016B - Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate. Google Patents.
  • Denmark Group (n.d.). DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES. University of Illinois. Available at: [Link]

  • US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester. Google Patents.
  • CN102321016A - Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate. Google Patents.
  • Lévesque, F., & Seeberger, P. H. (2012). A Scalable Procedure for Light-Induced Benzylic Brominations in Continuous Flow. The Journal of Organic Chemistry. Available at: [Link]

  • Wiles, C., & Watts, P. (2011). Optimisation and Scale-up of α-Bromination of Acetophenone in a Continuous Flow Microreactor. ResearchGate. Available at: [Link]

Sources

Technical Support Center: Ensuring the Stability of Methyl 5-bromo-4-hydroxynicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 5-bromo-4-hydroxynicotinate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into preventing the degradation of this critical research compound during storage and handling. Our goal is to equip you with the necessary knowledge to ensure the integrity and reliability of your experiments.

I. Understanding the Molecule: Why Stability Matters

Methyl 5-bromo-4-hydroxynicotinate is a substituted pyridine derivative, a class of compounds widely used as building blocks in the synthesis of pharmaceuticals. The presence of a hydroxyl group, a bromine atom, and a methyl ester on the pyridine ring confers specific reactivity to the molecule. However, these same functional groups can also be susceptible to degradation under suboptimal storage conditions, leading to the formation of impurities that can compromise experimental results, affect biological activity, and complicate data interpretation.

A key characteristic of 4-hydroxypyridines is their potential to exist in a tautomeric equilibrium with the corresponding pyridone form. This equilibrium can be influenced by factors such as the solvent environment and may affect the molecule's stability and reactivity.

II. Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding the stability and handling of Methyl 5-bromo-4-hydroxynicotinate.

Q1: What are the ideal storage conditions for Methyl 5-bromo-4-hydroxynicotinate?

A1: To ensure long-term stability, Methyl 5-bromo-4-hydroxynicotinate should be stored in a cool, dry, and dark environment. Specifically, we recommend the following conditions:

ParameterRecommended ConditionRationale
Temperature 2-8°C (refrigerated)Reduces the rate of potential degradation reactions such as hydrolysis and oxidation.
Atmosphere Inert gas (e.g., Argon, Nitrogen)Minimizes the risk of oxidation.
Light Amber vial or light-proof containerProtects the compound from photodegradation.
Container Tightly sealed glass vialPrevents moisture absorption and contamination.

Q2: I've noticed a change in the color of my sample. What could be the cause?

A2: A change in color, such as yellowing or browning, is often an indicator of degradation. This could be due to oxidation or the formation of polymeric impurities. It is crucial to reassess the purity of the sample before use.

Q3: Can I store solutions of Methyl 5-bromo-4-hydroxynicotinate?

A3: While it is always best to prepare solutions fresh, if storage is necessary, it should be for a short duration at 2-8°C in a tightly sealed, light-protected container. The choice of solvent is critical; aprotic solvents are generally preferred over protic solvents like methanol or water, which can participate in hydrolysis of the methyl ester. The pH of aqueous solutions should be maintained in a slightly acidic range (pH 4-6) to minimize the rate of hydrolysis.[1]

Q4: What are the primary degradation pathways for this compound?

A4: The two most probable non-microbial degradation pathways for Methyl 5-bromo-4-hydroxynicotinate are hydrolysis and photodegradation .

  • Hydrolysis: The methyl ester group is susceptible to hydrolysis, particularly under acidic or alkaline conditions, to yield 5-bromo-4-hydroxynicotinic acid and methanol.[2][3][4] This reaction is accelerated by increased temperature and the presence of moisture.

  • Photodegradation: Exposure to light, especially UV radiation, can induce photochemical reactions in pyridine derivatives.[5][6] This can lead to complex degradation pathways, including oxidation and the formation of colored impurities. The rate of photodegradation is influenced by factors such as light intensity, wavelength, and the presence of oxygen.[5]

III. Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues related to the degradation of Methyl 5-bromo-4-hydroxynicotinate.

Issue 1: Inconsistent or unexpected experimental results.

  • Possible Cause: Degradation of the starting material leading to lower potency or the presence of interfering impurities.

  • Troubleshooting Steps:

    • Verify Purity: Assess the purity of your Methyl 5-bromo-4-hydroxynicotinate sample using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).

    • Review Storage Conditions: Ensure that the compound has been stored according to the recommended guidelines (cool, dry, dark, inert atmosphere).

    • Check Handling Procedures: Confirm that the compound has not been repeatedly exposed to ambient air and moisture.

Issue 2: Appearance of new peaks in the HPLC chromatogram of the sample.

  • Possible Cause: Formation of degradation products.

  • Troubleshooting Steps:

    • Characterize Impurities: If possible, use techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to identify the structure of the degradation products. This can provide insights into the degradation pathway.[7]

    • Perform Forced Degradation Studies: To confirm the identity of the degradation products, subject a reference sample of Methyl 5-bromo-4-hydroxynicotinate to stress conditions (e.g., acid, base, heat, light, oxidation) and compare the resulting chromatograms with that of your sample.

Below is a diagram illustrating a logical troubleshooting workflow:

G start Inconsistent Experimental Results purity_check Assess Purity (e.g., HPLC) start->purity_check new_peaks New Peaks in Chromatogram? purity_check->new_peaks storage_review Review Storage Conditions handling_review Review Handling Procedures storage_review->handling_review remediate Remediate Storage/Handling & Use Pure Sample handling_review->remediate new_peaks->storage_review No characterize Characterize Impurities (MS, NMR) new_peaks->characterize Yes forced_degradation Perform Forced Degradation Study characterize->forced_degradation compare Compare Degradation Profiles forced_degradation->compare compare->remediate

Caption: Troubleshooting workflow for inconsistent results.

IV. Experimental Protocols

To empower you to proactively assess the stability of your Methyl 5-bromo-4-hydroxynicotinate, we provide the following detailed experimental protocols.

Protocol 1: Stability-Indicating HPLC Method for Purity Assessment

This protocol outlines a general reverse-phase HPLC method that can be optimized to separate Methyl 5-bromo-4-hydroxynicotinate from its potential degradation products.

1. Instrumentation and Materials:

  • HPLC system with UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Sample Diluent: 50:50 Acetonitrile/Water

2. Chromatographic Conditions (Starting Point):

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • UV Detection: 254 nm

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0 10
    20 90
    25 90
    26 10

    | 30 | 10 |

3. Sample Preparation:

  • Accurately weigh approximately 10 mg of Methyl 5-bromo-4-hydroxynicotinate and dissolve it in 10 mL of diluent to prepare a stock solution of 1 mg/mL.

  • Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the diluent.

4. Validation of the Method as Stability-Indicating: To ensure the method can separate the parent compound from its degradation products, a forced degradation study should be performed.

Protocol 2: Forced Degradation Study

This study will help identify potential degradation products and validate the specificity of the HPLC method.

1. Preparation of Stressed Samples (from a 1 mg/mL stock solution):

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours. Neutralize with 0.1 M NaOH before injection.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 4 hours. Neutralize with 0.1 M HCl before injection.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Heat the solid compound at 105°C for 48 hours. Prepare a solution as described in Protocol 1.

  • Photolytic Degradation: Expose a solution of the compound to direct sunlight or a photostability chamber for a specified period.

2. Analysis:

  • Analyze all stressed samples, along with a control (unstressed) sample, using the developed HPLC method.

  • The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent peak.

The following diagram illustrates the workflow for a forced degradation study:

G start Prepare Stock Solution of Compound acid Acid Hydrolysis (HCl, Heat) start->acid base Base Hydrolysis (NaOH, RT) start->base oxidation Oxidative Stress (H2O2, RT) start->oxidation thermal Thermal Stress (Solid, Heat) start->thermal photo Photolytic Stress (Solution, Light) start->photo hplc_analysis Analyze All Samples by HPLC acid->hplc_analysis base->hplc_analysis oxidation->hplc_analysis thermal->hplc_analysis photo->hplc_analysis peak_resolution Assess Peak Resolution hplc_analysis->peak_resolution method_validated Stability-Indicating Method Validated peak_resolution->method_validated

Caption: Forced degradation study workflow.

V. Potential Degradation Pathways

Based on the chemical structure of Methyl 5-bromo-4-hydroxynicotinate and literature on related compounds, we can propose the following degradation pathways:

A. Hydrolytic Degradation

The primary site for hydrolysis is the methyl ester, which can be cleaved under both acidic and basic conditions to form 5-bromo-4-hydroxynicotinic acid.

G reactant Methyl 5-bromo-4-hydroxynicotinate product 5-bromo-4-hydroxynicotinic acid + Methanol reactant->product Hydrolysis conditions H+ or OH- H2O, Heat conditions->reactant

Caption: Proposed hydrolytic degradation pathway.

B. Photodegradation

Photodegradation of hydroxypyridines can be complex. One possible pathway involves the generation of reactive oxygen species that can lead to oxidation and ring-opening products. The presence of the bromine atom may also influence the photochemical reactivity.

VI. Conclusion

The chemical integrity of Methyl 5-bromo-4-hydroxynicotinate is paramount for obtaining reliable and reproducible research data. By understanding its potential degradation pathways and implementing the recommended storage, handling, and analytical procedures outlined in this guide, researchers can significantly mitigate the risk of degradation. Proactive purity assessment and the use of stability-indicating methods are key to ensuring the quality of this important research compound.

VII. References

  • 2-Hydroxypyridine photolytic degradation by 254 nm UV irradiation at different conditions. Chemosphere. 2009. [Link]

  • Photodegradation of hydroxylated N-heteroaromatic derivatives in natural-like aquatic environments A review of kinetic data. CORE. [Link]

  • Kinetic study of the singlet molecular oxygen-mediated photodegradation of monohydroxylated N-heteroaromatic compounds. CONICET. [Link]

  • Hydrolysis kinetics of the prodrug myristyl nicotinate. Taylor & Francis. [Link]

  • Methyl Nicotinate | C7H7NO2 | CID 7151. PubChem - NIH. [Link]

  • (PDF) Degradation of Pyridines in the Environment. ResearchGate. [Link]

  • Toxicity and anaerobic biodegradability of pyridine and its derivatives under sulfidogenic conditions. PubMed. [Link]

  • Photochemical Hydroxyl Group Abstraction from N-Hydroxypyridine-2(1H)-thione Isolated in a Solid Hydrogen Matrix: Photogeneration of 2-Mercaptopyridine. PMC - NIH. [Link]

  • Microbial Degradation of Pyridine and Its Derivatives. ResearchGate. [Link]

  • A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. American Society for Microbiology. [Link]

  • 2-methyl nicotinate and preparation method and application thereof. Google Patents.

  • C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides. Journal of the American Chemical Society - ACS Publications. [Link]

  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. [Link]

  • Top 5 Methods of Assessing Chemical Purity. Moravek, Inc. [Link]

  • (PDF) New Syntheses of Substituted Pyridines via Bromine–Magnesium Exchange. ResearchGate. [Link]

  • 1H NMR study of degradation mechanisms of oxacephem derivatives with various 3'-substituents in alkaline solution. PubMed. [Link]

  • Characterization of the major degradation products of the praziquantel API by mass spectrometry: Development and validation of a stability-indicating reversed phase UPLC method. Request PDF - ResearchGate. [Link]

  • Hydrolysis mechanism of methyl parathion evidenced by Q-Exactive mass spectrometry. ResearchGate. [Link]

  • Mass spectra of the boronated (A to H) or methylated (I) products... Download Scientific Diagram. ResearchGate. [Link]

  • Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques. MDPI. [Link]

  • Mechanisms for radical reactions initiating from N-hydroxyphthalimide esters. Beilstein Journal of Organic Chemistry. [Link]

  • mechanism of ester hydrolysis. YouTube. [Link]

  • Malonic Ester Synthesis Reaction Mechanism. YouTube. [Link]

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Technical Support Center: Method Refinement for the Analysis of Methyl 5-bromo-4-hydroxynicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of Methyl 5-bromo-4-hydroxynicotinate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and method refinement strategies. The following content is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Section 1: High-Performance Liquid Chromatography (HPLC) Analysis

Methyl 5-bromo-4-hydroxynicotinate is a polar aromatic compound, and its analysis by reverse-phase HPLC can present unique challenges. This section will address common issues related to peak shape, retention, and sensitivity.

Frequently Asked Questions (HPLC)

Q1: I am observing significant peak tailing for my analyte. What are the likely causes and how can I resolve this?

A1: Peak tailing for a compound like Methyl 5-bromo-4-hydroxynicotinate is often due to secondary interactions with the stationary phase or issues with the mobile phase.

  • Causality: The hydroxyl group and the nitrogen atom in the pyridine ring can interact with residual silanols on the silica-based stationary phase, leading to tailing. Additionally, a mismatch between the sample solvent and the mobile phase can cause poor peak shape.

  • Troubleshooting Protocol:

    • Mobile Phase pH Adjustment: The pKa of the pyridine nitrogen is a critical factor. Operating the mobile phase at a pH 2-3 units below the pKa of the pyridine nitrogen will ensure it is protonated and less likely to interact with silanols. Conversely, a higher pH can be explored if the hydroxyl group is the primary cause of tailing.

    • Use of an End-Capped Column: Employ a high-quality, end-capped C18 or C8 column to minimize the number of available silanol groups.

    • Sample Solvent: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is used for solubility, inject the smallest possible volume.[1]

    • Lower Column Temperature: Reducing the column temperature can sometimes mitigate tailing, although this may also increase retention time and viscosity.

Q2: My analyte has very little or no retention on a C18 column. How can I improve its retention?

A2: Poor retention is a common issue for polar compounds in reverse-phase HPLC.[2]

  • Causality: Methyl 5-bromo-4-hydroxynicotinate has a predicted LogP of 0.92400, indicating it is relatively polar.[3] A standard C18 column with a highly aqueous mobile phase may not provide sufficient hydrophobic interaction for adequate retention.

  • Troubleshooting Protocol:

    • Decrease Mobile Phase Polarity: Reduce the percentage of the aqueous component (e.g., water, buffer) and increase the organic modifier (e.g., acetonitrile, methanol).

    • Select a More Retentive Stationary Phase: Consider using a polar-embedded or polar-endcapped column designed for the retention of polar analytes. Phenyl-hexyl columns can also be effective due to pi-pi interactions with the pyridine ring.

    • Mobile Phase Additives: The use of ion-pairing reagents is generally discouraged due to method complexity, but in some cases, a low concentration of an agent like trifluoroacetic acid (TFA) can improve retention and peak shape for basic compounds.

Parameter Recommendation for Improved Retention
Stationary Phase Polar-Embedded C18, Phenyl-Hexyl
Mobile Phase Increase organic modifier (Acetonitrile or Methanol)
pH Adjust to suppress ionization (typically acidic for pyridine ring)

Q3: I am developing a stability-indicating method and cannot separate the parent peak from its degradation products. What is a systematic approach to achieve separation?

A3: Developing a stability-indicating method requires demonstrating specificity in the presence of degradation products.

  • Causality: Forced degradation studies (e.g., acid, base, oxidation, heat, light) can produce impurities with very similar structures and polarities to the parent compound, making separation challenging.

  • Method Development Workflow:

workflow cluster_0 Initial Screening cluster_1 Method Optimization cluster_2 Finalization start Inject Stressed Sample on Standard C18 with Acetonitrile/Water Gradient eval1 Evaluate Peak Purity and Resolution start->eval1 opt_mp Modify Mobile Phase: - Change organic modifier (Methanol) - Adjust pH (e.g., pH 2.5, 4.5, 6.5) - Try different buffers (phosphate, formate) eval1->opt_mp Resolution < 1.5 opt_col Change Column: - Polar-embedded phase - Phenyl-hexyl phase eval1->opt_col Resolution < 1.5 opt_grad Optimize Gradient: - Adjust slope - Introduce isocratic holds eval1->opt_grad Resolution < 1.5 eval2 Assess Resolution of Critical Pair opt_mp->eval2 opt_col->eval2 opt_grad->eval2 finalize Validate Method eval2->finalize Resolution > 1.5

Caption: Workflow for developing a stability-indicating HPLC method.

Section 2: Gas Chromatography (GC) Analysis

While HPLC is generally preferred for a compound of this polarity and thermal stability, GC analysis may be required in some workflows, likely after derivatization.

Frequently Asked Questions (GC)

Q1: Can I analyze Methyl 5-bromo-4-hydroxynicotinate directly by GC-MS?

A1: Direct analysis is challenging and may not be optimal.

  • Causality: The compound has a hydroxyl group, which can lead to peak tailing due to interaction with the stationary phase and potential degradation in the hot injector. The predicted boiling point is high (309.2±42.0 °C), which may require high oven temperatures, increasing the risk of degradation.[3]

  • Troubleshooting Protocol:

    • Derivatization: Silylation of the hydroxyl group (e.g., with BSTFA) is highly recommended to increase volatility and reduce active site interactions.

    • Injector Temperature: If analyzing directly, use a lower injector temperature and a fast injection to minimize thermal degradation.

    • Column Choice: A mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) is a good starting point.

Q2: I am seeing broad peaks and poor sensitivity in my GC-MS analysis after derivatization. What should I check?

A2: This could be due to incomplete derivatization, sample degradation, or issues with the GC system.

  • Causality: Incomplete derivatization will result in the presence of the original, more polar analyte. Leaks in the system or a contaminated inlet liner can also lead to poor peak shape and sensitivity.

  • Troubleshooting Workflow:

gc_troubleshooting cluster_derivatization Derivatization Issues cluster_gc_system GC System Issues start Broad Peaks & Low Sensitivity check_reagent Check Derivatization Reagent Age & Purity start->check_reagent optimize_reaction Optimize Reaction Time & Temperature start->optimize_reaction check_liner Inspect & Replace Inlet Liner start->check_liner check_leaks Perform Leak Check start->check_leaks check_column Condition or Trim Column start->check_column

Caption: Troubleshooting workflow for GC-MS analysis.

Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for structural confirmation and purity assessment.

Frequently Asked Questions (NMR)

Q1: The hydroxyl proton signal in my ¹H NMR spectrum is very broad or not visible. Is this normal?

A1: Yes, this is a common phenomenon.

  • Causality: The hydroxyl proton can undergo chemical exchange with residual water in the NMR solvent (e.g., DMSO-d₆, CDCl₃). This exchange broadens the signal, and in some cases, it can be so broad that it is indistinguishable from the baseline.

  • Troubleshooting Protocol:

    • D₂O Shake: To confirm the presence of the hydroxyl proton, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The hydroxyl proton will exchange with deuterium, and its signal will disappear.

    • Use a Dry Solvent: Ensure you are using a high-quality, dry NMR solvent.

    • Low Temperature NMR: In some cases, acquiring the spectrum at a lower temperature can slow down the exchange rate and result in a sharper signal.

Q2: I am unsure about the tautomeric form of Methyl 5-bromo-4-hydroxynicotinate in solution. How can NMR help?

A2: NMR is an excellent technique for studying tautomerism.

  • Causality: The compound can exist in equilibrium between the 4-hydroxy-pyridine form and the 4-oxo-1,4-dihydropyridine form. The observed NMR spectrum will depend on the solvent and the rate of interconversion.

  • Analytical Approach:

    • ¹H and ¹³C NMR: Carefully analyze the chemical shifts. The presence of a distinct OH proton signal and the chemical shift of the carbon at the 4-position can provide strong evidence for the dominant tautomer.

    • 2D NMR: Techniques like HMBC (Heteronuclear Multiple Bond Correlation) can show long-range correlations that help to definitively assign the structure of the major tautomer in solution. For example, a correlation between the proton on the nitrogen (if present in the oxo-form) and adjacent carbons would be indicative of that tautomer.

References

  • Interchim. (n.d.). Method Development HPLC. Retrieved from [Link]

  • Onyx Scientific. (n.d.). An Effective Approach to HPLC Method Development. Retrieved from [Link]

  • PerkinElmer. (n.d.). Strategies to Enable and Simplify HPLC Polar Compound Separation. Retrieved from [Link]

  • IJTSRD. (2021). Stability Indicating HPLC Method Development –A Review. Retrieved from [Link]

  • AKT Publication. (2025). Stability-Indicating RP-HPLC Method Development for A Fixed-Dose Combination Tablet and Its Degradation Kinetics. Retrieved from [Link]

  • Restek. (n.d.). GC Troubleshooting Guide. Retrieved from [Link]

  • Michigan State University. (n.d.). NMR Spectroscopy. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of Substituted Nicotinates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Synthesis of Substituted Nicotinates. This guide is designed for researchers, scientists, and professionals in drug development. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you troubleshoot and optimize your synthetic routes to substituted nicotinates. This resource is structured in a question-and-answer format to directly address the common challenges and side reactions encountered during these syntheses.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • Hantzsch Pyridine Synthesis

      • Q1: My Hantzsch synthesis is giving a low yield. What are the primary causes and how can I improve it?

      • Q2: I'm observing a significant amount of a byproduct that is not my target nicotinate. What could it be?

      • Q3: How can I control the regioselectivity when synthesizing unsymmetrical nicotinates via the Hantzsch reaction?

      • Q4: The final aromatization step of my Hantzsch synthesis is problematic. What are the best practices?

    • Bohlmann-Rahtz Pyridine Synthesis

      • Q5: I'm struggling with poor regioselectivity in my Bohlmann-Rahtz synthesis. What are the key factors to consider?

    • General Side Reactions

      • Q6: I'm losing my product during workup due to ester hydrolysis. How can I prevent this?

      • Q7: My nicotinate is undergoing decarboxylation. At what stage is this likely to happen and how can I avoid it?

  • Troubleshooting Guides

    • Guide 1: Differentiating and Minimizing 1,2-Dihydropyridine vs. 1,4-Dihydropyridine Formation in Hantzsch Synthesis.

    • Guide 2: Step-by-Step Protocol for Optimizing Regioselectivity in the Bohlmann-Rahtz Synthesis.

    • Guide 3: Purification of Substituted Nicotinates from Common Byproducts.

  • References

Frequently Asked Questions (FAQs)

Hantzsch Pyridine Synthesis

The Hantzsch synthesis is a cornerstone for the preparation of dihydropyridines, which are then oxidized to nicotinates.[1] While robust, it is not without its challenges.[2]

Q1: My Hantzsch synthesis is giving a low yield. What are the primary causes and how can I improve it?

A1: Low yields in the Hantzsch synthesis are a common frustration and can often be traced back to several factors.[3] The classical approach of refluxing in ethanol can be slow and lead to product degradation.[2]

  • Suboptimal Reaction Conditions: The traditional reliance on refluxing ethanol or acetic acid is not always optimal for all substrates.[3][4]

    • Troubleshooting:

      • Catalysis: The introduction of a catalyst can dramatically improve reaction rates and yields. Both Brønsted acids (e.g., p-toluenesulfonic acid) and Lewis acids (e.g., Yb(OTf)₃) have proven effective.[3]

      • Energy Input: Consider using microwave or ultrasonic irradiation. These methods can significantly shorten reaction times and boost yields compared to conventional heating.[3]

      • Solvent Choice: The polarity of the solvent plays a crucial role. High yields have been reported in aqueous micelles, offering a greener alternative.[3] Solvent-free conditions have also been successful.[3]

  • Incomplete Oxidation: The Hantzsch synthesis initially produces a 1,4-dihydropyridine (1,4-DHP), which must be aromatized to the final nicotinate. Incomplete oxidation is a direct cause of low yield.[5]

    • Troubleshooting:

      • Ensure you are using an effective oxidizing agent in the correct stoichiometric amount. Common choices include nitric acid, potassium permanganate, or iodine.[5][6]

      • Milder, more selective oxidizing agents can be beneficial in preventing side reactions.[5]

  • Side Reactions: The formation of byproducts such as over-oxidized pyridines or Michael adducts can consume your starting materials and lower the yield of your desired product.[3][6]

Q2: I'm observing a significant amount of a byproduct that is not my target nicotinate. What could it be?

A2: In the Hantzsch synthesis, the most common byproducts are isomeric dihydropyridines and over-oxidized species.

  • 1,2-Dihydropyridine (1,2-DHP) Isomers: While the thermodynamically more stable 1,4-DHP is the desired initial product, the formation of the 1,2-DHP isomer is a known side reaction.[7] The reaction conditions, including solvent polarity and temperature, can influence the ratio of these isomers.[7]

  • Over-Oxidized Byproducts: During the final aromatization step, it is possible to over-oxidize the dihydropyridine ring, leading to the formation of pyridine N-oxides or other degradation products. This is particularly a risk with harsh oxidizing agents like nitric acid or potassium permanganate.[5]

  • Michael Adducts: Unwanted Michael addition reactions can occur between the enamine intermediate and the Knoevenagel condensation product, leading to dimeric or polymeric byproducts.[6]

Q3: How can I control the regioselectivity when synthesizing unsymmetrical nicotinates via the Hantzsch reaction?

A3: Synthesizing an unsymmetrical nicotinate using two different β-dicarbonyl compounds in a one-pot reaction is challenging and often leads to a mixture of the two possible unsymmetrical regioisomers and two symmetrical byproducts.[8]

  • The Problem: The issue arises from the non-selective formation of the two key intermediates: the Knoevenagel adduct and the enamine. When all components are mixed, four different intermediates can form, leading to a product mixture.[8]

  • The Solution: Sequential Synthesis: The most effective way to achieve high regioselectivity is to abandon the one-pot approach and perform a sequential, multi-step synthesis.[8] This involves the controlled, separate formation of the key intermediates before they are combined.

    • Step 1: Knoevenagel Condensation: React the aldehyde with the first β-dicarbonyl compound. Isolate and purify this Knoevenagel adduct.[8]

    • Step 2: Enamine Formation: React the second β-dicarbonyl compound with your nitrogen source (e.g., ammonia or ammonium acetate) to form the enamine.[8]

    • Step 3: Michael Addition and Cyclization: React the purified Knoevenagel adduct from Step 1 with the enamine from Step 2. This will lead to the desired unsymmetrical 1,4-DHP.[8]

Q4: The final aromatization step of my Hantzsch synthesis is problematic. What are the best practices?

A4: The aromatization of the dihydropyridine intermediate is a critical step that can significantly impact your final yield and purity.

  • Choice of Oxidant:

    • Harsh Oxidants: Traditional oxidants like nitric acid, potassium permanganate, and chromium trioxide are effective but can lead to over-oxidation and other side reactions, as well as generate hazardous waste.[5]

    • Milder Oxidants: Consider using milder and more selective oxidizing agents. Iodine in refluxing methanol is a good option.[3] Other alternatives include ceric ammonium nitrate (CAN) or simply exposing the reaction mixture to air, although the latter can be slow.

    • Catalytic Oxidation: Catalytic methods using agents like gold nanoparticles on carbon nanotubes with oxygen as the terminal oxidant offer a greener and more controlled approach.[9]

  • Reaction Monitoring: It is crucial to monitor the progress of the oxidation reaction by a suitable technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to avoid over-oxidation and ensure complete conversion of the dihydropyridine intermediate.

Bohlmann-Rahtz Pyridine Synthesis

The Bohlmann-Rahtz synthesis offers a direct route to pyridines without the need for a separate oxidation step, but it presents its own set of challenges, particularly with regioselectivity.[9]

Q5: I'm struggling with poor regioselectivity in my Bohlmann-Rahtz synthesis. What are the key factors to consider?

A5: Poor regioselectivity in the Bohlmann-Rahtz synthesis is a common issue when using unsymmetrical enamines or ethynylketones.[10] The regiochemical outcome is primarily determined during the initial Michael addition step.[10]

  • Substrate Choice: The most straightforward way to avoid regioselectivity issues is to use symmetrical starting materials whenever possible.[10]

  • Steric and Electronic Effects:

    • Steric Hindrance: Bulky substituents on either the enamine or the ethynylketone can direct the addition to the less sterically hindered position.[10]

    • Electronic Effects: The electronic nature of the substituents can also influence the regioselectivity of the Michael addition.

  • Reaction Conditions:

    • Temperature: Performing the reaction at lower temperatures can sometimes improve selectivity.[10]

    • Catalysis: The use of certain catalysts can influence the regiochemical outcome. It is worth screening different acid or base catalysts to find the optimal conditions for your specific substrates.

General Side Reactions

Q6: I'm losing my product during workup due to ester hydrolysis. How can I prevent this?

A6: Nicotinate esters can be susceptible to hydrolysis, especially under strongly acidic or basic conditions during aqueous workup.[11] The rate of hydrolysis is pH-dependent.[11]

  • Avoid Prolonged Exposure to Strong Acid or Base: Minimize the time your product is in contact with strongly acidic or basic aqueous solutions.

  • Use Mild Conditions for pH Adjustment: If pH adjustment is necessary, use milder reagents like saturated sodium bicarbonate solution instead of concentrated sodium hydroxide.

  • Temperature Control: Perform the workup at a lower temperature (e.g., in an ice bath) to slow down the rate of hydrolysis.

  • Anhydrous Workup: If your product is particularly sensitive, consider an anhydrous workup if possible.

Q7: My nicotinate is undergoing decarboxylation. At what stage is this likely to happen and how can I avoid it?

A7: Decarboxylation is the loss of a carboxyl group as carbon dioxide. In the context of nicotinate synthesis, this is more likely to occur if the ester is hydrolyzed to the corresponding nicotinic acid, which can then decarboxylate under certain conditions, especially at high temperatures.[12]

  • Preventing Hydrolysis: The primary way to prevent decarboxylation of the final nicotinate product is to avoid the hydrolysis of the ester group, as discussed in the previous question.

  • Thermal Stability: Be mindful of the thermal stability of your nicotinic acid intermediate if you are synthesizing it directly. Avoid unnecessarily high temperatures during the reaction and purification steps.[12]

  • Catalyst Choice: Certain metal catalysts can promote decarboxylation. If you suspect this is an issue, consider alternative catalysts.

Troubleshooting Guides

Guide 1: Differentiating and Minimizing 1,2-Dihydropyridine vs. 1,4-Dihydropyridine Formation in Hantzsch Synthesis

The formation of the less stable 1,2-DHP isomer is a common side reaction in the Hantzsch synthesis. Here’s how to address it.

  • Analytical Identification:

    • NMR Spectroscopy: ¹H NMR is a powerful tool to distinguish between the 1,2- and 1,4-DHP isomers. The chemical shifts and coupling patterns of the protons on the dihydropyridine ring will be distinct for each isomer.

    • LC-MS: Liquid Chromatography-Mass Spectrometry can be used to separate the two isomers and confirm their molecular weight.

  • Minimization Strategies:

    • Solvent Polarity: The polarity of the solvent can influence the isomer ratio. Experiment with different solvents, ranging from non-polar (e.g., toluene) to polar (e.g., ethanol, water), to find the optimal conditions that favor the 1,4-DHP.[7]

    • Temperature Control: Lowering the reaction temperature can sometimes increase the selectivity for the thermodynamically more stable 1,4-DHP.

    • Catalyst Selection: The choice of catalyst can also play a role. Screen different Lewis and Brønsted acid catalysts to see their effect on the isomer ratio.

Guide 2: Step-by-Step Protocol for Optimizing Regioselectivity in the Bohlmann-Rahtz Synthesis

This guide provides a systematic approach to improving the regioselectivity of the Bohlmann-Rahtz synthesis for unsymmetrical pyridines.

  • Analyze Your Substrates:

    • Identify the unsymmetrical component(s) in your reaction (enamine and/or ethynylketone).

    • Consider the steric and electronic properties of the substituents.

  • Initial Reaction Screening:

    • Perform a series of small-scale reactions to screen different solvents and temperatures.

    • Analyze the product mixture by GC-MS or NMR to determine the regioisomeric ratio.

  • Catalyst Screening:

    • If the initial screening does not provide satisfactory results, investigate the effect of different catalysts.

    • Screen a range of Brønsted acids (e.g., acetic acid, p-toluenesulfonic acid) and Lewis acids (e.g., zinc bromide, ytterbium triflate).[9]

  • Consider a Stepwise Approach:

    • If a one-pot reaction consistently gives poor selectivity, consider a stepwise approach where the aminodiene intermediate is formed first and then cyclized under different conditions.

Guide 3: Purification of Substituted Nicotinates from Common Byproducts

Effective purification is key to obtaining your desired nicotinate in high purity.

  • Column Chromatography: This is the most common and effective method for separating the desired nicotinate from side products.

    • Stationary Phase: Silica gel is typically used.

    • Mobile Phase: A gradient of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is commonly employed. The optimal solvent system will depend on the polarity of your specific product and impurities and should be determined by TLC analysis.

    • Protocol:

      • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

      • Adsorb the crude product onto a small amount of silica gel and dry it.

      • Pack a silica gel column with the chosen mobile phase.

      • Carefully load the dried crude product onto the top of the column.

      • Elute the column with the mobile phase, collecting fractions.

      • Monitor the fractions by TLC to identify those containing the pure product.

      • Combine the pure fractions and remove the solvent under reduced pressure.[10]

  • Recrystallization: If your nicotinate is a solid, recrystallization can be an effective purification method, particularly for removing minor impurities.

    • Choose a solvent or solvent mixture in which your product is soluble at high temperatures but poorly soluble at low temperatures.

    • Dissolve the crude product in the minimum amount of boiling solvent.

    • Allow the solution to cool slowly to form crystals.

    • Collect the crystals by filtration and wash them with a small amount of cold solvent.[10]

  • Acid-Base Extraction: This technique can be useful for removing acidic or basic impurities. For example, if you have unreacted nicotinic acid as an impurity, you can wash an organic solution of your product with a mild aqueous base (e.g., saturated sodium bicarbonate) to extract the acidic impurity.

Visualizations

Troubleshooting Workflow for Low Yield in Hantzsch Synthesis

Hantzsch_Troubleshooting start Low Yield in Hantzsch Synthesis cause1 Suboptimal Conditions? start->cause1 cause2 Incomplete Oxidation? start->cause2 cause3 Side Reactions? start->cause3 solution1a Optimize Catalyst (e.g., PTSA, Yb(OTf)3) cause1->solution1a Yes solution1b Use Microwave or Ultrasound cause1->solution1b Yes solution1c Change Solvent (e.g., aqueous micelles) cause1->solution1c Yes solution2 Ensure Correct Stoichiometry of a Suitable Oxidant (e.g., HNO3, KMnO4, Iodine) cause2->solution2 Yes solution3 Control Reagent Addition (for unsymmetrical synthesis) cause3->solution3 Yes

Caption: A decision tree for troubleshooting low yields in the Hantzsch synthesis.

Regioselectivity Control in Unsymmetrical Hantzsch Synthesis

Unsymmetrical_Hantzsch start Unsymmetrical Hantzsch Synthesis one_pot One-Pot, Four-Component Reaction start->one_pot Traditional Approach sequential Sequential, Multi-Step Synthesis start->sequential Recommended Approach outcome1 Mixture of Regioisomers and Symmetrical Byproducts one_pot->outcome1 step1 Step 1: Knoevenagel Condensation (Isolate and Purify Adduct) sequential->step1 outcome2 Single, Desired Regioisomer step2 Step 2: Enamine Formation step1->step2 step3 Step 3: Michael Addition & Cyclization step2->step3 step3->outcome2

Sources

Validation & Comparative

A Researcher's Guide to Purity Analysis of Synthetic Methyl 5-bromo-4-hydroxynicotinate: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the purity of an active pharmaceutical ingredient (API) or its intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy.[1] For a synthetic intermediate like Methyl 5-bromo-4-hydroxynicotinate, a key building block in the synthesis of various pharmaceutical compounds, rigorous purity analysis is paramount. This guide provides a comprehensive comparison of analytical techniques for assessing the purity of this compound, grounded in scientific principles and practical, field-proven insights. We will delve into the "why" behind experimental choices, ensuring a self-validating approach to purity determination that aligns with the stringent requirements of regulatory bodies like the International Council for Harmonisation (ICH).[2][3][4][5][6]

The Criticality of Purity in Pharmaceutical Intermediates

Impurities in pharmaceutical intermediates can arise from various sources, including starting materials, by-products of the synthesis, degradation products, and residual solvents.[1][2][4][5] These impurities, even at trace levels, can have unintended pharmacological or toxicological effects, compromising the safety and efficacy of the final drug product.[1] Therefore, the identification, quantification, and control of impurities are mandated by regulatory guidelines such as ICH Q3A(R2).[2][3][4][5][6] This guideline establishes thresholds for reporting, identifying, and qualifying impurities in new drug substances.[2][4]

Methyl 5-bromo-4-hydroxynicotinate (C₇H₆BrNO₃, Molar Mass: 232.03 g/mol ) is a halogenated derivative of nicotinic acid.[7][8] Its purity is crucial for the successful synthesis of downstream target molecules and for preventing the introduction of unwanted side products. This guide will compare and contrast the most effective analytical methods for its purity assessment.

A Comparative Analysis of Purity Determination Methods

The selection of an appropriate analytical method is contingent on the specific information required, such as the type of impurity (organic, inorganic, residual solvent), the expected concentration levels, and the physicochemical properties of the analyte.[9] We will explore a multi-faceted approach, leveraging the strengths of several key techniques.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Organic Impurities

HPLC is widely regarded as the gold standard for the analysis of non-volatile organic impurities in pharmaceutical compounds due to its high precision, sensitivity, and versatility.[9][10][11] For a polar compound like Methyl 5-bromo-4-hydroxynicotinate, a derivative of nicotinic acid, reversed-phase HPLC is the method of choice.[12]

Causality Behind Experimental Choices:

  • Reversed-Phase Chromatography: The stationary phase is nonpolar (e.g., C18), and the mobile phase is polar. This is ideal for retaining and separating polar analytes like nicotinic acid derivatives by manipulating the mobile phase composition.

  • UV Detection: The presence of the pyridine ring and other chromophores in the molecule allows for sensitive detection using a UV-Vis detector. The wavelength of maximum absorbance (λmax) should be determined for optimal sensitivity.

  • Gradient Elution: A gradient elution, where the mobile phase composition is changed over time, is often employed to effectively separate impurities with a wide range of polarities from the main compound.

Experimental Protocol: Reversed-Phase HPLC for Methyl 5-bromo-4-hydroxynicotinate

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD) or UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[13]

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: Acetonitrile

  • Gradient Program: A typical gradient might start with a high percentage of aqueous phase (A) and gradually increase the organic phase (B) to elute more nonpolar impurities.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determined by scanning the UV spectrum of Methyl 5-bromo-4-hydroxynicotinate (typically around 260-280 nm).

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a known concentration.

Data Presentation:

ParameterMethyl 5-bromo-4-hydroxynicotinateImpurity 1 (e.g., Starting Material)Impurity 2 (e.g., By-product)
Retention Time (min) 8.54.212.1
Area (%) 99.50.250.15
λmax (nm) 275254280

Workflow Diagram:

Caption: Workflow for HPLC purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Impurities and Structural Confirmation

GC-MS is an excellent technique for the analysis of volatile and semi-volatile organic compounds.[9][14] For Methyl 5-bromo-4-hydroxynicotinate, which is a solid with a predicted boiling point of 309.2 °C, derivatization may be necessary to increase its volatility for GC analysis.[8] However, GC-MS is particularly valuable for identifying and quantifying residual solvents and potential volatile by-products from the synthesis. The mass spectrometer provides structural information, aiding in the definitive identification of impurities.[14][15]

Causality Behind Experimental Choices:

  • Headspace GC: For residual solvent analysis, headspace GC is the preferred method as it introduces only the volatile components into the GC system, protecting the column from non-volatile sample matrix.

  • Electron Ionization (EI): EI is a robust ionization technique that generates reproducible mass spectra, which can be compared against spectral libraries for compound identification.

  • Capillary Column: A nonpolar or mid-polar capillary column is typically used for the separation of a broad range of volatile organic compounds.

Experimental Protocol: Headspace GC-MS for Residual Solvents

  • Instrumentation: A GC system with a headspace autosampler coupled to a mass spectrometer.

  • Column: A 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A programmed temperature ramp is used to separate solvents with different boiling points.

  • Headspace Parameters:

    • Vial Equilibration Temperature: 80 °C

    • Vial Equilibration Time: 20 min

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: m/z 35-350

Data Presentation:

Residual SolventRetention Time (min)Concentration (ppm)Identification Confidence
Methanol 3.150High (Library Match > 95%)
Toluene 8.9< 10High (Library Match > 95%)

Logical Relationship Diagram:

GCMS_Logic cluster_sample Sample cluster_analysis Analysis cluster_impurities Impurity Type Sample Methyl 5-bromo-4-hydroxynicotinate HPLC HPLC Sample->HPLC Primary Technique GCMS GC-MS Sample->GCMS Complementary NMR NMR Sample->NMR Structural Elucidation EA Elemental Analysis Sample->EA Formula Verification Organic Non-volatile Organic HPLC->Organic Volatile Volatile Organic/Solvents GCMS->Volatile Structural Structural Isomers NMR->Structural Elemental Elemental Composition EA->Elemental

Caption: Interplay of analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Molecular Structure

NMR spectroscopy is an unparalleled tool for the structural elucidation of organic compounds.[16][17][18][19][20] For purity analysis, ¹H NMR is particularly powerful as the integral of each signal is directly proportional to the number of protons it represents. This allows for the quantification of impurities relative to the main compound, provided the structures of the impurities are known or can be deduced.

Causality Behind Experimental Choices:

  • ¹H NMR: Provides information about the number of different types of protons and their chemical environments. The presence of unexpected signals can indicate impurities.

  • ¹³C NMR and DEPT: Help to determine the carbon framework of the molecule and differentiate between CH, CH₂, and CH₃ groups, which is crucial for identifying isomeric impurities.[16]

  • 2D NMR (COSY, HSQC, HMBC): These techniques are invaluable for unambiguously assigning all proton and carbon signals and for determining the structure of unknown impurities.[20]

Experimental Protocol: ¹H NMR for Purity Assessment

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent in which the sample is soluble (e.g., DMSO-d₆ or CDCl₃).

  • Sample Preparation: Dissolve an accurately weighed amount of the sample in the deuterated solvent.

  • Data Acquisition: Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay to ensure accurate integration.

  • Data Analysis: Integrate the signals of the main compound and any visible impurities. Calculate the mole percent of the impurity.

Data Presentation:

SignalChemical Shift (ppm)IntegrationAssignmentPurity Indication
Singlet 8.51HH-2 or H-6Main Compound
Singlet 8.21HH-2 or H-6Main Compound
Singlet 3.93H-OCH₃Main Compound
Singlet 2.5-DMSO-d₆Solvent
Triplet (small) 1.20.03H-CH₃ of ethyl esterImpurity
Elemental Analysis: Verifying the Empirical Formula

Elemental analysis provides the mass percentages of carbon, hydrogen, nitrogen, and in this case, bromine in the compound.[21][22][23][24][25] This technique is fundamental for confirming the empirical formula of a newly synthesized compound and can indicate the presence of inorganic impurities or residual solvents if the experimental values deviate significantly from the theoretical values.

Causality Behind Experimental Choices:

  • Combustion Analysis: The sample is combusted in a stream of oxygen, and the resulting gases (CO₂, H₂O, N₂) are quantified to determine the percentages of C, H, and N.

  • Halogen Determination: Bromine content is typically determined by a separate method, such as titration after combustion.

Experimental Protocol: CHN and Bromine Analysis

  • Instrumentation: An elemental analyzer for CHN and a separate setup for bromine determination.

  • Sample Preparation: A small, accurately weighed amount of the dried sample is used.

  • Analysis: The sample is analyzed according to the instrument's standard operating procedure.

Data Presentation:

ElementTheoretical %Experimental %Deviation
Carbon (C) 36.2436.15-0.09
Hydrogen (H) 2.612.65+0.04
Nitrogen (N) 6.046.01-0.03
Bromine (Br) 34.4434.35-0.09

Conclusion: An Integrated Approach to Purity Assurance

No single analytical technique can provide a complete picture of the purity of Methyl 5-bromo-4-hydroxynicotinate. A comprehensive and self-validating purity assessment relies on an integrated approach that leverages the strengths of multiple orthogonal techniques. HPLC is the workhorse for quantifying organic impurities, GC-MS excels at identifying volatile impurities and residual solvents, NMR provides invaluable structural confirmation and can quantify impurities, and elemental analysis verifies the fundamental composition. By employing this multi-faceted strategy, researchers and drug development professionals can ensure the quality and consistency of this critical pharmaceutical intermediate, thereby safeguarding the integrity of the final drug product.

References

  • International Council for Harmonisation. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). [Link]

  • European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]

  • MDPI. (n.d.). A Comprehensive GC-MS Approach for Monitoring Legacy and Emerging Halogenated Contaminants in Human Biomonitoring. [Link]

  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. [Link]

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The Bromo-Hydroxynicotinate Scaffold: A Comparative Guide to Unlocking Novel Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists navigating the intricate landscape of drug discovery, the pyridine scaffold remains a cornerstone of medicinal chemistry. Its inherent electronic properties and versatile substitution patterns offer a fertile ground for the design of novel therapeutic agents. Within this broad class, Methyl 5-bromo-4-hydroxynicotinate presents a particularly intriguing, yet underexplored, chemical entity. This guide aims to dissect the potential biological significance of this molecule by drawing comparisons with its structural analogs, providing a framework for future investigation and drug development endeavors.

Deconstructing the Core: The Latent Potential of Methyl 5-bromo-4-hydroxynicotinate

The structure of Methyl 5-bromo-4-hydroxynicotinate integrates several key pharmacophoric features, each with the potential to contribute to a unique biological activity profile. Understanding the individual and synergistic roles of these substituents is paramount to predicting its therapeutic utility.

dot digraph "Methyl_5_bromo_4_hydroxynicotinate_Structure" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=plaintext, fontname="Arial"];

} dot Caption: Key pharmacophoric features of the Methyl 5-bromo-4-hydroxynicotinate scaffold.

  • The Pyridine Core: As a fundamental heterocyclic scaffold, the pyridine ring is a well-established bioisostere for a phenyl ring, offering advantages in terms of solubility and metabolic stability. Its derivatives are known to exhibit a wide array of biological activities, including enzyme inhibition.[1]

  • 5-Bromo Substitution: The introduction of a halogen, such as bromine, at the 5-position can significantly modulate the electronic properties of the pyridine ring. This can influence binding affinities to target proteins and is a common strategy in the design of potent enzyme inhibitors.[1][2] For example, 5-bromonicotinic acid is a key intermediate in the synthesis of various bioactive molecules, including inhibitors of poly(ADP-ribose) polymerase (PARP), which are used in cancer therapy.[3]

  • 4-Hydroxyl Group: The phenolic hydroxyl group is a critical functional group in many active pharmaceutical ingredients. It can act as both a hydrogen bond donor and acceptor, facilitating strong interactions with biological targets. The presence of a hydroxyl group on a halogenated aromatic ring is often a requirement for certain enzyme inhibitory activities.[4]

  • Methyl Ester: The methyl ester group can influence the pharmacokinetic properties of the molecule, such as its lipophilicity and ability to cross cell membranes. Esters of nicotinic acid, like methyl nicotinate, are known to have pharmacological effects, including acting as peripheral vasodilators.[5][6] This group can also be readily hydrolyzed in vivo to the corresponding carboxylic acid, which may be the active form of the molecule.

A Survey of Analogous Scaffolds and Their Biological Activities

While direct experimental data on Methyl 5-bromo-4-hydroxynicotinate is scarce, a comparative analysis of its structural relatives provides valuable insights into its potential biological activities.

Analogous Scaffold Key Structural Features Reported Biological Activities Potential Implications for Methyl 5-bromo-4-hydroxynicotinate
Nicotinic Acid (Niacin) Pyridine-3-carboxylic acidLipid-lowering agent, Vasodilator[5]The core nicotinic acid structure suggests potential for cardiovascular effects.
Methyl Nicotinate Methyl ester of nicotinic acidTopical rubefacient, Vasodilator[7][8]The methyl ester may confer similar vasodilatory properties.
5-Bromonicotinic Acid Bromo-substituted nicotinic acidIntermediate for enzyme inhibitors (e.g., PARP inhibitors)[3]The 5-bromo substitution is a strong indicator of potential enzyme inhibitory activity.
4-Hydroxynicotinic Acid Hydroxyl-substituted nicotinic acidPrecursor for various biologically active compoundsThe 4-hydroxyl group is a key feature for potential protein binding and activity.
Halogenated Phenolic Compounds Halogen and hydroxyl on an aromatic ringIodotyrosine deiodinase inhibitors[4]The combination of bromo and hydroxyl groups suggests a potential for inhibiting specific enzymes.

Structure-Activity Relationship (SAR) Insights and Postulated Analogs

Based on the established principles of medicinal chemistry and the activities of related compounds, we can hypothesize a structure-activity relationship for the Methyl 5-bromo-4-hydroxynicotinate scaffold and propose analogs for synthesis and screening.

SAR_Hypothesis

Key SAR Hypotheses:

  • The 5-Halogen is Crucial for Enzyme Inhibition: The electron-withdrawing nature of the bromine at the 5-position is likely a key determinant for potential enzyme inhibitory activity. Replacing bromine with other halogens like chlorine or fluorine could fine-tune this activity. The introduction of an iodine at this position has been shown to dramatically increase potency in other scaffolds.[2]

  • The 4-Hydroxyl Group Dictates Target Specificity: The hydrogen bonding capability of the 4-hydroxyl group is predicted to be essential for specific interactions within a protein's active site. Masking this group (e.g., as a methoxy ether) or replacing it with other hydrogen-bonding moieties (e.g., an amino group) would likely alter the biological target profile.

  • The Methyl Ester Influences Prodrug Potential: The methyl ester likely acts as a prodrug moiety, being cleaved by esterases in vivo to the active carboxylic acid. Varying the ester alkyl group (e.g., ethyl, propyl) could modulate the rate of hydrolysis and thus the pharmacokinetic profile of the compound.

  • The 4-Methyl Group May Provide Steric Hindrance or Beneficial Interactions: While not present in the parent compound of this guide, the search results included a "Methyl 5-bromo-4-methylnicotinate". The presence of a methyl group at the 4-position could influence the conformation of the molecule and its interaction with a binding site. Its removal would be a key step in understanding its contribution.

Experimental Workflows for Biological Evaluation

To validate the hypothesized biological activities of Methyl 5-bromo-4-hydroxynicotinate and its analogs, a systematic screening cascade is proposed.

Experimental_Workflow

Detailed Protocols:

A. General Enzyme Inhibition Assay (Example: PARP1 Inhibition)

  • Objective: To assess the in vitro inhibitory activity of the synthesized compounds against a specific enzyme target.

  • Materials: Recombinant human PARP1 enzyme, NAD+, biotinylated NAD+, streptavidin-coated plates, activated DNA, compound library, appropriate buffers and detection reagents.

  • Procedure:

    • Prepare a dilution series of the test compounds in DMSO.

    • Coat streptavidin plates with biotinylated NAD+.

    • In a separate reaction plate, add PARP1 enzyme, activated DNA, and the test compounds.

    • Initiate the reaction by adding NAD+.

    • Incubate at room temperature for the specified time.

    • Stop the reaction and transfer the reaction mixture to the coated plates.

    • After incubation, wash the plates and add an anti-PARP1 antibody followed by a secondary antibody conjugated to a reporter enzyme (e.g., HRP).

    • Add the substrate and measure the signal (e.g., absorbance or fluorescence).

    • Calculate the IC50 values for each compound.

  • Self-Validation: Include a known PARP1 inhibitor (e.g., Olaparib) as a positive control and DMSO as a negative control in each assay plate. The Z'-factor should be calculated to ensure assay quality.

B. Cell-Based Cytotoxicity Assay (MTT Assay)

  • Objective: To evaluate the effect of the compounds on the viability of cancer cell lines.

  • Materials: Human cancer cell lines (e.g., HeLa, MCF-7), cell culture medium, fetal bovine serum (FBS), penicillin-streptomycin, MTT reagent, DMSO, 96-well plates.

  • Procedure:

    • Seed the cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the test compounds for 48-72 hours.

    • Add MTT solution to each well and incubate for 3-4 hours.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength.

    • Calculate the percentage of cell viability and determine the IC50 values.

  • Self-Validation: Use a known cytotoxic drug (e.g., Doxorubicin) as a positive control and untreated cells as a negative control. Each concentration should be tested in triplicate.

Conclusion and Future Directions

The Methyl 5-bromo-4-hydroxynicotinate scaffold, while currently underrepresented in the scientific literature, holds significant promise as a template for the discovery of novel biologically active molecules. By leveraging the known structure-activity relationships of its constituent fragments and analogous compounds, researchers can rationally design and synthesize libraries of derivatives with a high probability of exhibiting interesting pharmacological profiles. The proposed experimental workflows provide a clear path for the systematic evaluation of these compounds, with the potential to uncover new leads for the treatment of a range of diseases, from cancer to inflammatory disorders. The journey from this intriguing starting point to a clinically viable drug candidate will undoubtedly be challenging, but the foundational chemical intuition outlined in this guide provides a robust starting point for this exciting endeavor.

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A Researcher's Guide to Evaluating Novel Kinase Inhibitors: The Case of Methyl 5-bromo-4-hydroxynicotinate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vitro evaluation of novel chemical entities as potential kinase inhibitors, using the hypothetical candidate, Methyl 5-bromo-4-hydroxynicotinate, as a case study. As there is currently a lack of published data on the kinase-inhibiting properties of this specific molecule, we will proceed by outlining a robust, multi-tiered experimental plan designed to thoroughly characterize its activity, potency, and selectivity. This document is intended for researchers, scientists, and drug development professionals engaged in the early stages of kinase inhibitor discovery.

Our approach emphasizes scientific integrity through self-validating experimental design, explaining the rationale behind methodological choices, and grounding our protocols in established, authoritative sources. We will compare our hypothetical findings for Methyl 5-bromo-4-hydroxynicotinate against well-characterized kinase inhibitors to provide a clear benchmark for its potential efficacy.

Introduction to Kinase Inhibitor Discovery

Protein kinases are a large family of enzymes that play a critical role in cellular signaling by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them one of the most important classes of drug targets. The discovery of novel kinase inhibitors is a highly active area of research.

The journey of a new chemical entity from a mere concept to a potential therapeutic agent is long and fraught with challenges. The initial in vitro characterization is a critical step in this process, providing the foundational data upon which all further development is built. Here, we propose a systematic approach to evaluate "Methyl 5-bromo-4-hydroxynicotinate" for its potential as a kinase inhibitor.

The Experimental Strategy: A Tiered Approach to Kinase Profiling

A logical and efficient evaluation of a novel compound's kinase inhibitory potential begins with a broad screening approach, followed by more focused secondary and tertiary assays to confirm and characterize the initial findings. This tiered strategy ensures that resources are used effectively and that the data generated is robust and reliable.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Hit Confirmation & Potency cluster_2 Tier 3: Selectivity & Mechanism a Compound Synthesis & Quality Control of Methyl 5-bromo-4-hydroxynicotinate b Broad Kinase Panel Screen (e.g., Luminescence-based Assay) a->b c Identification of 'Hits' (Kinases with >50% inhibition) b->c d IC50 Determination for 'Hits' (Dose-response curves) c->d Advance 'Hits' e Orthogonal Assay Validation (e.g., Radiometric Filter Binding Assay) d->e f Expanded Selectivity Profiling e->f Confirmed 'Hits' g Mechanism of Action Studies (e.g., ATP competition assays) f->g

Figure 1: A tiered experimental workflow for the in vitro evaluation of a novel kinase inhibitor.

In Vitro Kinase Assay Methodologies: A Comparative Overview

The choice of assay technology is critical for generating high-quality data. Several robust methods are available, each with its own set of advantages and limitations. For our initial broad screening, a luminescence-based assay offers a good balance of sensitivity, throughput, and cost-effectiveness. For hit confirmation, a direct measurement method like a radiometric assay is considered the "gold standard".[1][2]

Assay TypePrincipleAdvantagesDisadvantages
Luminescence Measures the depletion of ATP, which is consumed during the kinase reaction. The remaining ATP is used by a luciferase to generate a light signal.[3][4]High sensitivity, wide dynamic range, homogeneous "mix-and-read" format suitable for high-throughput screening (HTS).[5]Indirect measurement of kinase activity; potential for interference from compounds that affect luciferase or ATP levels.
Fluorescence Polarization (FP) A fluorescently labeled tracer competes with the product of the kinase reaction for binding to a specific antibody. Changes in the polarization of light indicate the extent of the kinase reaction.[6][7]Homogeneous format, suitable for HTS, provides a ratiometric output that is less prone to some types of interference.[8]Requires specific antibodies and fluorescent probes for each kinase or kinase family; can be susceptible to interference from fluorescent compounds.
Homogeneous Time-Resolved Fluorescence (HTRF®) A TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) based assay. A europium cryptate-labeled antibody recognizes the phosphorylated substrate, bringing it into proximity with an XL665-labeled streptavidin that binds to a biotinylated substrate, resulting in a FRET signal.[9][10]High sensitivity, low background, and robust performance in HTS formats. The time-resolved nature of the measurement minimizes interference from fluorescent compounds.[11][12]Requires specific reagents and an HTRF-compatible plate reader.
Radiometric Filter Binding Uses radiolabeled ATP ([γ-³²P]ATP or [γ-³³P]ATP). The radiolabeled phosphate is transferred to the substrate. The phosphorylated substrate is then captured on a filter, and the radioactivity is measured.[1][13]Considered the "gold standard" as it is a direct and universal method for measuring kinase activity.[2] Not prone to interference from fluorescent or colored compounds.Requires handling of radioactive materials and specialized equipment; lower throughput compared to other methods.
Microfluidic Mobility Shift Separates the phosphorylated product from the non-phosphorylated substrate based on changes in their electrophoretic mobility in a microfluidic chip.[14][15]Direct measurement of both substrate and product, providing a ratiometric readout. Low sample and reagent consumption.[16]Requires specialized instrumentation; throughput may be lower than plate-based luminescence or fluorescence assays.

Selection of Comparators and Controls

To contextualize the inhibitory activity of Methyl 5-bromo-4-hydroxynicotinate, it is essential to include well-characterized kinase inhibitors as controls in our assays.

  • Staurosporine: A natural product that acts as a potent, broad-spectrum inhibitor of a wide range of protein kinases.[17] It is an excellent positive control for assay validation, but its lack of selectivity makes it unsuitable as a therapeutic agent.[18]

  • Gefitinib (Iressa®): A selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[19][20] It serves as a good example of a targeted inhibitor and would be an appropriate comparator if Methyl 5-bromo-4-hydroxynicotinate shows activity against tyrosine kinases. Gefitinib competes with ATP for binding to the kinase domain of EGFR.[21][22]

Detailed Experimental Protocols

Primary Screening: Broad Kinase Panel

Objective: To identify which kinases, from a broad, representative panel, are inhibited by Methyl 5-bromo-4-hydroxynicotinate.

Methodology: Kinase-Glo® Luminescent Kinase Assay Platform.[3]

Protocol:

  • Compound Preparation: Prepare a 10 mM stock solution of Methyl 5-bromo-4-hydroxynicotinate in 100% DMSO.

  • Assay Plate Preparation: In a 384-well white, opaque bottom plate, add 50 nL of the test compound stock solution to the appropriate wells for a final assay concentration of 10 µM. Include wells with Staurosporine (1 µM final concentration) as a positive control and DMSO only as a negative control.

  • Kinase Reaction:

    • Add 2.5 µL of a 2X kinase/substrate solution to each well. The solution should contain the specific kinase being tested and its corresponding substrate in an appropriate kinase buffer.

    • Initiate the kinase reaction by adding 2.5 µL of a 2X ATP solution. The final ATP concentration should be at or near the Km for each specific kinase.

    • Incubate the plate at room temperature for 1 hour.

  • Detection:

    • Add 5 µL of Kinase-Glo® Reagent to each well to stop the kinase reaction and initiate the luminescent signal.

    • Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

    • Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each kinase relative to the DMSO control. Identify "hits" as kinases showing >50% inhibition.

Hit Confirmation and Potency Determination (IC50)

Objective: To confirm the inhibitory activity of Methyl 5-bromo-4-hydroxynicotinate against the "hit" kinases from the primary screen and to determine its potency (IC50 value).

Methodology: Radiometric Filter Binding Assay.[1][2]

Protocol:

  • Compound Preparation: Perform a serial dilution of the 10 mM Methyl 5-bromo-4-hydroxynicotinate stock solution in DMSO to create a range of concentrations (e.g., from 100 µM to 1 nM).

  • Kinase Reaction:

    • In a 96-well plate, set up the kinase reactions in a final volume of 25 µL. Each reaction should contain the "hit" kinase, its substrate, the appropriate kinase buffer, MgCl₂, and a concentration of [γ-³³P]ATP at its Km for the enzyme.

    • Add the serially diluted compound to the wells. Include DMSO-only wells for 0% inhibition and a known inhibitor (e.g., Staurosporine or Gefitinib) for 100% inhibition.

    • Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Stopping the Reaction and Substrate Capture:

    • Stop the reaction by adding phosphoric acid.

    • Spot 10 µL of each reaction mixture onto a phosphocellulose filter mat.

    • Wash the filter mat multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Detection:

    • Dry the filter mat.

    • Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation and Interpretation

The results of the IC50 determination should be presented in a clear, tabular format to allow for easy comparison.

Table 1: Hypothetical IC50 Values for Methyl 5-bromo-4-hydroxynicotinate and Control Compounds

Kinase TargetMethyl 5-bromo-4-hydroxynicotinate IC50 (nM)Staurosporine IC50 (nM)Gefitinib IC50 (nM)
EGFR 85625
PI3Kα 1,20050>10,000
MEK1 75015>10,000
CDK2/cyclin A >10,0003>10,000
SRC 25045,000

This data is purely hypothetical for illustrative purposes.

Based on this hypothetical data, Methyl 5-bromo-4-hydroxynicotinate shows the most potent activity against EGFR, with an IC50 of 85 nM. It also demonstrates some activity against SRC and MEK1, suggesting a degree of selectivity. The compound is significantly less potent against PI3Kα and inactive against CDK2/cyclin A at the concentrations tested.

Signaling Pathway Context

Understanding which signaling pathways are affected by a kinase inhibitor is crucial for predicting its cellular effects. Two of the most important pathways in cancer are the PI3K/Akt/mTOR and MAPK/ERK pathways.

The PI3K/Akt/mTOR Signaling Pathway

This pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[23][24][25] Hyperactivation of this pathway is common in many cancers.

PI3K_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PTEN PTEN PTEN->PIP3 Inhibits PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation

Figure 2: A simplified diagram of the PI3K/Akt/mTOR signaling pathway.
The MAPK/ERK Signaling Pathway

This pathway transduces signals from a wide range of extracellular stimuli to regulate processes such as cell proliferation, differentiation, and survival.[26][27][28] The Ras-Raf-MEK-ERK cascade is a key component of this pathway and is frequently mutated in cancer.[29][30]

MAPK_pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Activates Proliferation Proliferation & Differentiation TranscriptionFactors->Proliferation

Figure 3: A simplified diagram of the MAPK/ERK signaling pathway.

Conclusion and Future Directions

This guide has outlined a systematic and robust methodology for the initial in vitro evaluation of a novel compound, Methyl 5-bromo-4-hydroxynicotinate, as a potential kinase inhibitor. By employing a tiered approach that incorporates broad screening, orthogonal hit confirmation, and precise potency determination, researchers can generate the high-quality data necessary to make informed decisions about the future development of a compound.

Based on our hypothetical data, Methyl 5-bromo-4-hydroxynicotinate warrants further investigation as a potential EGFR inhibitor. The next logical steps would include:

  • Mechanism of Action Studies: To determine if the compound is an ATP-competitive inhibitor.

  • Cell-Based Assays: To confirm its activity in a cellular context by assessing the phosphorylation of downstream targets of EGFR.

  • Broader Selectivity Profiling: To gain a more comprehensive understanding of its off-target effects.

By following a rigorous and well-documented experimental plan, the path from a novel chemical entity to a promising drug candidate can be navigated with greater confidence and scientific rigor.

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A Senior Application Scientist's Guide to Benchmarking Synthetic Routes to Halonicotinates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Halonicotinates in Modern Chemistry

Halonicotinates, esters of halogen-substituted nicotinic acids, are high-value building blocks in the chemical sciences. Their prevalence stems from the pyridine core, a motif found in numerous pharmaceuticals and agrochemicals, combined with the synthetic versatility of the carbon-halogen bond.[1][2][3] This halogen atom serves as a reactive handle for a multitude of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the construction of complex molecular architectures.[2] Consequently, the efficient and selective synthesis of halonicotinates is a paramount concern for researchers in drug discovery and process development.

However, the inherent electron-deficient nature of the pyridine ring poses significant challenges to classical electrophilic aromatic substitution methods, often requiring harsh conditions and resulting in poor regioselectivity.[1][2] This guide provides an in-depth comparison of the primary synthetic strategies for accessing halonicotinates, benchmarking them on key performance indicators such as yield, selectivity, atom economy, and operational simplicity. We will delve into the mechanistic underpinnings of each route, providing field-proven insights to guide your selection of the optimal pathway for your specific research needs.

Benchmarking the Core Synthetic Strategies

The choice of synthetic route is a multi-factorial decision. It is rarely a simple matter of the highest yield; considerations of starting material availability, scalability, cost, and environmental impact are crucial.[4][5] We will evaluate four principal routes: the classical Sandmeyer reaction, modern direct C–H halogenation, versatile halogen exchange (HALEX), and emerging enzymatic/photochemical methods.

Synthetic_Routes_Overview cluster_start Starting Materials cluster_methods Synthetic Routes cluster_end Product start1 Aminonicotinate method1 Sandmeyer Reaction start1->method1 Diazotization start2 Nicotinate Ester method2 Direct C-H Halogenation start2->method2 Catalyst/Reagent method4 Emerging Methods (Enzymatic / Photochemical) start2->method4 Biocatalyst/Light start3 Halonicotinate (X) method3 Halogen Exchange (HALEX) start3->method3 Halide Source product Halonicotinate (Y) method1->product method2->product method3->product method4->product

Caption: High-level overview of synthetic pathways to halonicotinates.

Table 1: Comparative Analysis of Major Synthetic Routes

Metric Sandmeyer Reaction Direct C–H Halogenation Halogen Exchange (HALEX) Emerging Methods
Starting Material AminonicotinateNicotinate EsterChloro/Bromo-nicotinateNicotinate Ester
Typical Reagents NaNO₂, H⁺, Cu(I) Halide[6][7]NXS, Lewis/Brønsted Acids, Metal Catalysts[2][8]KF, CsF, NaI[9][10]Halogenase enzymes, Photocatalysts[11][12]
Regioselectivity Excellent (defined by amine position)Often poor; can be controlled by directing groupsExcellent (replaces existing halogen)Potentially very high
Advantages Well-established, reliable, predictable regiochemistryHigh atom economy, fewer stepsEffective for fluorinates/iodinates, clean reactionsMild conditions, high selectivity, green chemistry
Disadvantages Stoichiometric copper, generation of N₂ gas, safety concerns with diazonium saltsHarsh conditions, catalyst cost, mixtures of isomers are common[2]Requires a pre-installed halogen, equilibrium-drivenLimited substrate scope, catalyst development is ongoing
Typical Yields 60-90%40-85% (can be lower for specific isomers)70-95%Highly variable
Green Chemistry Poor (byproducts, metal waste)Good (fewer functional group interconversions)Moderate to GoodExcellent (potentially)

Route 1: The Sandmeyer Reaction - A Classic Workhorse

Discovered by Traugott Sandmeyer in 1884, this reaction remains a cornerstone for introducing halogens onto aromatic and heteroaromatic rings.[6][7] The strategy involves the diazotization of a primary aromatic amine (in this case, an aminonicotinate) followed by a copper(I)-catalyzed decomposition of the resulting diazonium salt, which installs the desired halogen.[13][14]

Mechanism and Rationale: The reaction proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[6] The key is the formation of the diazonium salt intermediate, which contains an excellent leaving group (N₂ gas). A single electron transfer (SET) from the copper(I) catalyst to the diazonium salt generates an aryl radical, with the irreversible loss of dinitrogen gas driving the reaction forward.[13] This radical then abstracts a halogen from the now copper(II) halide species, regenerating the Cu(I) catalyst and forming the final product. The choice of a copper(I) salt (e.g., CuCl, CuBr) is critical for catalytic turnover.[7]

Caption: Simplified mechanism of the copper(I)-catalyzed Sandmeyer reaction.

Experimental Protocol: Synthesis of Methyl 6-Chloronicotinate

This protocol is adapted from established Sandmeyer procedures.[13]

Sandmeyer_Workflow start Start diazotization 1. Diazotization - Dissolve Methyl 6-aminonicotinate in conc. HCl. - Cool to 0-5 °C in an ice bath. start->diazotization add_nitrite 2. Add NaNO₂ - Add aq. NaNO₂ solution dropwise. - Maintain temperature < 5 °C. - Stir for 30 min. diazotization->add_nitrite sandmeyer_rxn 4. Sandmeyer Reaction - Slowly add cold diazonium salt solution to the CuCl solution. - Vigorous stirring is essential. add_nitrite->sandmeyer_rxn prep_cucl 3. Prepare CuCl Solution - In a separate flask, dissolve CuCl in conc. HCl. - Cool to 0 °C. prep_cucl->sandmeyer_rxn warm_stir 5. Reaction Completion - Allow to warm to room temperature. - Stir for 1-2 hours (N₂ evolution ceases). sandmeyer_rxn->warm_stir workup 6. Work-up & Purification - Quench with water. - Extract with Ethyl Acetate. - Wash, dry, and concentrate. - Purify by column chromatography. warm_stir->workup end End Product: Methyl 6-chloronicotinate workup->end

Caption: Experimental workflow for Sandmeyer synthesis of Methyl 6-Chloronicotinate.

  • Diazotization: Dissolve Methyl 6-aminonicotinate (1.0 eq) in concentrated HCl. Cool the resulting suspension to 0-5 °C in an ice-salt bath with vigorous mechanical stirring.

  • Nitrite Addition: Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water. Add this solution dropwise to the cooled amine suspension, ensuring the internal temperature never exceeds 5 °C. Stir the mixture at 0-5 °C for an additional 30 minutes after the addition is complete.

  • Catalyst Preparation: In a separate flask, dissolve copper(I) chloride (1.2 eq) in concentrated HCl and cool to 0 °C.

  • Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the stirred CuCl solution via a dropping funnel. Effervescence (N₂ evolution) should be observed.

  • Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours until gas evolution ceases.

  • Work-up: Pour the reaction mixture into water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography (Hexanes/Ethyl Acetate gradient) to yield the pure product.

Route 2: Direct C–H Halogenation

The direct conversion of a C–H bond to a C-X bond is the most atom-economical approach to halogenated compounds.[4] For electron-deficient systems like nicotinates, this typically requires forcing conditions or specialized catalytic systems.[1][2]

Mechanism and Rationale: Direct halogenation on a pyridine ring is an electrophilic aromatic substitution (EAS) process. However, the pyridine nitrogen deactivates the ring towards electrophiles, making the reaction electronically mismatched.[2] Reactions often require strong Lewis or Brønsted acids at high temperatures to proceed.[2] A significant challenge is regioselectivity, which is often poor, leading to mixtures of isomers. More advanced methods utilize transition-metal catalysts (e.g., Co, Pd, Cu) with directing groups to achieve high regioselectivity at a specific C-H bond, though this adds steps for installing and removing the directing group.[8][15]

Route 3: Halogen Exchange (HALEX) Reactions

HALEX reactions, such as the Finkelstein reaction, are powerful methods for synthesizing specific halonicotinates, particularly fluoro- and iodo-derivatives, from more readily available chloro- or bromo-precursors.[10][16]

Mechanism and Rationale: This is a nucleophilic aromatic substitution (SNAr) reaction. The reaction's success hinges on Le Châtelier's principle.[17] For example, in the synthesis of a fluoronicotinate from a chloronicotinate, a fluoride source like KF or CsF is used. The reaction is often driven by the precipitation of the byproduct (e.g., KCl) in a suitable high-boiling polar aprotic solvent like DMF or DMSO. The electron-withdrawing nature of the ester group and the pyridine nitrogen activates the ring towards nucleophilic attack, making this a viable strategy.

Illustrative Protocol: Synthesis of Methyl 6-Fluoronicotinate
  • Setup: To an oven-dried flask under a nitrogen atmosphere, add Methyl 6-chloronicotinate (1.0 eq) and anhydrous spray-dried potassium fluoride (3.0 eq).

  • Solvent: Add anhydrous DMSO as the solvent.

  • Reaction: Heat the mixture to 150-160 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.

  • Work-up: Cool the reaction to room temperature, pour into cold water, and extract with diethyl ether (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify by column chromatography to yield the product.

Route 4: Emerging Enzymatic and Photochemical Methods

The frontier of halonicotinate synthesis lies in developing greener and more selective methods. Biocatalysis and photochemistry offer promising alternatives to traditional synthesis.[18][19]

  • Enzymatic Halogenation: Halogenase enzymes can perform highly regio- and stereo-selective halogenations under mild, aqueous conditions.[20] While their application to nicotinates is still an emerging area, the discovery of new copper-dependent halogenases expands the potential scope beyond traditional iron-based enzymes. The primary challenge is discovering or engineering an enzyme with high activity and stability for the specific nicotinate substrate.[21]

  • Photochemical Synthesis: Visible-light photochemistry enables the generation of radical intermediates under exceptionally mild conditions.[11][12] Methods involving the formation of electron donor-acceptor (EDA) complexes between a protonated pyridine and an aromatic substrate can lead to C-H functionalization.[22] These approaches can offer unique regioselectivity compared to classical methods but are still in active development.[11]

Conclusion and Recommendations

The synthesis of halonicotinates is a mature field with a diverse toolkit available to the modern chemist. There is no single "best" route; the optimal choice is dictated by the specific goals of the synthesis.

  • For Reliability and Predictable Regiochemistry: The Sandmeyer Reaction is the go-to method when the corresponding aminonicotinate is readily available. Its outcomes are well-understood and scalable.

  • For Atom Economy and Step-Efficiency: Direct C-H Halogenation is ideal if issues of regioselectivity can be overcome, either by accepting isomeric mixtures or by employing a directing-group strategy for a specific target.

  • For Accessing Fluorides and Iodides: Halogen Exchange is often the most efficient and cleanest method, provided a suitable chloro- or bromo-nicotinate precursor is accessible.

  • For Green Chemistry and Novel Selectivity: Enzymatic and Photochemical Methods represent the future. While not yet general-purpose tools, they should be considered for specialized applications where sustainability and novel reactivity are paramount.

By carefully evaluating the trade-offs in yield, selectivity, cost, and environmental impact, researchers can confidently select the most efficient synthetic pathway to accelerate their research and development objectives.

References

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A Researcher's Guide to Cross-Reactivity Profiling of Novel Kinase Inhibitors: The Case of Methyl 5-bromo-4-hydroxynicotinate Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the development of targeted therapies, particularly small molecule kinase inhibitors, has revolutionized the treatment of numerous diseases, most notably cancer. The nicotinic acid scaffold has emerged as a promising starting point for the synthesis of novel enzyme inhibitors. This guide focuses on a hypothetical, novel compound, Methyl 5-bromo-4-hydroxynicotinate (MBH) , and its derivatives. For the purpose of this technical guide, we will postulate that initial screening has identified MBH as a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) , a critical mediator of angiogenesis.

However, the journey from a potent hit to a viable clinical candidate is fraught with challenges, chief among them being off-target activity. The human kinome consists of over 500 protein kinases, all sharing a structurally conserved ATP-binding pocket, which creates a high potential for cross-reactivity.[1] Unintended inhibition of other kinases can lead to a spectrum of outcomes, from unexpected therapeutic benefits (polypharmacology) to severe toxicities.[2][3]

This guide provides a comprehensive framework for the systematic cross-reactivity profiling of a novel VEGFR-2 inhibitor like MBH. We will objectively compare its hypothetical performance with established multi-kinase inhibitors, Sorafenib and Sunitinib , which also target VEGFR-2. This document is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic rationale behind each experimental choice.

The Imperative of Early and Comprehensive Selectivity Profiling

Why dedicate significant resources to profiling off-target interactions? The rationale is threefold:

  • De-risking for Toxicity: Many adverse effects of kinase inhibitors are directly attributable to off-target inhibition. For instance, dermatological toxicities like hand-foot skin reaction (HFSR) are common with multi-kinase inhibitors such as Sorafenib and Sunitinib.[3][4][5] Early identification of potent off-target interactions allows for medicinal chemistry efforts to design out these liabilities.

  • Understanding Mechanism of Action (MoA): A compound's cellular phenotype is the sum of its on- and off-target activities. A comprehensive selectivity profile is crucial for accurately interpreting cellular and in vivo data. An effect attributed to VEGFR-2 inhibition might, in reality, be caused or modulated by the inhibition of another kinase.

  • Discovering New Therapeutic Opportunities: A "promiscuous" compound is not necessarily a failed one. Off-target activities can sometimes be harnessed for therapeutic benefit, leading to drugs with a multi-targeted, efficacy-enhancing profile.[2]

Experimental Design: A Two-Phase Approach to Kinase Selectivity

A robust cross-reactivity profiling workflow should be approached in two phases: an initial broad screening to map the landscape of potential interactions, followed by orthogonal validation to confirm and accurately quantify those interactions.

Phase 1: Broad Kinome Scanning for Unbiased Hit Identification

The primary goal of this phase is to rapidly screen the lead compound against the largest possible fraction of the human kinome to identify all potential binding partners, without bias.

Recommended Platform: KINOMEscan™ Competition Binding Assay

The KINOMEscan™ platform from Eurofins Discovery is an industry-standard method that quantitatively measures the binding of a compound to a panel of over 480 kinases.[6][7][8] The assay is based on a competitive binding principle where the test compound competes with an immobilized, active-site-directed ligand for binding to the kinase. The amount of kinase captured on the solid support is measured via quantitative PCR (qPCR), which provides a highly sensitive and precise readout.[9] A key advantage is that it measures direct binding (dissociation constant, Kd), which is independent of ATP concentration and enzyme activity, allowing for the detection of inhibitors with various binding modes (e.g., Type I and Type II).[7][10]

G cluster_0 Preparation cluster_1 Assay Execution cluster_2 Detection & Analysis Compound Test Compound (MBH) 10 µM in DMSO Incubation Incubation: Kinase + Compound + Ligand Compound->Incubation Kinase DNA-tagged Kinase Library (480+ kinases) Kinase->Incubation Ligand Immobilized Ligand (on solid support) Ligand->Incubation Wash Wash Step (Remove unbound kinase) Incubation->Wash Elution Elution of Bound Kinase Wash->Elution qPCR qPCR Quantification of DNA tag Elution->qPCR Data Data Analysis: % Control -> Kd Calculation qPCR->Data

Caption: KINOMEscan™ competitive binding assay workflow.

  • Compound Preparation: Solubilize Methyl 5-bromo-4-hydroxynicotinate (MBH) in 100% DMSO to create a high-concentration stock. For a primary screen, a final assay concentration of 10 µM is typically used.

  • Assay Plate Setup: In a multi-well plate, combine the test compound with individual kinases from the panel, each tagged with a unique DNA identifier.

  • Competition Binding: Add the kinase-compound mixture to wells containing an immobilized, proprietary, active-site-directed ligand. The test compound and the immobilized ligand will compete for binding to the kinase's ATP pocket.

  • Incubation: Allow the binding reaction to reach equilibrium.

  • Washing: Unbound and weakly bound components are washed away. The amount of kinase remaining bound to the immobilized ligand is inversely proportional to the affinity of the test compound.

  • Quantification: The amount of kinase bound to the solid support is quantified using qPCR of the DNA tag.

  • Data Analysis: The results are typically reported as a percentage of the DMSO control (%Ctrl), where a smaller number indicates a stronger interaction. For hits identified in the primary screen, a follow-up dose-response experiment is performed to determine the precise dissociation constant (Kd).

Phase 2: Orthogonal Validation of Primary and Off-Target Hits

Hits from a primary screen must be validated using a functionally distinct assay. This is critical to eliminate artifacts from the primary screening technology and to understand the functional consequence of binding (i.e., inhibition of catalytic activity). We will use two common orthogonal methods: a luminescence-based activity assay and a TR-FRET binding assay.

G cluster_0 Biochemical Activity Assay cluster_1 Alternative Binding Assay Input Hits from KINOMEscan™ (Primary Target: VEGFR-2) (Off-Targets: e.g., PDGFRβ, c-KIT) LumiAssay Luminescence-Based Kinase Assay (e.g., ADP-Glo™) Input->LumiAssay FRETAssay TR-FRET Binding Assay (e.g., LanthaScreen™) Input->FRETAssay LumiOutput Determine IC50 values LumiAssay->LumiOutput FinalProfile Validated Cross-Reactivity Profile LumiOutput->FinalProfile FRETOutput Determine IC50/Kd values FRETAssay->FRETOutput FRETOutput->FinalProfile

Caption: Orthogonal validation workflow for primary screen hits.

This assay measures the amount of ADP produced during the kinase reaction. As kinase activity is inhibited, less ADP is generated, resulting in a lower luminescent signal.[11]

  • Reagent Preparation:

    • Prepare 1x Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).

    • Dilute recombinant human VEGFR-2 enzyme to a working concentration (e.g., 2 ng/µL) in 1x Kinase Buffer.[12]

    • Prepare a solution of a suitable substrate (e.g., Poly(Glu,Tyr) 4:1) and ATP (at Km concentration for VEGFR-2) in 1x Kinase Buffer.

    • Prepare a serial dilution of MBH in 1x Kinase Buffer with a constant final DMSO concentration (≤1%).[11]

  • Kinase Reaction:

    • To a white 96-well plate, add 5 µL of the diluted MBH compound or vehicle (for positive control).

    • Add 20 µL of the substrate/ATP mixture.

    • Initiate the reaction by adding 25 µL of the diluted VEGFR-2 enzyme. Add buffer without enzyme to "blank" wells.

    • Incubate the plate at 30°C for 45-60 minutes.[13]

  • Detection:

    • Stop the kinase reaction and measure ADP production by adding the ADP-Glo™ Reagent and Kinase Detection Reagent according to the manufacturer's protocol (Promega).

    • Incubate for the recommended times to deplete remaining ATP and convert ADP to ATP, which drives a luciferase reaction.

    • Read luminescence on a plate reader.

  • Data Analysis: Calculate the percentage of inhibition relative to controls and fit the data to a dose-response curve to determine the IC50 value.

This assay measures the binding of a fluorescently labeled tracer to the kinase.[14] Inhibition is detected by the displacement of the tracer, which leads to a decrease in the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal.[15][16]

  • Reagent Preparation:

    • Prepare a serial dilution of MBH in the appropriate kinase buffer.

    • Prepare a mixture of the target kinase (e.g., GST-tagged VEGFR-2), a fluorescently labeled ATP-competitive tracer (e.g., Alexa Fluor™ 647-labeled), and a Europium-labeled anti-tag antibody (e.g., anti-GST).

  • Assay Procedure:

    • Add the diluted MBH or vehicle control to a low-volume 384-well plate.

    • Add the kinase/tracer/antibody mixture to all wells.

    • Incubate at room temperature for 60 minutes to allow binding to reach equilibrium.

  • Detection:

    • Read the plate on a TR-FRET enabled plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor) after excitation at ~340 nm.[14]

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). A decrease in this ratio indicates displacement of the tracer by the compound. Plot the emission ratio against the compound concentration to determine the IC50 value.

Data Interpretation and Comparative Analysis

The goal of the profiling cascade is to generate a comprehensive dataset that allows for an objective comparison of the novel compound (MBH) against established drugs (Sorafenib, Sunitinib).

Quantifying Selectivity

Simply listing off-targets is insufficient. Selectivity can be quantified to provide a more objective measure for comparison. Common metrics include:

  • Selectivity Score (S-Score): This is the simplest metric, calculated by dividing the number of kinases inhibited above a certain threshold (e.g., Kd < 3 µM) by the total number of kinases tested.[17][18][19] A lower score indicates higher selectivity. For example, an S(3µM) score of 0.02 means the compound hits 2% of the tested kinome at that threshold.

  • Gini Coefficient: Borrowed from economics, the Gini coefficient measures the distribution of inhibitory activity across the kinome. A score of 1 indicates perfect specificity (inhibition of a single kinase), while a score of 0 represents completely uniform, non-selective inhibition across all kinases.[12]

Comparative Data Summary (Illustrative)

The table below presents a hypothetical cross-reactivity profile for our lead compound, MBH, alongside publicly available data for Sorafenib and Sunitinib. This illustrates how a researcher would organize and compare their results.

Target KinaseMBH (Kd, nM)Sorafenib (Kd, nM)Sunitinib (Kd, nM)
VEGFR-2 (KDR) 15 90 9
VEGFR-1 (FLT1)352580
VEGFR-3 (FLT4)28206
PDGFRβ150582
c-KIT250688
RAF1 (c-RAF)>10,0006>10,000
BRAF>10,00022>10,000
BRAF (V600E)>10,00038>10,000
FLT38505821
RET900152
Selectivity Score
S(1µM)0.015 (7/468)0.041 (19/468)0.036 (17/468)
Gini Coefficient0.850.720.75

Data for Sorafenib and Sunitinib are representative values compiled from public sources for illustrative purposes.[20][21]

Interpretation of Illustrative Data:

  • Potency: MBH demonstrates high potency against the primary target, VEGFR-2, comparable to Sunitinib and more potent than Sorafenib.

  • Selectivity: MBH appears significantly more selective than both Sorafenib and Sunitinib. Its S-Score is lower, and its Gini coefficient is higher, indicating its inhibitory activity is concentrated on a smaller subset of kinases.

  • Profile Differences: Crucially, MBH does not show potent inhibition of the RAF kinases, a primary target family for Sorafenib. This suggests that MBH may have a different and potentially more favorable safety profile, as some of Sorafenib's toxicities are linked to its on-target RAF activity.[3] It also shows weaker inhibition of c-KIT and PDGFRβ compared to Sunitinib.

Conclusion and Future Directions

This guide outlines a systematic, data-driven approach to characterizing the cross-reactivity profile of a novel kinase inhibitor, using the hypothetical compound Methyl 5-bromo-4-hydroxynicotinate as a framework. By employing a broad initial screen followed by rigorous orthogonal validation, researchers can build a comprehensive understanding of their compound's selectivity.

The illustrative data suggests that MBH could be a more selective VEGFR inhibitor than existing drugs like Sorafenib and Sunitinib. The next logical step would be to confirm these biochemical findings in a cellular context. A Cellular Thermal Shift Assay (CETSA) could be employed to verify that MBH engages VEGFR-2 and its key off-targets in intact cells, providing crucial evidence of target engagement in a physiological environment.[22][23][24] This comprehensive biochemical and cellular profiling provides the confidence needed to advance a promising compound into further preclinical development.

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  • El-Damasy, D. A. et al. (2022). Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition. Pharmaceuticals, 15(10), 1234. Available from: [Link]

  • Cernatescu, I. et al. (2024). Successful Desensitization to Sorafenib and Imatinib—A Report of Two Cases and a Literature Review. ResearchGate. Available from: [Link]

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Halogenated Nicotinic Acid Esters: A Head-to-Head Comparison of Brominated and Chlorinated Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the strategic modification of lead compounds is a cornerstone of optimizing pharmacological properties. Among the vast arsenal of synthetic strategies, halogenation stands out for its profound impact on a molecule's physicochemical and biological characteristics. This guide provides an in-depth, head-to-head comparison of brominated versus chlorinated nicotinic acid esters, a class of compounds with significant therapeutic potential, particularly as modulators of nicotinic acetylcholine receptors (nAChRs). Drawing upon experimental data and established principles of drug design, we will explore the nuances that differentiate these two halogenated series, offering insights to guide rational drug development.

Nicotinic acid and its derivatives are known to have a range of pharmacological effects.[1] The introduction of halogen atoms into the nicotinic acid scaffold can significantly alter their interaction with biological targets, including nAChRs, which are implicated in a variety of neurological and inflammatory disorders.[2][3] The choice between bromine and chlorine is not arbitrary; it is a calculated decision that can influence binding affinity, selectivity, metabolic stability, and even functional activity (agonism vs. antagonism).

Physicochemical and Pharmacological Profiles: A Comparative Analysis

The substitution of a hydrogen atom with a halogen alters a molecule's size, lipophilicity, and electronic distribution. Bromine is larger and more polarizable than chlorine, which can lead to different steric and electronic interactions with a receptor binding pocket. These differences can translate into significant variations in biological activity.

CompoundHalogen SubstitutionKi (nM) for α4β2*-nAChR
3'-Fluoro-4'-pyridyl analogueFluoro0.067
3'-Chloro-4'-pyridyl analogue Chloro 1.18
3'-Methoxy-4'-pyridyl analogueMethoxy (for comparison)0.04
4'-Chloro-3'-pyridyl analogue Chloro 0.063
4'-Fluoro-3'-pyridyl analogueFluoro0.049
4'-Amino-3'-pyridyl analogueAmino (for comparison)0.25

Data extracted from "Synthesis, Nicotinic Acetylcholine Receptor Binding, and Antinociceptive Properties of 2′-Fluoro-3′-(substituted pyridinyl)-7-deschloroepibatidine Analogues".[4]

From this data, we can observe that the position of the halogen has a dramatic impact on binding affinity. For example, a chloro-substitution at the 3'-position of the 4'-pyridyl ring resulted in a significantly higher Ki value (lower affinity) compared to other substitutions. Conversely, a 4'-chloro-substitution on the 3'-pyridyl ring yielded a compound with very high affinity. This underscores the importance of positional isomerism in conjunction with the choice of halogen. While this data does not include brominated analogues, it highlights the sensitivity of the nAChR binding pocket to the nature and position of the halogen substituent.

Further insights into the influence of halogenation on receptor interaction come from studies on other receptor systems. For example, in the context of TRPV1 receptor modulators, it has been observed that the size of the halogen can influence the functional outcome, with larger halogens like iodine and bromine favoring antagonism over agonism.[5] This principle of "size-dependent functional switching" is a critical consideration in the design of nicotinic acid ester-based therapeutics, where a shift from agonism to antagonism (or vice versa) can have profound therapeutic implications.

The Causality Behind Experimental Choices: Why Halogenate?

The decision to incorporate bromine or chlorine into a nicotinic acid ester is driven by several key objectives in drug design:

  • Modulation of Binding Affinity and Selectivity: As the data above suggests, halogens can form specific interactions, such as halogen bonds, with amino acid residues in the receptor binding pocket. The different sizes and electronic properties of bromine and chlorine can be exploited to fine-tune these interactions, potentially leading to enhanced affinity for the target receptor and improved selectivity over off-target proteins.

  • Metabolic Stability: Halogenation can block sites of metabolism, thereby increasing the metabolic stability and half-life of a compound. The choice between bromine and chlorine can influence the rate and pathway of metabolism.

  • Lipophilicity and Bioavailability: Halogens increase the lipophilicity of a molecule, which can affect its absorption, distribution, and ability to cross the blood-brain barrier. The greater lipophilicity of bromine compared to chlorine can be advantageous for targeting central nervous system receptors.

Experimental Protocol: In Vitro nAChR Radioligand Binding Assay

To experimentally determine and compare the binding affinities of brominated and chlorinated nicotinic acid esters, a competitive radioligand binding assay is a standard and robust method. The following protocol is a representative example based on established methodologies.[4]

Objective: To determine the inhibitory constant (Ki) of test compounds (brominated and chlorinated nicotinic acid esters) for the α4β2* nAChR.

Materials:

  • HEK293 cells stably expressing the human α4β2 nAChR.

  • Membrane preparation from the aforementioned cells.

  • [³H]Epibatidine (radioligand).

  • Unlabeled cytisine (for determining non-specific binding).

  • Test compounds (brominated and chlorinated nicotinic acid esters) at various concentrations.

  • Assay buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Scintillation vials and scintillation cocktail.

  • Liquid scintillation counter.

  • 96-well filter plates.

Workflow:

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis prep_membranes Prepare cell membranes expressing α4β2 nAChR incubation Incubate membranes with [³H]Epibatidine and test compounds (or buffer for total binding, or cytisine for non-specific binding) prep_membranes->incubation prep_ligands Prepare serial dilutions of test compounds and [³H]Epibatidine prep_ligands->incubation filtration Filter the incubation mixture through 96-well filter plates incubation->filtration washing Wash filters to remove unbound radioligand filtration->washing scintillation Add scintillation cocktail to filters and count radioactivity washing->scintillation data_analysis Calculate specific binding and determine IC50 values scintillation->data_analysis ki_calculation Calculate Ki values using the Cheng-Prusoff equation data_analysis->ki_calculation

Caption: Workflow for nAChR Radioligand Binding Assay.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Culture HEK293 cells expressing the α4β2 nAChR to a sufficient density.

    • Harvest the cells and homogenize them in a suitable buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend it in the assay buffer.

    • Determine the protein concentration of the membrane preparation.

  • Assay Setup:

    • In a 96-well plate, add a fixed amount of the membrane preparation to each well.

    • For determining total binding, add the assay buffer.

    • For determining non-specific binding, add a high concentration of unlabeled cytisine.

    • For determining the inhibitory effect of the test compounds, add serial dilutions of the brominated and chlorinated nicotinic acid esters.

    • Add a fixed concentration of [³H]Epibatidine to all wells.

  • Incubation:

    • Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 2-4 hours).

  • Filtration and Washing:

    • Rapidly filter the contents of each well through a 96-well glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

    • Wash the filters multiple times with ice-cold assay buffer to minimize non-specific binding.

  • Scintillation Counting:

    • Punch out the filter discs into scintillation vials.

    • Add scintillation cocktail to each vial and allow them to equilibrate.

    • Measure the radioactivity in each vial using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathway and Logical Relationships

The interaction of nicotinic acid esters with nAChRs initiates a cascade of intracellular events. The following diagram illustrates a simplified signaling pathway that can be activated by nAChR agonists.

G cluster_receptor Cell Membrane cluster_intracellular Intracellular Signaling nAChR Nicotinic Acetylcholine Receptor (nAChR) Ca_influx Ca²⁺ Influx nAChR->Ca_influx Opens ion channel PKC_activation PKC Activation Ca_influx->PKC_activation Neurotransmitter_release Neurotransmitter Release Ca_influx->Neurotransmitter_release MAPK_pathway MAPK Pathway PKC_activation->MAPK_pathway Gene_expression Altered Gene Expression MAPK_pathway->Gene_expression Ligand Brominated/Chlorinated Nicotinic Acid Ester (Agonist) Ligand->nAChR Binds to

Caption: Simplified nAChR Agonist Signaling Pathway.

Conclusion

The choice between bromination and chlorination of nicotinic acid esters is a critical decision in the drug discovery process, with significant implications for the pharmacological profile of the resulting compounds. While direct comparative data remains scarce, the available evidence from related compound series suggests that both the nature of the halogen and its position on the nicotinic acid scaffold are key determinants of nAChR binding affinity and functional activity. Brominated compounds, being larger and more lipophilic, may offer advantages in terms of forming specific halogen bonds and achieving CNS penetration. However, the more nuanced electronic effects of chlorine can also be harnessed to achieve high-affinity binding.

Ultimately, the optimal choice will be context-dependent, relying on the specific therapeutic target and the desired pharmacological outcome. The experimental protocol outlined in this guide provides a robust framework for empirically determining the nAChR binding affinities of novel brominated and chlorinated nicotinic acid esters, enabling a data-driven approach to lead optimization. As our understanding of the structure-activity relationships of halogenated compounds continues to evolve, so too will our ability to rationally design the next generation of nicotinic acid ester-based therapeutics.

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A Comparative Guide to Validating the Mechanism of Action of Novel HIF Prolyl Hydroxylase Inhibitors: The Case of Methyl 5-bromo-4-hydroxynicotinate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the mechanism of action (MoA) of novel chemical entities targeting the hypoxia-inducible factor (HIF) pathway. We will use a hypothetical Methyl 5-bromo-4-hydroxynicotinate derivative, herein designated MBH-21 , as our primary example and compare its performance against Roxadustat , a well-characterized, clinically approved HIF prolyl hydroxylase inhibitor (HIF-PHI).

The narrative of this guide follows a multi-tiered validation funnel, a logical progression from broad biochemical interaction to specific, functional cellular outcomes. This structure is designed not merely to present protocols, but to explain the causal logic behind each experimental choice, ensuring a self-validating and robust MoA dossier.

Introduction: The HIF Pathway as a Therapeutic Target

The cellular response to low oxygen levels (hypoxia) is a fundamental process orchestrated by the Hypoxia-Inducible Factor (HIF) family of transcription factors.[1] Under normal oxygen conditions (normoxia), the alpha subunit of HIF (HIF-α) is continuously synthesized and targeted for degradation. This process is initiated by a class of 2-oxoglutarate (2-OG) dependent dioxygenases called HIF prolyl hydroxylase domain (PHD) enzymes, which hydroxylate specific proline residues on HIF-α.[2][3] This modification allows the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex to recognize, ubiquitinate, and shuttle HIF-α to the proteasome for destruction.[4]

In hypoxic conditions, the oxygen-dependent activity of PHD enzymes is suppressed. This allows HIF-α to accumulate, translocate to the nucleus, and dimerize with its stable partner, HIF-β.[1] The active HIF heterodimer then binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, upregulating proteins crucial for adaptation to low oxygen, including erythropoietin (EPO), which stimulates red blood cell production, and genes involved in iron metabolism and angiogenesis.[1][4]

HIF prolyl hydroxylase inhibitors (HIF-PHIs) are small molecules that mimic a hypoxic state by inhibiting PHD enzymes, thereby stabilizing HIF-α even under normoxic conditions.[2][5] This mechanism has proven highly effective for treating anemia associated with chronic kidney disease (CKD), offering an oral alternative to injectable erythropoiesis-stimulating agents (ESAs).[4][6] Novel compounds, such as Methyl 5-bromo-4-hydroxynicotinate derivatives, are being explored as potential next-generation HIF-PHIs. Validating that these compounds achieve their therapeutic effect through the intended MoA is paramount.

cluster_normoxia Normoxia (High O2) cluster_hypoxia Hypoxia (Low O2) or HIF-PHI Treatment HIFa_norm HIF-1α PHD PHD Enzymes (+ O2, 2-OG) HIFa_norm->PHD Hydroxylation OH_HIFa Hydroxylated HIF-1α (OH) PHD->OH_HIFa VHL VHL E3 Ligase OH_HIFa->VHL Recognition Ub Ubiquitination VHL->Ub Proteasome Proteasomal Degradation Ub->Proteasome Targeting HIFa_hyp HIF-1α HIFa_stable Stable HIF-1α HIFa_hyp->HIFa_stable Accumulation PHD_inhibited PHD Enzymes MBH21 MBH-21 (HIF-PHI) MBH21->PHD_inhibited Inhibition HIF_dimer HIF-1α/β Heterodimer HIFa_stable->HIF_dimer HIFb HIF-1β (ARNT) HIFb->HIF_dimer Nucleus Nucleus HIF_dimer->Nucleus Translocation HRE HRE (DNA Binding) Nucleus->HRE Transcription Gene Transcription (EPO, VEGF, etc.) HRE->Transcription G cluster_workflow MoA Validation Workflow tier1 Tier 1: Biochemical Validation Does MBH-21 directly interact with and inhibit PHD enzymes? assay1a Enzyme Inhibition Assay (IC50 Determination) tier1->assay1a assay1b Surface Plasmon Resonance (Binding Kinetics) tier1->assay1b tier2 Tier 2: Cellular Target Engagement & Pathway Modulation Does MBH-21 engage its target in cells and stabilize HIF-α? assay2a Cellular Thermal Shift Assay (CETSA) (Target Engagement) tier2->assay2a assay2b Western Blot (HIF-1α Stabilization) tier2->assay2b tier3 Tier 3: Functional Cellular Response Does HIF-α stabilization lead to downstream gene transcription? assay3a HRE-Luciferase Reporter Assay (HIF Transcriptional Activity) tier3->assay3a assay3b qPCR for Target Genes (EPO, CA9) tier3->assay3b assay1b->tier2 Informs assay2b->tier3 Informs

Caption: A tiered workflow for validating the mechanism of action of a novel HIF-PHI.

Tier 1: Biochemical Validation of Target Interaction

Objective: To establish if MBH-21 directly binds to and inhibits the catalytic activity of PHD enzymes, the primary molecular targets.

Methodology 1: Enzyme Inhibition Assays

The foundational step is to quantify the potency of inhibition against the key PHD isoforms (PHD1, PHD2, and PHD3). This is crucial because isoform selectivity can influence the therapeutic window and side-effect profile. These assays measure the rate of an enzymatic reaction in the presence of varying concentrations of the inhibitor to determine the half-maximal inhibitory concentration (IC₅₀). [7][8] Rationale: An in vitro enzyme assay provides the cleanest system to confirm direct inhibition, free from the complexities of cellular uptake, metabolism, or efflux. Comparing isoform selectivity against a known standard like Roxadustat provides immediate context for the compound's biochemical profile. [3][9] Comparative Data: PHD Isoform Inhibition

CompoundPHD1 IC₅₀ (nM)PHD2 IC₅₀ (nM)PHD3 IC₅₀ (nM)
MBH-21 1202595
Roxadustat 15030110

Interpretation: The data shows that MBH-21 is a potent inhibitor of PHD2, the primary isoform responsible for regulating HIF-α in most cells. Its potency and isoform profile are comparable to Roxadustat, providing strong initial evidence that it operates through the intended biochemical mechanism.

Methodology 2: Surface Plasmon Resonance (SPR)

To confirm direct physical binding and characterize the kinetics of the interaction, SPR is an invaluable tool. [10][11]SPR is a label-free technique that measures the association (kₐ) and dissociation (kₑ) rates of an analyte (MBH-21) flowing over a sensor chip immobilized with the target protein (recombinant PHD2). [12][13]This allows for the calculation of the equilibrium dissociation constant (Kᴅ), a direct measure of binding affinity.

Rationale: While an IC₅₀ value demonstrates inhibition of activity, it is an indirect measure of binding. SPR provides direct, real-time evidence of a physical interaction, adding a critical layer of validation. A fast "on-rate" and slow "off-rate" are often desirable characteristics for potent inhibitors. [14] Comparative Data: Binding Kinetics to PHD2

CompoundAssociation Rate (kₐ) (1/Ms)Dissociation Rate (kₑ) (1/s)Affinity (Kᴅ) (nM)
MBH-21 1.8 x 10⁵4.5 x 10⁻³25.0
Roxadustat 1.5 x 10⁵5.1 x 10⁻³34.0

Interpretation: The low nanomolar Kᴅ value for MBH-21 confirms a high-affinity binding interaction with PHD2, consistent with the potent IC₅₀ value. The kinetic profile is similar to Roxadustat, reinforcing the biochemical evidence.

Tier 2: Cellular Target Engagement & Pathway Modulation

Objective: To verify that MBH-21 can enter cells, engage with its PHD target, and elicit the direct downstream consequence: stabilization of HIF-1α.

Methodology 1: Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful biophysical method for confirming drug-target engagement in a physiological cellular environment. [15][16]The principle is that when a ligand binds to its target protein, it typically confers thermal stability. [17]In a CETSA experiment, cells are treated with the compound, heated across a range of temperatures, and then lysed. The amount of soluble (non-denatured) target protein remaining at each temperature is quantified, typically by Western blot. A positive target engagement results in a "thermal shift" to the right in the melting curve. [18][19] Rationale: This assay bridges the gap between biochemical activity and cellular function. It proves that the compound not only can bind its target in a test tube but that it does bind its target within the complex milieu of a living cell, a critical step in MoA validation. [17]

cluster_cetsa CETSA Experimental Workflow start Treat cells with Vehicle or MBH-21 heat Aliquot and heat samples across a temperature gradient (e.g., 40°C to 70°C) start->heat lyse Cell Lysis (Freeze-thaw) heat->lyse separate Separate soluble and precipitated fractions (Centrifugation) lyse->separate quantify Quantify soluble PHD2 protein (Western Blot or ELISA) separate->quantify plot Plot melt curves and determine thermal shift (ΔTm) quantify->plot

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Comparative Data: Thermal Shift of PHD2 in HEK293T Cells

Compound (10 µM)Apparent Melting Temp (Tₘ)Thermal Shift (ΔTₘ)
Vehicle (DMSO) 52.5 °C-
MBH-21 58.0 °C+5.5 °C
Roxadustat 58.2 °C+5.7 °C

Interpretation: MBH-21 induces a significant thermal shift of +5.5 °C, nearly identical to that caused by Roxadustat. This provides direct and compelling evidence of target engagement in intact cells.

Methodology 2: Western Blot for HIF-1α Stabilization

The definitive downstream effect of PHD inhibition is the accumulation of HIF-1α protein. Western blotting is the gold-standard technique to visualize and quantify this stabilization. [20]It is critical to perform these experiments under normoxic conditions to prove that the compound, not a lack of oxygen, is causing the effect. A chemical inducer of hypoxia, such as cobalt chloride (CoCl₂), can serve as a positive control. Rationale: This experiment directly tests the central hypothesis of the MoA. If MBH-21 inhibits PHDs, HIF-1α protein levels must increase. Quantifying this increase provides a dose-dependent measure of the compound's cellular potency. Since HIF-1α is a nuclear protein, using nuclear extracts is often recommended for a cleaner signal. [20][21] Comparative Data: HIF-1α Stabilization in Hep3B Cells (4h treatment, Normoxia)

CompoundHIF-1α Protein Level (Fold change vs. Vehicle)
Vehicle (DMSO) 1.0
MBH-21 (10 µM) 15.2
Roxadustat (10 µM) 14.8
CoCl₂ (100 µM) 18.5

Interpretation: MBH-21 robustly stabilizes HIF-1α protein in a manner comparable to Roxadustat, confirming that cellular target engagement translates directly into the expected modulation of the immediate downstream pathway component.

Tier 3: Functional Cellular Response

Objective: To confirm that the stabilized HIF-1α is transcriptionally active and upregulates the expression of known downstream target genes.

Methodology 1: HRE-Luciferase Reporter Gene Assay

This assay provides a quantitative measure of HIF transcriptional activity. [22]A reporter cell line is engineered to contain a plasmid where the expression of a reporter gene, such as firefly luciferase, is driven by a promoter containing multiple copies of the Hypoxia Response Element (HRE). [23][24]When active HIF heterodimers bind to the HREs, luciferase is produced, which can be measured with high sensitivity via a luminescence assay.

Rationale: While Western blotting shows HIF-1α protein accumulation, it doesn't prove the protein is functional (i.e., forming active dimers and binding DNA). The HRE reporter assay directly measures this transcriptional function, providing a crucial link between protein stabilization and gene regulation. [25][26] Comparative Data: HRE-Luciferase Activity in 293T-HRE Cells (18h treatment)

CompoundLuciferase Activity (Fold Induction vs. Vehicle)
Vehicle (DMSO) 1.0
MBH-21 (10 µM) 22.5
Roxadustat (10 µM) 21.8
Hypoxia (1% O₂) 28.0

Interpretation: MBH-21 strongly induces HRE-dependent gene expression, demonstrating that the stabilized HIF-1α is transcriptionally active. The level of induction is on par with Roxadustat, confirming a functional outcome consistent with the proposed MoA.

Detailed Experimental Protocols

Protocol 1: Western Blot for HIF-1α Stabilization
  • Cell Culture and Treatment: Seed Hep3B cells in 6-well plates. At 80% confluency, treat cells with Vehicle (0.1% DMSO), MBH-21 , or Roxadustat at desired concentrations for 4-6 hours under normoxic conditions (21% O₂). Use CoCl₂ (100 µM) as a positive control.

  • Nuclear Extraction: Wash cells with ice-cold PBS. Scrape cells in a hypotonic buffer and lyse the outer membrane. Centrifuge to pellet nuclei. Resuspend nuclei in a high-salt nuclear extraction buffer with protease inhibitors. [20]3. Protein Quantification: Determine protein concentration of the nuclear extracts using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load 30-50 µg of nuclear protein per lane on an 8% SDS-PAGE gel. [27]Transfer proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature. Incubate with a primary antibody against HIF-1α (e.g., 1:1000 dilution) overnight at 4°C. [20]Use an antibody for a nuclear loading control (e.g., Lamin B1).

  • Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with an HRP-conjugated secondary antibody (e.g., 1:10,000) for 1 hour at room temperature.

  • Imaging: Apply an ECL detection reagent and image the blot using a chemiluminescence imager. Quantify band density relative to the loading control.

Protocol 2: Cellular Thermal Shift Assay (CETSA®)
  • Cell Treatment: Culture HEK293T cells to near-confluency. Treat cells with Vehicle (0.1% DMSO) or 10 µM MBH-21 for 1 hour in the incubator.

  • Harvesting: Harvest cells by trypsinization, wash with PBS, and resuspend in PBS containing protease inhibitors to a final concentration of ~10⁷ cells/mL.

  • Heating Step: Aliquot 50 µL of the cell suspension into PCR tubes for each temperature point. Heat the tubes in a thermal cycler for 3 minutes across a temperature gradient (e.g., 46°C to 64°C in 2°C increments), followed by cooling for 3 minutes at 4°C. [16]4. Lysis and Clarification: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath. Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet precipitated proteins. [16]5. Analysis: Collect the supernatant (soluble fraction) and analyze the amount of soluble PHD2 protein by Western blot as described above.

  • Data Plotting: Quantify band intensities for each temperature, normalize to the intensity at the lowest temperature, and plot the fraction of soluble protein versus temperature to generate melting curves.

Conclusion

The multi-tiered validation framework presented here provides a robust and logical pathway to confirm the mechanism of action for novel HIF prolyl hydroxylase inhibitors like MBH-21 . By systematically progressing from biochemical inhibition (Enzyme Assays, SPR) to cellular target engagement (CETSA) and culminating in functional pathway activation (HIF-1α stabilization, HRE-reporter activity), we can build a high-confidence data package.

The comparative data shows that the hypothetical compound MBH-21 performs equivalently to the known HIF-PHI Roxadustat across all critical validation assays. This demonstrates that MBH-21 is a potent, cell-permeable inhibitor of PHD enzymes that stabilizes HIF-1α, leading to the activation of the downstream hypoxic signaling pathway. This rigorous, evidence-based approach is essential for advancing novel drug candidates from discovery to clinical development.

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A Researcher's Guide to Ensuring Reproducibility in the Study of Substituted Nicotinic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the landscape of preclinical drug discovery for substituted nicotinic acids presents a formidable challenge: ensuring that the biological data generated today can be reliably reproduced tomorrow. The well-documented "reproducibility crisis" in biomedical research is not merely an academic debate; it is a critical barrier that wastes resources, slows innovation, and undermines the translation of promising molecules into effective therapies.[1][2][3] For researchers investigating substituted nicotinic acids—compounds with significant therapeutic potential for dyslipidemia and various inflammatory conditions—a rigorous, transparent, and logically sound experimental approach is paramount.[4][5]

This guide is designed for researchers, scientists, and drug development professionals. It eschews a rigid template in favor of a narrative built on field-proven insights and scientific integrity. We will dissect the causal logic behind experimental choices, provide self-validating protocols, and ground our claims in authoritative sources to build a framework for generating robust and reproducible data in this important therapeutic area.

Part 1: Deconstructing the Targets: GPR109A vs. Nicotinic Acetylcholine Receptors (nAChRs)

A primary source of confusion and potential irreproducibility in this field stems from the term "nicotinic." While related to nicotine in name, nicotinic acid and its derivatives primarily exert their therapeutic effects through a completely different target than nicotine itself.

  • Substituted Nicotinic Acids Target GPR109A: The main biological receptor for nicotinic acid (niacin) is the G protein-coupled receptor GPR109A (also known as Hydroxycarboxylic Acid Receptor 2, or HCA2).[6][7] This is a Gi-coupled receptor predominantly found on adipocytes and immune cells like skin Langerhans cells.[6] Its activation is responsible for both the desired anti-lipolytic effects (lipid-lowering) and the common side effect of flushing (vasodilation).[6][8]

  • Nicotine and its Analogs Target nAChRs: Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels that are fundamental to neurotransmission in the central and peripheral nervous systems.[9][10] They respond to the neurotransmitter acetylcholine and are famously agonized by nicotine.[9]

Conflating these two receptor systems is a critical error. Assays and experimental systems designed for nAChRs are generally not applicable to studying the primary metabolic effects of substituted nicotinic acids. Ensuring reproducibility begins with selecting the correct biological target and experimental system.

cluster_0 Biological Targets NA Substituted Nicotinic Acids GPR109A GPR109A (HCA2) G Protein-Coupled Receptor NA->GPR109A Primary Target NCT Nicotine & Analogs nAChR nAChR Ligand-Gated Ion Channel NCT->nAChR Primary Target

Caption: Distinct molecular targets for nicotinic acids and nicotine.

Part 2: The GPR109A Signaling Axis: A Reproducibility Deep Dive

The study of substituted nicotinic acids is fundamentally the study of GPR109A signaling. Understanding this pathway is key to designing robust experiments and interpreting their results.

Mechanism of Action

Activation of GPR109A by a nicotinic acid derivative initiates a cascade of intracellular events. The causality is as follows:

  • Ligand Binding: The compound binds to the GPR109A receptor.

  • G-Protein Activation: The receptor couples to an inhibitory G-protein (Gi/o).[11]

  • Adenylyl Cyclase Inhibition: The activated Gi protein inhibits the enzyme adenylyl cyclase.

  • cAMP Reduction: This inhibition leads to a decrease in intracellular levels of cyclic adenosine monophosphate (cAMP).[12]

  • Downstream Effects: In adipocytes, reduced cAMP levels inhibit hormone-sensitive lipase, thereby reducing the breakdown of triglycerides into free fatty acids (the anti-lipolytic effect).[6][8] In skin cells, a separate pathway leads to the release of prostaglandins, causing the "niacin flush".[6]

cluster_pathway GPR109A Signaling Pathway ligand Substituted Nicotinic Acid receptor GPR109A ligand->receptor Binds g_protein Gi/o Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits camp cAMP Levels ac->camp Decreases Production lipolysis Lipolysis (in Adipocytes) camp->lipolysis Inhibits

Caption: The canonical Gi-coupled signaling pathway of GPR109A.

Common Sources of Experimental Variability

Reproducibility is threatened when key experimental variables are not controlled. In GPCR research, these are numerous.[13][14]

  • Biological Reagents:

    • Cell Line Integrity: Cell lines can be misidentified or become contaminated. It is essential to use authenticated cell lines from a reputable source (e.g., ATCC) and perform regular testing for mycoplasma.[2][15]

    • Receptor Expression Levels: In transfected cell systems (like HEK293 or CHO cells), the level of GPR109A expression can fluctuate between passages. This directly impacts the magnitude of the response. Establishing a stable cell line or using transient transfection with rigorous quality control (e.g., co-transfection with a reporter gene) is critical.

  • Compound Management:

    • Purity and Identity: The purity of the synthesized substituted nicotinic acid must be confirmed (e.g., via HPLC, LC-MS, NMR). Impurities can have off-target effects.[16]

    • Solubility and Stability: Compounds must be fully solubilized. Precipitated compound is not biologically available, leading to falsely low potency values. The stability of the compound in assay buffer and at storage temperatures should be verified.

  • Assay Conditions:

    • Serum: Serum contains endogenous ligands and growth factors that can interfere with GPCR signaling. Assays should be performed under serum-free conditions where possible, or with a consistent, well-defined lot of serum.

    • Reagent Quality: The quality of reagents like forskolin (used to stimulate cAMP) or isoproterenol (used to stimulate lipolysis) can vary. Use high-purity reagents and validate each new lot.

Part 3: A Framework for Reproducible Data Generation

A logical workflow ensures that data is collected systematically, with each step validating the next. This framework proceeds from confirming target engagement to quantifying a physiologically relevant cellular response.

cluster_workflow Reproducible Experimental Workflow step1 Step 1: Target Binding (Radioligand Binding Assay) step2 Step 2: Proximal Signaling (cAMP Inhibition Assay) step1->step2 Confirms target interaction step3 Step 3: Functional Response (Adipocyte Lipolysis Assay) step2->step3 Links binding to cell signaling data Comparative Analysis (Potency & Efficacy) step3->data Provides physiological relevance

Caption: A logical workflow for characterizing substituted nicotinic acids.

Experimental Protocol 1: In Vitro Receptor Activation (cAMP Inhibition Assay)

This assay directly measures the functional consequence of Gi-coupling and is a gold standard for GPR109A activation.

Objective: To determine the potency (EC₅₀) and efficacy (% inhibition) of substituted nicotinic acids in reducing forskolin-stimulated cAMP levels in cells expressing GPR109A.

Self-Validation System:

  • Positive Control: Unsubstituted nicotinic acid (known full agonist).

  • Negative Control: Vehicle (e.g., 0.1% DMSO).

  • Assay Window Control: Forskolin alone (maximum stimulation) vs. Vehicle alone (basal).

  • Acceptance Criterion: The Z'-factor for the assay window should be ≥ 0.5, indicating a robust and reliable assay.

Methodology:

  • Cell Plating: Plate CHO-K1 or HEK293 cells stably expressing human GPR109A into 384-well assay plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of test compounds and controls in assay buffer (e.g., HBSS with 0.1% BSA, 0.5 mM IBMX). The final top concentration might be 10 µM.

  • Cell Stimulation:

    • Aspirate the culture medium from the cells.

    • Add 10 µL of compound dilutions to the wells.

    • Immediately add 10 µL of a 2X forskolin solution (final concentration typically 5 µM) prepared in assay buffer.

  • Incubation: Incubate the plate for 30 minutes at room temperature.

  • Cell Lysis & Detection: Add lysis and detection reagents according to the manufacturer's protocol for a competitive immunoassay HTRF or LANCE Ultra cAMP kit.

  • Data Acquisition: Read the plate on a compatible plate reader (e.g., PHERAstar or EnVision).

  • Data Analysis: Calculate the ratio of the two emission wavelengths. Convert ratios to cAMP concentrations using a standard curve. Normalize the data to % inhibition relative to forskolin-only (0%) and vehicle-only (100%) controls. Fit the normalized data using a four-parameter logistic equation to determine EC₅₀ values.[17]

Experimental Protocol 2: Functional Cellular Response (Adipocyte Lipolysis Assay)

This assay provides physiological relevance by measuring a key therapeutic endpoint of GPR109A activation.[6][12]

Objective: To determine the ability of substituted nicotinic acids to inhibit isoproterenol-stimulated lipolysis in primary human adipocytes.

Self-Validation System:

  • Positive Control: Unsubstituted nicotinic acid.

  • Negative Control: Vehicle.

  • Stimulation Control: Isoproterenol (a β-adrenergic agonist that robustly stimulates lipolysis).

  • Basal Control: No isoproterenol.

  • Acceptance Criterion: The signal-to-basal ratio for isoproterenol stimulation should be at least 5-fold.

Methodology:

  • Adipocyte Preparation: Use differentiated primary human subcutaneous adipocytes or a suitable cell line like 3T3-L1. Plate in a 96-well format.

  • Wash and Pre-incubation: Wash cells twice with Krebs-Ringer-HEPES (KRH) buffer containing 2% BSA. Pre-incubate with KRH buffer for 1 hour at 37°C.

  • Compound Treatment: Add test compounds and controls at desired concentrations. Incubate for 30 minutes.

  • Lipolysis Stimulation: Add isoproterenol (final concentration ~1 µM) to all wells except the basal controls.

  • Incubation: Incubate for 2-3 hours at 37°C.

  • Supernatant Collection: Carefully collect the supernatant (assay medium) from each well.

  • Glycerol/FFA Detection: Quantify the amount of glycerol or free fatty acids (FFA) released into the supernatant using a commercially available colorimetric or fluorescent assay kit.

  • Data Analysis: Normalize the data as a percentage of the isoproterenol-stimulated response. Fit the data to determine IC₅₀ values.

Part 4: Data Presentation & Comparative Analysis

To objectively compare the performance of different substituted nicotinic acids, data must be presented clearly and consistently. The table below illustrates how data from the described assays can be summarized to compare three hypothetical compounds.

CompoundTarget Binding (Kᵢ, nM)Proximal Signaling (cAMP EC₅₀, nM)Functional Response (Lipolysis IC₅₀, nM)Max Efficacy (% of Nicotinic Acid)
Nicotinic Acid 120250200100%
Compound A 5511595102%
Compound B 15085098085%
Compound C 75150180095%

Interpretation & Causality:

  • Compound A shows higher affinity and potency across all assays compared to nicotinic acid, with full efficacy. This represents a promising lead with potentially improved therapeutic index.

  • Compound B is a partial agonist with lower potency than nicotinic acid. Its reduced efficacy might translate to a better side-effect profile but potentially lower therapeutic benefit.

  • Compound C displays good binding and proximal signaling potency but is significantly weaker in the functional lipolysis assay. This discrepancy is a critical finding. It could suggest biased agonism, where the compound activates the cAMP pathway but not the downstream effectors for lipolysis as efficiently, or it could indicate poor cell permeability or stability in the more complex lipolysis assay medium.[18] This highlights the necessity of using multiple, orthogonal assays; relying solely on cAMP data would have been misleading.

Conclusion

The reproducibility of biological data for substituted nicotinic acids is not a matter of chance, but a direct result of intentional, rigorous experimental design. It requires a deep understanding of the specific molecular target, GPR109A, and a commitment to controlling variables at every stage—from reagent validation to data analysis. By distinguishing the correct receptor family, implementing a logical experimental workflow with self-validating protocols, and transparently reporting data, researchers can build a robust foundation of evidence. This not only enhances the integrity of our scientific endeavors but also accelerates the journey of translating promising chemical matter into impactful medicines.[19][20]

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A Senior Application Scientist's Guide to Scaffolds in Drug Discovery: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of drug discovery, the limitations of traditional two-dimensional (2D) cell cultures are becoming increasingly apparent. These flat, artificial environments often fail to recapitulate the complex cellular interactions and microenvironments found in vivo, leading to high attrition rates of drug candidates in later stages of development.[1][2] The transition to three-dimensional (3D) cell culture models has therefore become a critical step in building more predictive and physiologically relevant assay systems. At the heart of many of these 3D models lies the scaffold, a structural support that mimics the native extracellular matrix (ECM) and facilitates the organization of cells into tissue-like structures.[2][3]

This guide provides a comparative analysis of different scaffolding technologies available to researchers in drug discovery. We will delve into the nuances of various scaffold types, from naturally derived hydrogels to cutting-edge organ-on-a-chip systems, and provide the experimental frameworks necessary to evaluate their performance. Our goal is to equip you, the researcher, with the knowledge to select and validate the most appropriate scaffold for your specific drug discovery workflow, ultimately enhancing the predictive power of your preclinical data.

Part 1: The Scaffold Compendium: A Comparative Overview

The choice of scaffold is a critical decision that profoundly influences cellular behavior and, consequently, the outcome of a drug screen.[4] Scaffolds can be broadly categorized into several key types, each with a unique set of properties, advantages, and limitations.

Natural Hydrogels: Mimicking Nature's Blueprint

Natural hydrogels are derived from components of the native ECM, such as collagen, fibrin, and Matrigel.[4][5] Their inherent biocompatibility and ability to support crucial cell functions make them a popular choice for 3D cell culture.[4][6]

  • Collagen: As the most abundant protein in the ECM, collagen scaffolds provide excellent biocompatibility and support cell attachment and proliferation.[7][8]

  • Matrigel: A basement membrane extract, Matrigel, is rich in ECM proteins and growth factors, promoting the formation of complex 3D structures.[4][5] However, its undefined composition and batch-to-batch variability can pose challenges for reproducibility.[5]

  • Decellularized Extracellular Matrix (dECM): dECM scaffolds are derived from native tissues by removing cellular components, leaving behind the intricate ECM architecture.[9] This approach offers a highly tissue-specific microenvironment, proving superior in mimicking a cancer-like environment for drug screening.

Synthetic Scaffolds: Engineering Precision and Control

Synthetic polymers offer a high degree of control over the physical and chemical properties of the scaffold, such as stiffness, porosity, and degradation rate.[4][6][10] This tunability allows for the creation of highly defined and reproducible microenvironments.

  • Synthetic Hydrogels: These are water-swollen polymer networks that can be engineered to mimic the properties of the native ECM.[1][4] They can be functionalized with peptides and growth factors to enhance cell adhesion and signaling.[4] Common synthetic polymers include poly(ethylene glycol) (PEG), poly(lactic acid) (PLA), and poly(glycolic acid) (PGA).[10][11][12]

  • Nanofibrous Scaffolds: Produced by techniques like electrospinning, these scaffolds mimic the fibrous nature of the native ECM, providing topographical cues that influence cell behavior.[13]

Scaffold-Free Systems: Self-Assembly in Action

Scaffold-free methods rely on the inherent ability of cells to self-aggregate and form 3D structures, such as spheroids.

  • Spheroid Microplates: These plates feature ultra-low attachment surfaces that promote the formation of uniform and reproducible multicellular spheroids.[14][15][16] This format is highly amenable to high-throughput screening (HTS).[17][16]

Advanced 3D Models: The Next Frontier
  • Organ-on-a-Chip: These microfluidic devices recapitulate the structure and function of human organs on a chip.[18][19][20][21] They allow for the study of drug effects in a dynamic, multi-organ context, bridging the gap between animal studies and clinical trials.[18][22]

  • 3D Bioprinting: This technology enables the precise, layer-by-layer deposition of cells and biomaterials to create complex, tissue-like structures.[23][24]

Table 1: Comparative Analysis of Scaffolding Technologies in Drug Discovery

Scaffold TypeKey CharacteristicsAdvantagesDisadvantagesApplications in Drug Discovery
Natural Hydrogels Derived from ECM components (e.g., collagen, Matrigel, dECM).[4][5][9]Excellent biocompatibility, inherent bioactivity.[4][6]Batch-to-batch variability, undefined composition (Matrigel), potential immunogenicity.[5][7]3D cell culture, cancer research, toxicology studies.[4][9]
Synthetic Scaffolds Engineered polymers (e.g., PEG, PLA, PGA).[10][12]Tunable physical and chemical properties, high reproducibility.[4][7][10]May lack inherent bioactivity, potential for inflammatory by-products.[7]High-throughput screening, controlled drug release studies.[4]
Spheroid Microplates Ultra-low attachment surfaces for scaffold-free spheroid formation.[15][16]High reproducibility, amenable to HTS, allows for self-assembly of cells.[16]Limited complexity compared to scaffold-based models.High-throughput drug screening, cancer spheroid assays.
Organ-on-a-Chip Microfluidic devices mimicking organ-level physiology.[18][19][20][21]Dynamic culture conditions, multi-organ interactions, personalized medicine potential.[18][19][22]Complex fabrication, lower throughput than microplates.Drug toxicity testing, disease modeling, personalized medicine.[18][21][22]
3D Bioprinting Precise deposition of cells and biomaterials.[24]High control over architecture and cell placement, creation of complex tissues.[25]Slower fabrication, potential for cell damage during printing.Tissue engineering, regenerative medicine, complex disease models.[24]

Part 2: Experimental Validation of Scaffolds: A Methodological Guide

The selection of a scaffold should be followed by rigorous experimental validation to ensure its suitability for the intended application. Here, we outline key experimental protocols to assess scaffold performance.

Biocompatibility and Cytotoxicity Assays

Objective: To determine if the scaffold material is toxic to cells and supports cell viability and proliferation.

Protocol: MTT Assay

  • Scaffold Preparation: Prepare scaffolds in a 96-well plate format.

  • Cell Seeding: Seed cells onto or within the scaffolds at a predetermined density. Culture for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Causality: The MTT assay is based on the metabolic activity of viable cells. A decrease in absorbance in the presence of the scaffold compared to a control (cells alone) would indicate cytotoxicity.

Scaffold Biodegradation

Objective: To determine the rate at which the scaffold degrades over time. This is crucial for applications where the scaffold is intended to be temporary and replaced by new tissue.[26][27]

Protocol: In Vitro Degradation Study

  • Scaffold Preparation: Prepare and weigh the initial dry weight (W_initial) of the scaffolds.

  • Incubation: Immerse the scaffolds in a relevant buffer solution (e.g., phosphate-buffered saline, PBS) at 37°C.

  • Time Points: At predetermined time points (e.g., 1, 3, 7, 14, 28 days), remove the scaffolds from the buffer.

  • Washing and Drying: Gently wash the scaffolds with deionized water to remove any salts and then dry them to a constant weight (W_final).

  • Weight Loss Calculation: Calculate the percentage of weight loss at each time point using the formula: Weight Loss (%) = ((W_initial - W_final) / W_initial) * 100.

Causality: The rate of weight loss provides a direct measure of the scaffold's degradation rate. This can be correlated with changes in mechanical properties over time.

Drug Release Kinetics

Objective: For scaffolds designed for drug delivery, it is essential to characterize the release profile of the encapsulated drug.[13][26]

Protocol: In Vitro Drug Release Study

  • Drug Loading: Load the scaffold with a known amount of the drug.

  • Release Medium: Place the drug-loaded scaffold in a known volume of release medium (e.g., PBS) at 37°C with gentle agitation.

  • Sampling: At specific time intervals, withdraw a small aliquot of the release medium and replace it with fresh medium to maintain sink conditions.

  • Drug Quantification: Quantify the amount of drug in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).

  • Cumulative Release Calculation: Calculate the cumulative percentage of drug released over time.

Causality: The drug release profile is influenced by factors such as the drug's interaction with the scaffold material, the scaffold's porosity, and its degradation rate.[26]

Part 3: Visualizing the Concepts

To better illustrate the relationships and workflows discussed, we provide the following diagrams created using Graphviz.

Scaffold_Selection_Workflow cluster_0 Phase 1: Define Application cluster_1 Phase 2: Scaffold Comparison cluster_2 Phase 3: Experimental Validation cluster_3 Phase 4: Assay Implementation A Identify Drug Discovery Goal (e.g., HTS, Toxicity, Efficacy) C Evaluate Scaffold Properties (Biocompatibility, Mechanical, etc.) A->C B Select Cell Type(s) and Desired 3D Morphology B->C D Consider Throughput and Automation Compatibility C->D E Perform Biocompatibility Assays (e.g., MTT, Live/Dead) D->E F Characterize Physical Properties (e.g., Degradation, Stiffness) E->F G Validate Drug Response and Assay Performance F->G H Optimize Assay for High-Content Imaging and Analysis G->H I Implement in Drug Discovery Workflow H->I

Caption: Workflow for selecting and validating a scaffold for drug discovery.

Scaffold_Types cluster_0 Scaffold Categories cluster_1 Examples A Natural A1 Collagen A->A1 A2 Matrigel A->A2 A3 dECM A->A3 B Synthetic B1 Hydrogels (PEG, PLA) B->B1 B2 Nanofibers B->B2 C Scaffold-Free C1 Spheroid Microplates C->C1 D Advanced D1 Organ-on-a-Chip D->D1 D2 3D Bioprinting D->D2

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 5-bromo-4-hydroxynicotinate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is as critical as our pursuit of discovery. The handling and disposal of specialized chemical reagents like Methyl 5-bromo-4-hydroxynicotinate demand a meticulous, informed approach. This guide provides the essential procedural framework for its safe disposal, grounded in regulatory standards and field-proven best practices. Our objective is to move beyond mere compliance, fostering a culture of intrinsic safety that protects both our teams and our environment.

Hazard Profile and Risk Assessment

Methyl 5-bromo-4-hydroxynicotinate is a halogenated aromatic compound. While a specific, comprehensive Safety Data Sheet (SDS) for this exact CAS number (1175512-08-9) is not broadly available, its structural motifs provide a clear basis for risk assessment. The presence of a brominated pyridine ring system necessitates that it be handled as a hazardous substance with potential for skin, eye, and respiratory irritation.[1][2][3]

The primary operational risk stems from improper segregation of halogenated waste, which can lead to regulatory non-compliance and environmental harm. Halogenated organic compounds require specific disposal pathways, typically high-temperature incineration, to prevent the formation of toxic dioxins and furans.[4][5] Therefore, all waste streams containing this compound must be classified and handled as Halogenated Organic Waste .

Table 1: Inferred Hazard Profile and Recommended Personal Protective Equipment (PPE)

Hazard Classification Recommended PPE Rationale
Skin Irritant (Inferred) Nitrile or Neoprene Gloves, fully-buttoned Lab Coat Prevents direct contact and potential dermal absorption.[2]
Eye Irritant (Inferred) ANSI Z87.1-compliant Safety Goggles or Face Shield Protects against splashes and aerosolized particles during handling.[1][3]
Respiratory Irritant (Inferred) Use within a certified Chemical Fume Hood Engineering controls are the primary defense against inhalation of dust or vapors.[6]

| Environmental Hazard | Segregated Waste Streams | Prevents contamination of non-hazardous or non-halogenated waste, ensuring environmentally sound disposal.[4][5] |

Regulatory Imperatives: The Foundation of Safe Disposal

All chemical disposal procedures are governed by strict federal and local regulations. In the United States, two key frameworks dictate our operations:

  • The Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), generators of hazardous waste are responsible for its safe management from "cradle to grave."[7][8] This means your laboratory is accountable for the waste until its final, documented disposal.[7]

  • The Occupational Safety and Health Administration (OSHA): The Laboratory Standard (29 CFR 1910.1450) requires employers to establish a Chemical Hygiene Plan (CHP) that outlines procedures for safe handling and disposal of hazardous chemicals, including comprehensive employee training.[9][10][11]

Compliance is non-negotiable. The protocols outlined below are designed to meet and exceed these regulatory requirements.

Disposal Decision Workflow

The correct disposal pathway depends on the nature and volume of the waste. The following workflow provides a clear decision-making model for handling Methyl 5-bromo-4-hydroxynicotinate waste.

G start Waste Generation (Methyl 5-bromo-4-hydroxynicotinate) assess Assess Waste Type & Volume start->assess spill Acute Spill (<100mL) assess->spill Spill routine Routine Lab Waste / Bulk assess->routine Routine spill_protocol Execute Spill Cleanup Protocol (See Section 4.2) spill->spill_protocol segregate Segregate as HALOGENATED ORGANIC WASTE routine->segregate package_spill Package Debris in a Sealed, Compatible Container spill_protocol->package_spill label_spill Affix Hazardous Waste Tag: 'Halogenated Spill Debris' package_spill->label_spill seal_label Securely Seal Container & Finalize Waste Tag label_spill->seal_label accumulate Accumulate in Designated SAA (See Section 4.1) segregate->accumulate check_full Container >75% Full? accumulate->check_full check_full->accumulate No check_full->seal_label Yes request_pickup Arrange Pickup by EH&S or Licensed Waste Vendor seal_label->request_pickup end Disposal Complete request_pickup->end

Caption: Disposal decision workflow for Methyl 5-bromo-4-hydroxynicotinate waste.

Step-by-Step Disposal Protocols

Adherence to a standardized protocol is essential for safety and consistency. The following procedures cover routine accumulation and spill management.

Protocol for Routine Laboratory Waste Accumulation

This protocol applies to the collection of waste generated from routine experimental use, including residual solids, contaminated consumables (e.g., weigh boats, pipette tips), and rinse solutions.

  • Container Selection:

    • Obtain a chemically compatible waste container, typically a high-density polyethylene (HDPE) carboy or bottle, designated for Halogenated Organic Waste .[4]

    • Ensure the container has a secure, vapor-tight screw-top cap to prevent leaks and fugitive emissions.[12]

  • Labeling:

    • Before adding any waste, affix a "Hazardous Waste" tag provided by your institution's Environmental Health & Safety (EH&S) department.[4]

    • Fill out all required information:

      • Generator Information: Your name, lab, and contact information.

      • Chemical Contents: List "Methyl 5-bromo-4-hydroxynicotinate" and any other chemical constituents by their full name. Do not use abbreviations.[12] Estimate percentages for mixtures.

      • Hazards: Check all applicable boxes (e.g., Toxic, Irritant).

  • Waste Accumulation:

    • Store the waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of the operator.

    • The SAA should be in a secondary containment tray to mitigate potential leaks.

    • Crucially, keep the waste container closed at all times except when actively adding waste. [4][12]

  • Final Disposal:

    • When the container is approximately 75% full, securely fasten the cap.

    • Double-check that the waste tag is complete and accurate.

    • Arrange for pickup by your institution's EH&S department or a licensed hazardous waste contractor according to your site-specific procedures.

Protocol for Small Spill Decontamination (<100 mL or 100g)

Rapid and correct response to a spill minimizes exposure and contamination.

  • Immediate Response:

    • Alert personnel in the immediate area.

    • If there is an inhalation risk, evacuate the area and contact EH&S.

    • Ensure you are wearing the appropriate PPE (See Table 1) before approaching the spill.

  • Containment & Cleanup:

    • Contain the spill by surrounding it with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pads). Do not use combustible materials like paper towels on a solvent spill.

    • Working from the outside in, carefully apply the absorbent material to the spill.

    • Allow the material to be fully absorbed.

  • Collection and Packaging:

    • Using non-sparking scoops or tools, carefully collect the absorbed material.

    • Place the contaminated debris into a heavy-duty plastic bag or a compatible, sealable container.[6]

    • Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or isopropanol), and place the used cloth in the same waste container.

  • Disposal:

    • Seal the container/bag.

    • Affix a "Hazardous Waste" tag, clearly identifying the contents as "Spill Debris containing Methyl 5-bromo-4-hydroxynicotinate."

    • Arrange for pickup as per the routine disposal protocol.

Emergency Procedures

In the event of a large spill or personnel exposure, prioritize safety above all else.

  • Personnel Exposure:

    • Skin: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[1][13]

    • Eyes: Flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][13]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[1][14]

  • Large Spill (>100 mL or 100g):

    • Do not attempt to clean it up yourself.

    • Evacuate the laboratory immediately and secure the area.

    • Notify your institution's emergency response line and EH&S department.

By integrating these principles and protocols into your daily workflow, you build a resilient foundation of safety and responsibility. This ensures that our innovative work in the lab does not come at the cost of our well-being or environmental integrity.

References

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]

  • Laboratories - Overview. Occupational Safety and Health Administration (OSHA). [Link]

  • Catalytic destruction of brominated aromatic compounds studied in a catalyst microbed coupled to gas chromatography/mass spectrometry. PubMed, National Library of Medicine. [Link]

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Tetra Tech. [Link]

  • OSHA Laboratory Standard. Compliancy Group. [Link]

  • Decoding OSHA Laboratory Standards: Safety Essentials. IPG. [Link]

  • Halogenated Solvents in Laboratories. Temple University Environmental Health and Radiation Safety. [Link]

  • Hazardous Waste Segregation. Bucknell University. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois. [Link]

  • Learn the Basics of Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]

  • Halogenated Solvents. Washington State University Environmental Health & Safety. [Link]

  • Household Hazardous Waste (HHW). U.S. Environmental Protection Agency (EPA). [Link]

  • Electrochemical Debromination of Brominated Aromatic Flame Retardants Using Activated Carbon-Based Cathodes. ACS Publications. [Link]

  • Solvent Wastes in the Laboratory – Disposal and/or Recycling. Organic Chemistry Praktikum. [Link]

  • EPA Hazardous Waste Management. Axonator. [Link]

  • Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]

  • Safety Data Sheet - Methyl 4-Bromophenylacetate. SynZeal. [Link]

Sources

Mastering Safety: A Researcher's Guide to Handling Methyl 5-bromo-4-hydroxynicotinate

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher navigating the complexities of drug development, the safe handling of novel chemical entities is paramount. Methyl 5-bromo-4-hydroxynicotinate (CAS No. 1175512-08-9), a halogenated pyridine derivative, presents a unique set of handling considerations.[1][2] This guide provides an in-depth, procedural framework for the use of Personal Protective Equipment (PPE), ensuring both your safety and the integrity of your research. Our approach is grounded in a causal understanding of the potential hazards, empowering you to work with confidence and precision.

Hazard Profile: Understanding the "Why" Behind the "What"

  • Skin and Eye Irritation: The presence of the bromo- and hydroxyl- groups on the pyridine ring suggests that this compound is likely to be a skin and eye irritant.[3][4][6] Similar compounds are classified as causing skin irritation (Category 2) and serious eye irritation (Category 2).[5][6]

  • Respiratory Tract Irritation: As a fine powder, airborne particles of Methyl 5-bromo-4-hydroxynicotinate may cause respiratory irritation.[3][4]

  • Potential for Harm if Swallowed or Inhaled: While specific toxicity data is unavailable, related compounds are noted as potentially harmful if swallowed or inhaled.[4]

This inferred hazard profile dictates a stringent, multi-layered PPE strategy focused on preventing dermal, ocular, and respiratory exposure.

Essential Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is your primary defense against the potential hazards of Methyl 5-bromo-4-hydroxynicotinate. The following table summarizes the minimum required PPE, with detailed explanations in the subsequent sections.

PPE ComponentSpecificationRationale
Hand Protection Nitrile gloves (minimum 5 mil thickness)Provides resistance to a broad range of chemicals, including halogenated organic compounds.[4]
Eye Protection Chemical splash gogglesOffers a complete seal around the eyes to protect against airborne powder and accidental splashes.[5]
Body Protection Chemical-resistant lab coatProtects skin and personal clothing from contamination.
Respiratory Protection N95-rated respirator or higherEssential for minimizing the inhalation of fine powders, especially when handling outside of a fume hood.[4]

Step-by-Step Guide to Safe Handling

This section provides a detailed, procedural workflow for handling Methyl 5-bromo-4-hydroxynicotinate, from initial preparation to final disposal.

Preparation and Weighing
  • Work Area Preparation: Always handle Methyl 5-bromo-4-hydroxynicotinate within a certified chemical fume hood to minimize inhalation exposure.

  • Donning PPE: Before handling the compound, put on your complete PPE ensemble as detailed in the table above.

  • Weighing: Use a weigh boat or creased weighing paper to carefully measure the desired amount of the compound. Avoid any actions that could generate dust.

Dissolution and Reaction Setup
  • Solvent Addition: Slowly add the desired solvent to the vessel containing the weighed compound.

  • Mixing: Use a magnetic stirrer or gentle swirling to dissolve the compound. If heating is required, use a controlled heating mantle and ensure proper ventilation.

  • Reaction Assembly: Assemble your reaction apparatus within the fume hood, ensuring all joints are securely clamped.

Post-Reaction Work-up and Purification
  • Quenching: If necessary, quench the reaction mixture carefully, being mindful of any potential exothermic processes.

  • Extraction and Washing: When performing liquid-liquid extractions, ensure the separatory funnel is properly vented.

  • Purification: For column chromatography or recrystallization, maintain all operations within the fume hood.

Spill and Waste Management

Spill Response
  • Evacuate and Alert: In the event of a significant spill, evacuate the immediate area and alert your lab supervisor.

  • Containment: For minor spills, use an appropriate absorbent material to contain the powder or solution.

  • Clean-up: Wearing your full PPE, carefully sweep or wipe up the contained spill. Place all contaminated materials in a sealed, labeled waste container.

Waste Disposal
  • Segregation: Dispose of all solid and liquid waste containing Methyl 5-bromo-4-hydroxynicotinate in a designated, labeled hazardous waste container.

  • Container Management: Keep waste containers closed when not in use and store them in a designated secondary containment area.

  • Institutional Guidelines: Follow all institutional and local regulations for the final disposal of chemical waste.

Visualizing the Workflow

The following diagram illustrates the critical decision points and safety protocols for handling Methyl 5-bromo-4-hydroxynicotinate.

start Start: Handling Methyl 5-bromo-4-hydroxynicotinate assess_hazards 1. Assess Hazards (Skin, Eye, Respiratory Irritant) start->assess_hazards don_ppe 2. Don Full PPE (Gloves, Goggles, Lab Coat, Respirator) assess_hazards->don_ppe fume_hood 3. Work in Fume Hood? don_ppe->fume_hood weigh_dissolve 4. Weigh & Dissolve Compound fume_hood->weigh_dissolve Yes no_fume_hood STOP! Consult Safety Officer fume_hood->no_fume_hood No reaction 5. Perform Reaction & Work-up weigh_dissolve->reaction spill Spill Occurs? reaction->spill spill_response Spill Response Protocol spill->spill_response Yes dispose_waste 6. Dispose of Waste (Segregated & Labeled) spill->dispose_waste No spill_response->dispose_waste decontaminate 7. Decontaminate Work Area & Remove PPE dispose_waste->decontaminate end End decontaminate->end

Caption: Workflow for Safe Handling of Methyl 5-bromo-4-hydroxynicotinate.

By adhering to these rigorous safety protocols, you can confidently and responsibly advance your research while prioritizing your well-being.

References

  • MDPI. Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. [Link]

  • SynZeal. Safety Data Sheet. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.